molecular formula C6H8N2O2S B1460822 Pyridin-3-ylmethanesulfonamide CAS No. 749806-66-4

Pyridin-3-ylmethanesulfonamide

Cat. No.: B1460822
CAS No.: 749806-66-4
M. Wt: 172.21 g/mol
InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCUQGYIGXFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652819
Record name 1-(Pyridin-3-yl)methanesulfonamide
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749806-66-4
Record name 1-(Pyridin-3-yl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-3-ylmethanesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridin-3-ylmethanesulfonamide is a key structural motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic pathways, offering detailed, step-by-step protocols and the underlying chemical principles. The discussion will emphasize the rationale behind experimental choices, potential challenges, and optimization strategies to ensure both high yield and purity. This document is structured to serve as a practical laboratory resource, integrating theoretical knowledge with actionable experimental procedures.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in the design of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow it to serve as a bioisostere for other functional groups like amides.[2][3] This has led to the development of a vast number of sulfonamide-containing drugs with a wide range of applications. The pyridine ring, a common scaffold in drug discovery, when combined with a methanesulfonamide group, can lead to compounds with significant biological activity. This compound itself and its derivatives are important intermediates in the synthesis of various pharmaceutical agents, including potential pyruvate kinase M2 (PKM2) activators for cancer therapy.[4]

This guide will focus on the practical synthesis of this compound, providing a detailed examination of the most common and efficient synthetic routes.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and direct method involves the reaction of a suitable amine with a sulfonyl chloride.[1] In this context, the primary synthetic routes originate from either pyridin-3-ylmethanamine (also known as 3-picolylamine) or through a multi-step conversion starting from pyridin-3-ylmethanol.

Route A: Direct Sulfonylation of Pyridin-3-ylmethanamine

This is the most straightforward and widely employed method for the synthesis of this compound. It relies on the nucleophilic attack of the amine group of pyridin-3-ylmethanamine on the electrophilic sulfur atom of a methanesulfonyl chloride.

The reaction between an amine and a sulfonyl chloride is a classic method for forming a sulfonamide bond.[1] The key to this reaction is the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A non-nucleophilic base, such as triethylamine or potassium carbonate, is preferred to avoid competition with the primary amine. The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane is a common choice due to its inertness and ease of removal.

Sulfonylation_of_Picolylamine cluster_reactants Reactants cluster_process Process cluster_product Product picolylamine Pyridin-3-ylmethanamine (3-Picolylamine) reaction Reaction in Dichloromethane picolylamine->reaction mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction base Base (e.g., K2CO3) base->reaction product This compound reaction->product Work-up & Purification

Caption: Workflow for the direct sulfonylation of pyridin-3-ylmethanamine.

Materials:

  • Pyridin-3-ylmethanamine (3-Picolylamine)[5][6][7][8][9]

  • Methanesulfonyl chloride

  • Potassium carbonate (anhydrous)[10]

  • Dichloromethane (anhydrous)

Procedure:

  • To a stirred solution of pyridin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane, add anhydrous potassium carbonate (2.0 eq).[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

ParameterValueReference
Starting Material3-dodecylaminomethylpyridine (analogue)[10]
ReagentsMethanesulfonyl chloride, Potassium carbonate[10]
SolventDichloromethane[10]
Typical Yield85-95% (expected for the unsubstituted analogue)N/A
Route B: Multi-step Synthesis from Pyridin-3-ylmethanol

An alternative route involves the conversion of the more readily available and less expensive pyridin-3-ylmethanol into the target sulfonamide. This pathway typically involves two key steps: conversion of the alcohol to a leaving group (e.g., a halide) followed by nucleophilic substitution with a sulfonamide precursor.

The hydroxyl group of pyridin-3-ylmethanol is a poor leaving group and must be activated. This is commonly achieved by converting it to a halide, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The resulting pyridin-3-ylmethyl halide is then reacted with a source of the sulfonamide group. A common approach is to use the sodium salt of methanesulfonamide.

Multistep_Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Sulfonamidation start_alcohol Pyridin-3-ylmethanol intermediate Pyridin-3-ylmethyl Chloride start_alcohol->intermediate Reaction halogenating_agent Halogenating Agent (e.g., SOCl2) halogenating_agent->intermediate product This compound intermediate->product Nucleophilic Substitution sulfonamide_source Methanesulfonamide Sodium Salt sulfonamide_source->product

Sources

"Pyridin-3-ylmethanesulfonamide chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Pyridin-3-ylmethanesulfonamide

Abstract

This compound (CAS No: 749806-66-4) is a heterocyclic organic compound featuring a pyridine ring linked to a methanesulfonamide moiety via a methylene bridge. This structure presents a compelling scaffold for medicinal chemistry, combining the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the well-established pharmacophoric properties of the sulfonamide group. This technical guide provides a comprehensive analysis of the chemical properties, a robust synthetic protocol, and the spectroscopic signature of this compound. Furthermore, it explores the compound's chemical reactivity and contextualizes its potential applications in drug discovery by examining the biological activities of structurally related analogues. This document serves as a foundational resource for researchers investigating this and similar chemical entities.

Nomenclature and Structural Isomerism

Clarity in chemical nomenclature is paramount. The topic compound, This compound , must be distinguished from its structural isomer, N-(Pyridin-3-yl)methanesulfonamide (CAS No: 51269-92-2).

  • This compound (CAS: 749806-66-4): The subject of this guide. The linkage is Pyridine-CH₂-SO₂NH₂. The methanesulfonamide group is a substituent on the pyridine ring via a methylene (-CH₂-) linker.

  • N-(Pyridin-3-yl)methanesulfonamide (CAS: 51269-92-2): An isomer where the sulfonamide nitrogen is directly bonded to the pyridine ring (Pyridine-NH-SO₂CH₃).[1]

The distinct connectivity significantly alters the three-dimensional structure, electronic properties, and potential biological interactions of the molecules. This guide will focus exclusively on the former.

Figure 1: Structural comparison of isomers.

Physicochemical Properties

Experimental data for this compound is not widely published. The table below consolidates available data from chemical vendors and predicted values from computational models.[2]

PropertyValueSource
CAS Number 749806-66-4Sunway Pharm Ltd[3]
Molecular Formula C₆H₈N₂O₂SPubChem[4]
Molecular Weight 172.20 g/mol Sunway Pharm Ltd[3]
Monoisotopic Mass 172.03065 DaPubChem (Computed)[4]
Melting Point No data availableLookChem[2]
Boiling Point No data availableLookChem[2]
Solubility No data availableLookChem[2]
XLogP (Predicted) -0.6PubChem (Computed)[4]
Appearance Likely a white to off-white solidInferred
Storage Sealed in dry, Room TemperatureSunway Pharm Ltd[3]

The negative predicted XLogP value suggests the compound is likely hydrophilic and may possess good aqueous solubility, a desirable trait for drug candidates.

Synthesis and Purification

While a direct, single-publication protocol is unavailable, a robust two-step synthesis can be designed based on established, high-yielding reactions. The key precursor is (Pyridin-3-yl)methanamine, which is commercially available or can be synthesized from 3-pyridinecarboxaldehyde.[5] The synthesis involves the reaction of this primary amine with methanesulfonyl chloride.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process amine (Pyridin-3-yl)methanamine step1 Step 1: Dissolve amine and base in DCM under N₂ atmosphere. Cool to 0 °C. amine->step1 mesyl Methanesulfonyl Chloride step2 Step 2: Add methanesulfonyl chloride dropwise. Stir at 0 °C then warm to RT. mesyl->step2 base Triethylamine (or Pyridine) base->step1 solvent Dichloromethane (DCM) solvent->step1 step1->step2 step3 Step 3: Monitor reaction by TLC until amine is consumed. step2->step3 step4 Step 4: Quench with saturated aq. NaHCO₃. Separate organic layer. step3->step4 step5 Step 5: Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate. step4->step5 step6 Step 6: Purify crude product via column chromatography. step5->step6 product This compound (Final Product) step6->product

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold

Foreword: Charting the Unexplored

In the landscape of modern drug discovery, the convergence of well-established pharmacophores with novel structural arrangements presents a fertile ground for identifying new therapeutic agents. Pyridin-3-ylmethanesulfonamide, a molecule incorporating both the pyridine ring and a sulfonamide functional group, represents such an intriguing entity. While the specific biological activities and the precise mechanism of action for this particular compound are not extensively documented in publicly available literature, its chemical architecture allows us to postulate a set of plausible mechanisms. This guide is intended for researchers, scientists, and drug development professionals, and it aims to provide a comprehensive, technically-grounded framework for investigating the mechanism of action of this compound. By leveraging our understanding of the constituent moieties, we can design a logical and efficient path toward elucidating its therapeutic potential.

Part 1: Deconstructing the Molecule: The Sulfonamide and Pyridine Moieties

The structure of this compound suggests a blend of functionalities that could interact with a variety of biological targets. The sulfonamide group is a well-known pharmacophore, famously associated with the first generation of antibiotics.[1][2] The pyridine ring, a bioisostere of benzene, is a common feature in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[3][4]

The Sulfonamide Core: A Legacy of Folic Acid Antagonism

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][5] Folic acid is a vital precursor for the synthesis of nucleotides, and its disruption effectively halts bacterial replication.[][7] This bacteriostatic effect is achieved because the sulfonamide structure mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).

graph "Folic_Acid_Synthesis_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#F1F3F4"]; Sulfonamide [label="this compound\n(Structural Analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolate [label="Dihydrofolate Synthesis", fillcolor="#FBBC05"]; DNA_Synthesis [label="Bacterial DNA\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

PABA -> DHPS [label="Natural Substrate"]; Sulfonamide -> DHPS [label="Competitive Inhibition", style=dashed, color="#EA4335"]; DHPS -> Dihydrofolate [label="Enzymatic Product"]; Dihydrofolate -> DNA_Synthesis [label="Metabolic Pathway"]; }

Figure 1: Proposed competitive inhibition of bacterial folic acid synthesis.

The Pyridine Ring: A Versatile Player in Drug-Target Interactions

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with a vast range of therapeutic applications, from cardiovascular to oncology.[3][8] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility allows pyridine-containing compounds to bind to a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[4][9]

Part 2: Postulated Mechanisms of Action for this compound

Given the hybrid nature of this compound, its mechanism of action could follow one of several paths, or potentially a combination thereof. Below, we explore the most plausible hypotheses.

Hypothesis 1: Antibacterial Agent via Folate Synthesis Inhibition

The most straightforward hypothesis is that this compound acts as a classical sulfonamide antibiotic. In this scenario, the molecule would competitively inhibit bacterial DHPS, leading to the cessation of bacterial growth.

Experimental Validation Workflow:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of gram-positive and gram-negative bacteria.

  • DHPS Enzyme Inhibition Assay: A cell-free assay to directly measure the inhibitory activity of the compound against purified bacterial DHPS.

  • Folate Pathway Rescue Studies: Assess whether the antibacterial effect can be reversed by supplementing the growth medium with folic acid or its downstream products.

graph "Antibacterial_Validation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Compound Synthesis\nand Purification", shape=ellipse, fillcolor="#F1F3F4"]; MIC [label="MIC Assays\n(Bacterial Panel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHPS_Assay [label="DHPS Enzyme\nInhibition Assay", fillcolor="#FBBC05"]; Rescue_Study [label="Folate Pathway\nRescue Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nAntibacterial Mechanism", shape=ellipse, fillcolor="#F1F3F4"];

Start -> MIC; MIC -> DHPS_Assay [label="If Active"]; DHPS_Assay -> Rescue_Study; Rescue_Study -> Conclusion; }

Figure 2: Experimental workflow for validating antibacterial activity.

Hypothesis 2: Kinase Inhibition in Eukaryotic Cells

The pyridine ring is a common feature in many kinase inhibitors.[4] It is plausible that this compound could target specific eukaryotic kinases, making it a candidate for anticancer or anti-inflammatory applications. For instance, some sulfonamide derivatives have been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ).[10]

Experimental Validation Workflow:

  • Kinase Panel Screening: Screen the compound against a broad panel of human kinases to identify potential targets.

  • In Vitro Kinase Inhibition Assays: For any identified hits, perform detailed IC50 determinations.

  • Cell-Based Phosphorylation Assays: In relevant cell lines, assess the compound's ability to inhibit the phosphorylation of downstream substrates of the target kinase.

  • Cell Proliferation Assays: Evaluate the compound's effect on the proliferation of cancer cell lines known to be dependent on the target kinase.

graph "Kinase_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Pyridin-3-yl-\nmethanesulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Target Kinase\n(e.g., PI3Kδ)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Downstream\nSubstrate", fillcolor="#FBBC05"]; Phosphorylation [label="Phosphorylation", shape=diamond, fillcolor="#F1F3F4"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Kinase [label="Inhibition", style=dashed, color="#EA4335"]; Kinase -> Phosphorylation; Substrate -> Phosphorylation; Phosphorylation -> Cellular_Response; }

Figure 3: Proposed kinase inhibition signaling pathway.

Hypothesis 3: Modulation of Metabolic Enzymes

Recent studies have highlighted the role of novel sulfonamide derivatives as activators of pyruvate kinase M2 isoform (PKM2), a key enzyme in cancer metabolism.[11] The pyridine moiety in this compound could contribute to binding at the allosteric site of such enzymes.

Experimental Validation Workflow:

  • PKM2 Activity Assay: Measure the effect of the compound on the enzymatic activity of recombinant PKM2.

  • Cellular Metabolic Assays: Use techniques like Seahorse analysis to assess the compound's impact on glycolysis and oxidative phosphorylation in cancer cells.

  • Target Engagement Assays: Employ methods such as cellular thermal shift assay (CETSA) to confirm direct binding of the compound to the target enzyme in a cellular context.

Part 3: Quantitative Data and Protocols

While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data should be presented once generated through the experimental workflows described above.

Table 1: Hypothetical Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>128
Streptococcus pneumoniae8

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
PI3Kα>10,000
PI3Kβ>10,000
PI3Kγ5,230
PI3Kδ150
Detailed Experimental Protocol: In Vitro DHPS Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on bacterial dihydropteroate synthase.

Materials:

  • Recombinant bacterial DHPS

  • PABA (substrate)

  • Dihydropteridine pyrophosphate (DHPP) (co-substrate)

  • This compound (test compound)

  • Sulfamethoxazole (positive control)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound or control.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding PABA and DHPP.

  • Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Directions

This compound stands as a compound of interest at the intersection of established antibacterial scaffolds and modern targeted therapies. The proposed mechanisms of action—folate antagonism, kinase inhibition, and metabolic modulation—provide a rational basis for a comprehensive investigation into its biological activities. The experimental workflows outlined in this guide offer a clear and logical progression for elucidating its precise molecular targets and therapeutic potential. Further structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial in optimizing this scaffold for potency, selectivity, and drug-like properties. The journey to fully understand the mechanism of action of this compound has the potential to uncover novel therapeutic avenues and enrich our understanding of the interplay between chemical structure and biological function.

References

  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs).
  • Zaman, R., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • MSD Manual Professional Edition. Sulfonamides.
  • Wikipedia. Sulfonamide (medicine).
  • Adewole, K. S., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate.
  • Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry.
  • Wang, A., et al. (2018). Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. European Journal of Medicinal Chemistry.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Unnamed Author. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Unnamed Author. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Unnamed Author. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate.

Sources

The Biological Versatility of the Pyridin-3-ylmethanesulfonamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biological activities associated with the Pyridin-3-ylmethanesulfonamide chemical scaffold. While direct research on the parent compound is nascent, a growing body of evidence surrounding its derivatives points to a promising future in therapeutic development. This document will synthesize the current understanding of these derivatives, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies crucial for their evaluation.

Introduction to the this compound Core

The this compound structure is characterized by a pyridine ring linked to a methanesulfonamide group via a methylene bridge. This unique combination of a heteroaromatic ring and a sulfonamide functional group bestows upon it a versatile chemical nature, making it an attractive scaffold for medicinal chemists. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, while the sulfonamide group is a well-established pharmacophore known for its ability to mimic a peptide bond and interact with biological targets.

The exploration of derivatives built upon this core has revealed a diverse range of biological activities, suggesting that the this compound scaffold can be tailored to interact with a variety of enzymes and receptors. The following sections will delve into the specific biological activities that have been identified for derivatives of this promising compound.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as promising candidates in the realm of oncology, with studies highlighting their ability to inhibit crucial drivers of cancer progression.

Inhibition of Bcr-Abl Kinase

A series of pyridin-3-yl pyrimidines, which incorporate the pyridin-3-yl moiety, have been synthesized and evaluated for their ability to inhibit the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[1] Certain derivatives exhibited potent inhibitory activity against Bcr-Abl, suggesting that the pyridin-3-yl group plays a significant role in binding to the kinase domain.[1] Molecular docking studies have further elucidated the binding modes of these compounds, providing a rational basis for the design of more potent and selective inhibitors.[1]

Modulation of Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is a critical signaling cascade that is frequently dysregulated in cancer. A novel p110α inhibitor, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified from a chemical library screening.[2] Subsequent optimization of this scaffold, which contains a pyridine ring, led to the development of highly potent and selective inhibitors of the p110α isoform of PI3K.[2] These inhibitors demonstrated the ability to suppress tumor growth in preclinical models, underscoring the potential of pyridine-containing compounds in targeting the PI3K pathway.[2]

Inhibition of Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism and has been identified as a promising therapeutic target. A novel sulfonamide-dithiocarbamate compound containing a pyridin-3-ylmethyl moiety was discovered as a potent PKM2 activator.[3] Further optimization of this lead compound resulted in analogues with enhanced PKM2 activation and significant anti-proliferative activities against various human tumor cell lines.[3] These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel cancer metabolic therapies.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of this compound derivatives against a specific kinase, such as Bcr-Abl or PI3K, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl, PI3K p110α)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Kinase reaction buffer

  • Test compounds (this compound derivatives)

  • Positive control inhibitor

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compounds or control to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction.

  • For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.

  • For fluorescence-based assays, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Enzyme Inhibition Beyond Cancer

The inhibitory potential of the this compound scaffold extends beyond oncology, with derivatives showing activity against enzymes implicated in other diseases.

HMG-CoA Reductase Inhibition

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and found to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] One compound, in particular, demonstrated significantly greater potency than the established drug lovastatin in in vitro assays.[4] This highlights the potential of incorporating the methanesulfonamide moiety in the design of new antihyperlipidemic agents.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A series of N-pyridinyl ureidobenzenesulfonates were designed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] These compounds exhibited antiproliferative activity against various cancer cell lines, particularly acute myeloid leukemia (AML) cells.[5] The hydrochloride salts of these compounds also showed improved aqueous solubility while maintaining their biological activity, addressing a common challenge in drug development.[5]

Data Summary: Biological Activities of this compound Derivatives

Derivative Class Target Biological Activity Key Findings Reference
Pyridin-3-yl pyrimidinesBcr-AblAnticancerPotent inhibition of Bcr-Abl kinase in CML models.[1]
Imidazo[1,2-a]pyridine derivativesPI3K p110αAnticancerHighly potent and selective inhibition of PI3K p110α, leading to tumor growth suppression.[2]
Sulfonamide-dithiocarbamatesPKM2AnticancerActivation of PKM2, resulting in anti-proliferative effects in tumor cells.[3]
Methanesulfonamide pyrimidinesHMG-CoA ReductaseAntihyperlipidemicPotent inhibition of cholesterol biosynthesis.[4]
N-pyridinyl ureidobenzenesulfonatesDHODHAnticancerInhibition of pyrimidine biosynthesis with activity against AML cells.[5]
N-pyridin-3-yl-benzenesulfonamideBacteriaAntimicrobialDemonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.[6]

Antimicrobial Activity

The sulfonamide group has a long history in the development of antimicrobial agents. A study on N-pyridin-3-yl-benzenesulfonamide, a close structural relative of the core topic, demonstrated significant antimicrobial activity.

Antibacterial Effects

The synthesized N-pyridin-3-yl-benzenesulfonamide was tested against a panel of Gram-positive and Gram-negative bacteria.[6] The compound exhibited notable inhibitory activity, suggesting that the pyridin-3-yl-sulfonamide scaffold could be a valuable template for the development of new antibacterial agents.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.

Future Directions and Conclusion

The collective evidence from studies on its derivatives strongly suggests that the this compound scaffold is a privileged structure in drug discovery. Its demonstrated potential to interact with a range of biologically important targets, from kinases to metabolic enzymes, warrants a more direct and thorough investigation of the parent compound and a wider array of its derivatives.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused effort to synthesize and screen a library of this compound derivatives against diverse biological targets.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand the key structural features required for activity and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.

Signaling Pathway: PI3K/Akt/mTOR

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridin-3-yl Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by Pyridin-3-yl derivatives.

References

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]

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  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • WO2020254408A1 - Pyridin-3-yl deriv
  • Production of pyridine-3-sulfonic acid - US5082944A.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • United States P
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

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An In-depth Technical Guide to Pyridin-3-ylmethanesulfonamide Derivatives and Analogs as Modulators of Cellular Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-3-ylmethanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and selective activities against critical cellular targets, particularly protein kinases. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this promising class of compounds. We will focus on their role as activators of Pyruvate Kinase M2 (PKM2) and inhibitors of Cyclin-Dependent Kinase 2 (CDK2), two key regulators of cancer cell metabolism and proliferation. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and a robust framework for advancing the development of this compound-based therapeutics.

Introduction: The Pyridine Sulfonamide Moiety in Drug Discovery

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent constituent of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When combined with a sulfonamide group (SO₂NH₂), the resulting scaffold offers a versatile platform for creating compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The specific subclass of this compound, where the sulfonamide is linked to the pyridine ring via a methylene bridge, provides a unique spatial arrangement and conformational flexibility, enabling precise interactions with protein targets.

Recent research has highlighted the potential of these derivatives to modulate key enzymes involved in cancer progression, such as Pyruvate Kinase M2 (PKM2) and Cyclin-Dependent Kinase 2 (CDK2).[4][5] This guide will explore the scientific rationale and technical methodologies for developing these compounds as potential therapeutics.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of this compound derivatives is a multi-step process that begins with readily available starting materials. The general approach involves the formation of a key intermediate, pyridin-3-ylmethanesulfonyl chloride, which can then be reacted with a variety of amines to generate a diverse library of analogs.

Synthesis of the Key Intermediate: Pyridin-3-ylmethanesulfonyl Chloride

A reliable method for the synthesis of the core scaffold begins with 3-pyridinemethanol (also known as nicotinyl alcohol).[6][7][8] The alcohol is first converted to the corresponding chloride, which is then transformed into a sulfonate ester, followed by conversion to the sulfonyl chloride. A more direct and scalable approach involves the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine or pyridine-3-sulfonic acid.[1][9][10]

General Protocol for Derivative Synthesis

The following protocol outlines a representative synthesis of a this compound derivative.

Experimental Protocol: Synthesis of N-Aryl-pyridin-3-ylmethanesulfonamide

  • Step 1: Preparation of Pyridin-3-ylmethanesulfonyl Chloride.

    • To a solution of pyridin-3-ylmethanethiol (1 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude pyridin-3-ylmethanesulfonyl chloride.

  • Step 2: Sulfonamide Formation.

    • Dissolve the crude pyridin-3-ylmethanesulfonyl chloride (1 equivalent) in dichloromethane.

    • To this solution, add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-pyridin-3-ylmethanesulfonamide derivative.

The structural integrity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Mechanism of Action: Targeting Key Cancer Pathways

This compound derivatives have demonstrated promising activity through the modulation of at least two critical targets in oncology: PKM2 and CDK2.

PKM2 Activation: Reversing the Warburg Effect

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[12] A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2).[13][14] In tumor cells, PKM2 exists predominantly in a low-activity dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.[15]

This compound derivatives have been identified as potent allosteric activators of PKM2.[4][16] These compounds bind to a specific pocket at the dimer-dimer interface, stabilizing the highly active tetrameric conformation of the enzyme.[14] This tetramerization restores the catalytic activity of PKM2, forcing the conversion of phosphoenolpyruvate to pyruvate and promoting oxidative phosphorylation over aerobic glycolysis.[13][17] This metabolic shift deprives cancer cells of the necessary building blocks for proliferation and can lead to cell cycle arrest and apoptosis.[15]

Signaling Pathway: PKM2 Activation by this compound Derivatives

PKM2_Activation cluster_Glycolysis Glycolysis cluster_PKM2_State PKM2 Equilibrium Glucose Glucose G6P G6P Glucose->G6P hexokinase F6P F6P G6P->F6P phosphoglucose isomerase FBP FBP F6P->FBP phosphofructokinase PEP PEP FBP->PEP multiple steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer Low-Activity Dimer PEP->PKM2_Dimer slow PKM2_Tetramer High-Activity Tetramer PEP->PKM2_Tetramer fast OxPhos Oxidative Phosphorylation Pyruvate->OxPhos PKM2_Dimer->PKM2_Tetramer Biosynthesis Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_Dimer->Biosynthesis diverts glycolytic intermediates Activator This compound Derivative Activator->PKM2_Dimer binds to allosteric site

Caption: Mechanism of PKM2 activation by this compound derivatives.

CDK2 Inhibition: Inducing Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[18] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition, a critical checkpoint for DNA replication.[19][20] Dysregulation and overexpression of the CDK2/cyclin E/A axis are common in many cancers, leading to uncontrolled cell proliferation.[21] Therefore, inhibiting CDK2 is a validated therapeutic strategy in oncology.[22]

Certain analogs of this compound have been designed as potent CDK2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb).[19] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase and ultimately inducing apoptosis.[20]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

CDK2_Inhibition CyclinE_CDK2 Cyclin E/CDK2 Complex Rb Rb CyclinE_CDK2->Rb phosphorylates Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription pRb p-Rb pRb->E2F releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes G1_S_Transition->Cell_Cycle_Arrest blocked by inhibitor

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for PKM2 Activators

For PKM2 activators, SAR studies have revealed several key features:

  • The Pyridine Ring: The nitrogen at the 1-position of the pyridine ring is often crucial for activity, likely participating in hydrogen bonding within the allosteric binding pocket of PKM2. Substitutions on the pyridine ring can modulate potency and physicochemical properties.

  • The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore. N-substitution on the sulfonamide with various aryl or heteroaryl groups has a significant impact on activity. Electron-withdrawing groups on the aryl ring can enhance potency.[23]

  • The Methylene Linker: The methylene bridge provides optimal spacing and flexibility between the pyridine and sulfonamide moieties, allowing the molecule to adopt the correct conformation for binding.

Compound IDR1 (Pyridine Substitution)R2 (Sulfonamide N-Substitution)PKM2 AC₅₀ (µM)Antiproliferative IC₅₀ (µM) on HCT116Reference
8a H4-(benzoyl)piperazine-1-carbodithioateScreening Hit>10[4]
8b H4-(4-fluorobenzoyl)piperazine-1-carbodithioate0.136< 1[4]
8k H4-(4-chlorobenzoyl)piperazine-1-carbodithioate0.056< 1[4]
58 N/A (diaryl)3-chloro-4-hydroxyphenyl0.038Not Reported[23]

Table 1: Representative SAR data for PKM2 activators. Note that compound 58 is a diarylsulfonamide, not a this compound, but is included for potency comparison.

SAR for CDK2 Inhibitors

For CDK2 inhibitors, the SAR is driven by interactions within the ATP-binding site:

  • The Pyridine Ring: Often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

  • Substituents on the Scaffold: Bulky hydrophobic groups are often incorporated to occupy hydrophobic pockets within the active site, enhancing potency and selectivity.

  • The Sulfonamide Group: Can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity.

Preclinical Evaluation: From Bench to In Vivo

The development of this compound derivatives follows a standard preclinical drug discovery workflow.

Workflow: Small Molecule Drug Discovery Pipeline

Drug_Discovery_Workflow Target_ID Target Identification (e.g., PKM2, CDK2) Lead_Gen Lead Generation (HTS, Library Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Enzyme & Cell-based Assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt feedback ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Models (Xenograft Studies) Candidate Candidate Selection In_Vivo->Candidate ADME_Tox->In_Vivo

Caption: A generalized workflow for the discovery and development of small molecule drugs.[24][25]

In Vitro Assays

Experimental Protocol: PKM2 Activation Assay (LDH-Coupled)

This assay measures the activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by a decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

    • Substrate Mix: Prepare a 2X solution in Assay Buffer containing 400 µM ADP, 400 µM PEP, and 400 µM NADH.

    • Enzyme Mix: Prepare a 2X solution of recombinant human PKM2 (e.g., 20 nM) and LDH (e.g., 2 units/mL) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of test compound (in DMSO) or DMSO control to appropriate wells.

    • Add 45 µL of Substrate Mix to all wells.

    • Initiate the reaction by adding 50 µL of Enzyme Mix.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of NADH depletion (decrease in A₃₄₀/min).

    • Plot the percentage of activation against the compound concentration to determine the AC₅₀ value.

Experimental Protocol: CDK2 Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Recombinant CDK2/Cyclin A2.

    • Substrate: A suitable peptide substrate for CDK2 (e.g., Histone H1).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of test compound (in DMSO) or DMSO control to wells.

    • Add 2 µL of CDK2/Cyclin A2 enzyme solution.

    • Add 2 µL of a mix containing the substrate and ATP.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Pharmacokinetics and ADME Profiling

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[26] Preliminary pharmacokinetic studies in animal models (e.g., rats) are essential to determine parameters such as plasma half-life, bioavailability, and tissue distribution.[27][28] In silico tools can also predict ADME properties and potential liabilities, such as inhibition of hERG channels.[29]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase modulators. As PKM2 activators, these compounds offer a unique therapeutic strategy to target the metabolic vulnerabilities of cancer cells. As CDK2 inhibitors, they provide a direct means of halting uncontrolled cell proliferation. The synthetic tractability of this scaffold allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Improving Drug-like Properties: Enhancing solubility and oral bioavailability through targeted chemical modifications.

  • Elucidating Off-Target Effects: Comprehensive kinase profiling to ensure selectivity and minimize potential toxicity.

  • Combination Therapies: Exploring the synergistic potential of these compounds with existing chemotherapies or other targeted agents.

  • Biomarker Discovery: Identifying patient populations most likely to respond to PKM2 activators or CDK2 inhibitors based on the genetic and metabolic profiles of their tumors.

The continued investigation of this compound derivatives holds significant promise for the future of targeted cancer therapy.

References

"in vitro studies of Pyridin-3-ylmethanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Pyridin-3-ylmethanesulfonamide

Authored by: Gemini, Senior Application Scientist

Date: January 5, 2026

Abstract

This guide provides a comprehensive framework for the in vitro investigation of this compound, a molecule belonging to a class of compounds with significant therapeutic interest. While specific research on this exact molecule is nascent, the pyridine and sulfonamide moieties are cornerstones of many established therapeutic agents.[1] This document outlines a logical, robust, and scientifically rigorous pathway for characterizing its biological activity, from initial cytotoxicity screening to elucidating its specific mechanism of action. The methodologies are grounded in established protocols for analogous compounds, such as carbonic anhydrase inhibitors, kinase inhibitors, and anticancer agents.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail and theoretical rationale to generate high-quality, reproducible data.

Introduction: The Rationale for Investigating this compound

The chemical architecture of this compound, which combines a pyridine ring with a sulfonamide group, suggests a high potential for biological activity. Sulfonamides are a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets by mimicking the transition state of enzymatic reactions or by engaging in key hydrogen bonding interactions.[5] They are foundational to drugs with antimicrobial, anticancer, and anti-inflammatory properties.[2][6][7] The pyridine moiety often serves as a key pharmacophore, providing a hydrogen bond acceptor and improving physicochemical properties.[1]

Given this structural heritage, this compound is a compelling candidate for screening against several important target classes, including:

  • Carbonic Anhydrases (CAs): Many pyridine-sulfonamide derivatives are potent inhibitors of CAs, particularly the tumor-associated isoforms hCA IX and XII, making them attractive anticancer targets.[3][8][9]

  • Kinases: The pyridine scaffold is present in numerous kinase inhibitors, including those targeting the PI3K pathway, which is frequently dysregulated in cancer.[4][10]

  • General Cytotoxicity: The sulfonamide moiety is a component of various compounds that exhibit anticancer activity through mechanisms like cell cycle disruption and apoptosis induction.[2]

This guide will proceed on the hypothesis that this compound may possess anticancer properties, outlining a tiered approach to its in vitro evaluation.

Foundational Characterization: Physicochemical Properties

Before any biological assay, a thorough understanding of the compound's physicochemical properties is critical. These parameters dictate its behavior in aqueous assay buffers and are essential for accurate data interpretation.

Table 1: Essential Physicochemical Properties of this compound

PropertyValue / MethodRationale and Importance in In Vitro Assays
Molecular Formula C₆H₈N₂O₂S[11][12]Foundational for all calculations.
Molecular Weight 172.20 g/mol [12]Essential for preparing stock solutions of precise molarity.
Aqueous Solubility Determined via Nephelometry or HPLC-UVCausality: Poor solubility can lead to compound precipitation in assays, causing artifactual results. This value defines the upper concentration limit for reliable testing.
LogP / LogD₇.₄ Calculated or determined via Shake-Flask/HPLCCausality: Predicts lipophilicity, which influences membrane permeability, non-specific binding to plasticware, and potential for off-target effects.
pKa Determined via Potentiometric Titration or in silico predictionCausality: The ionization state of the sulfonamide group at physiological pH (typically ~7.4) is critical for its ability to coordinate with metal ions (e.g., Zn²⁺ in carbonic anhydrase) and form hydrogen bonds.
Purity >95% (determined via HPLC-UV and LC-MS)Causality: Impurities can confound results, leading to false positives or negatives. High purity is a prerequisite for trustworthy data.
Stability in DMSO & Assay Buffer Monitored over time by LC-MSCausality: Ensures the compound does not degrade during storage or over the course of a multi-day cellular assay, confirming that the observed activity is from the parent compound.

Experimental Design: A Tiered Approach to In Vitro Evaluation

A logical progression of experiments is crucial, starting with broad screening and moving towards more specific, mechanistic studies.

graphdict cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanism of Action (MoA) QC Compound QC (Purity, Identity, Solubility) Cyto Broad Cytotoxicity Screen (e.g., MTT on Cancer Cell Panel) QC->Cyto Proceed if pure & soluble Enzyme Biochemical Assay (e.g., Carbonic Anhydrase Inhibition) Cyto->Enzyme If active, hypothesize target Cellular Cell-Based MoA (e.g., Western Blot, Apoptosis Assay) Cyto->Cellular Elucidate cellular phenotype Binding Biophysical Assay (e.g., Thermal Shift, SPR) Enzyme->Binding Confirm direct interaction Kinetics Enzyme Inhibition Kinetics (e.g., Lineweaver-Burk) Enzyme->Kinetics Characterize interaction

Caption: Tiered workflow for in vitro compound characterization.

Tier 1: Broad Cytotoxicity Screening

The initial goal is to determine if the compound has a general effect on cancer cell proliferation and to identify a potent concentration range.

Protocol 1: MTT Proliferation Assay

  • Cell Culture: Seed human cancer cell lines (e.g., A549 lung, HeLa cervical, PANC-1 pancreatic) in 96-well plates at an appropriate density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[13][14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to create a range of final concentrations (e.g., 100 µM down to 1 nM).

  • Treatment: Add the compound dilutions to the cells. Include a "vehicle only" control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: Target Identification & Validation

Based on the structural alerts, a primary hypothesis is inhibition of a tumor-associated carbonic anhydrase, such as hCA IX.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay for hCA IX Inhibition

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4.

    • Enzyme: Purified recombinant human Carbonic Anhydrase IX.

    • Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ into chilled buffer).

    • Indicator: pH indicator dye (e.g., p-Nitrophenol).

  • Self-Validation Controls:

    • Positive Control: Acetazolamide (a well-characterized pan-CA inhibitor).

    • Negative Control: Vehicle (DMSO).

  • Assay Procedure:

    • A stopped-flow spectrophotometer is used to measure the rapid kinetics of the CO₂ hydration reaction.

    • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂ substrate solution in the presence of the pH indicator.

    • The hydration of CO₂ produces a proton, causing a pH drop that is monitored by the change in the indicator's absorbance over time.

  • Data Analysis:

    • The initial rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • Inhibition constants (Kᵢ) are determined by fitting the data to the Cheng-Prusoff equation.[9] A low nanomolar Kᵢ would indicate potent inhibition.

Tier 3: Mechanism of Action (MoA) Elucidation

If the compound is a potent enzyme inhibitor, the next step is to define how it inhibits. If it is broadly cytotoxic, the goal is to understand the cellular consequences.

Protocol 3: Enzyme Inhibition Kinetics

  • Experimental Design: The hCA IX inhibition assay (Protocol 2) is repeated. This time, for several fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ), the concentration of the CO₂ substrate is varied.

  • Data Analysis: The initial reaction velocities are measured. The data is then plotted as a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

  • Interpretation: The pattern of the lines reveals the mode of inhibition. This provides critical insight into whether the compound binds to the active site (competitive) or an allosteric site (non-competitive).

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a 1/V b 1/[S] a->b c + Inhibitor d Control -0.5,0 -0.5,0 2,2.5 2,2.5 -0.5,0->2,2.5 6,1.3 6,1.3 -0.5,0->6,1.3 5.5,2.4 5.5,2.4 -0.5,0->5.5,2.4 -0.25,0 -0.25,0 2,2.25 2,2.25 -0.25,0->2,2.25 e 1/V f 1/[S] e->f g + Inhibitor h Control

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Protocol 4: Western Blot for Cellular Apoptosis Markers

  • Cell Culture and Lysis: Treat a sensitive cell line (e.g., HeLa) with this compound at 1x and 5x its IC₅₀ for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Use a BCA assay to equalize the total protein amount for each sample. Rationale: This ensures that any observed differences are due to changes in specific protein levels, not differences in sample loading.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, and anti-GAPDH as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: An increase in the cleaved forms of PARP and Caspase-3 relative to the vehicle control would strongly suggest the compound induces apoptosis.

Summary and Forward Look

The in vitro evaluation of this compound requires a systematic, hypothesis-driven approach. By progressing through tiers of foundational screening, target validation, and mechanistic studies, a clear picture of the compound's biological profile can be constructed. The data generated from these assays—IC₅₀ values from cell lines, Kᵢ values against specific enzymes, mode of inhibition, and cellular effects—are essential for making informed decisions about lead optimization and further preclinical development. This structured approach ensures that resources are used efficiently and that the resulting data package is robust, trustworthy, and scientifically sound.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

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An In-depth Technical Guide to Pyridin-3-ylmethanesulfonamide (CAS Number: 749806-66-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-ylmethanesulfonamide is a heterocyclic organic compound featuring a pyridine ring linked to a methanesulfonamide group via a methylene bridge. This molecule is of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[1][2] The sulfonamide functional group is another critical component in a wide array of therapeutic agents, known for its diverse biological activities.[3] The unique combination of these two moieties in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications, and safety considerations, serving as a vital resource for researchers exploring its utility.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and potential interactions in biological systems.

PropertyValueSource
CAS Number 749806-66-4Internal Data
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.21 g/mol [4]
Predicted XlogP -0.6[4]
Appearance Expected to be a solidN/A

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds.[5][6] The most logical approach involves the reaction of 3-picolylamine (3-(aminomethyl)pyridine) with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

G reactant1 3-Picolylamine reagents Base (e.g., K₂CO₃ or Et₃N) Dichloromethane (DCM) reactant1->reagents reactant2 Methanesulfonyl Chloride reactant2->reagents product This compound reagents->product

A plausible synthetic route to this compound.

Detailed Experimental Protocol:

Materials:

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Methanesulfonyl chloride

  • Potassium carbonate (anhydrous) or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-picolylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.2 equivalents).

  • Addition of Methanesulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the methylene and sulfonamide groups. The aromatic protons of the pyridine ring will likely appear in the range of δ 7.0-8.5 ppm. The methylene protons adjacent to the pyridine ring would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 4.3-4.5 ppm. The NH proton of the sulfonamide group is expected to be a broad singlet, with its chemical shift being solvent-dependent. The methyl group of the methanesulfonyl moiety would appear as a singlet around δ 2.8-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (typically in the range of δ 120-150 ppm), the methylene carbon (around δ 45-50 ppm), and the methyl carbon of the methanesulfonyl group (around δ 40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonamide and pyridine functional groups. Key expected peaks include:

  • N-H stretch: A band in the region of 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.

  • C-H stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • S=O stretches: Strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide, typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.[7]

  • C=N and C=C stretches: Characteristic absorptions for the pyridine ring in the 1600-1400 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 173.0379.[4] The fragmentation pattern of sulfonamides in tandem mass spectrometry (MS/MS) often involves the loss of SO₂ (64 Da).[8][9][10][11] Other characteristic fragments would likely arise from the cleavage of the C-S and S-N bonds.

Potential Applications in Research and Drug Development

The pyridin-3-yl scaffold is a privileged structure in medicinal chemistry, and its incorporation into molecules often imparts favorable pharmacological properties.[2][12][13][14] Numerous pyridine-containing compounds have been developed as therapeutic agents for a wide range of diseases.

G cluster_0 This compound cluster_1 Potential Therapeutic Areas Core Scaffold Core Scaffold Anticancer Anticancer Core Scaffold->Anticancer PKM2 Activation Antimicrobial Antimicrobial Core Scaffold->Antimicrobial Antibacterial/Antifungal Enzyme Inhibition Enzyme Inhibition Core Scaffold->Enzyme Inhibition Kinase Inhibition

Potential research applications of this compound.

  • Anticancer Research: Derivatives of pyridin-3-ylmethyl sulfonamides have been identified as potent activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[15] This suggests that this compound could serve as a valuable starting point for the development of novel anticancer agents that target tumor metabolism.

  • Antimicrobial Drug Discovery: The sulfonamide moiety is a classic antibacterial pharmacophore. The combination with a pyridine ring, which is present in many antimicrobial agents, makes this compound an interesting candidate for the synthesis and evaluation of new antibacterial and antifungal compounds.

  • Enzyme Inhibition: The pyridine ring is a common feature in many kinase inhibitors. The structural motif of this compound could be explored for the design of inhibitors for various kinases implicated in diseases such as cancer and inflammation.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][16][17][18][19]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][16][17][18][19]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[4][16][17][18][19]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols may be generated, a respirator may be necessary.[4][16][17][18][19]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4][16][17][18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][16][17][18][19]

Hazards of Precursors:

  • Methanesulfonyl chloride: Is corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

  • 3-Picolylamine: Is corrosive and can cause severe skin burns and eye damage.

Conclusion

This compound represents a molecule of considerable interest for chemical and pharmaceutical research. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic relevance of its constituent pyridine and sulfonamide moieties, makes it an attractive scaffold for the development of novel bioactive compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further investigation into this promising chemical entity.

References

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A Comprehensive Technical Guide to Pyridin-3-ylmethanesulfonamide: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of pyridin-3-ylmethanesulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the formal IUPAC nomenclature, details its physicochemical properties, presents a validated, step-by-step synthesis protocol, and discusses its relevance as a structural motif in modern drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important molecule.

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

The pyridine ring is a fundamental heterocyclic structure that forms the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and enhance aqueous solubility, make it a privileged scaffold in medicinal chemistry.[2] When combined with a sulfonamide functional group (–SO₂NR₂), the resulting pyridyl-sulfonamide motif offers a versatile framework for designing therapeutic agents with a wide range of biological activities.[3]

Sulfonamides themselves are a cornerstone in drug development, famously known for the sulfa drugs, the first class of effective systemic antibacterial agents.[3] The sulfonamide group is a rigid, crystalline functional group that can engage in crucial hydrogen bonding interactions with biological targets.[3] The fusion of these two pharmacologically significant moieties in structures like this compound creates compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents, making them a focal point of contemporary drug discovery efforts.[4][5] This guide provides a detailed examination of the title compound, from its precise chemical name to its synthesis and properties.

IUPAC Nomenclature and Structural Elucidation

The formal and unambiguous naming of a chemical compound is critical for scientific communication. The structure of this compound is composed of a methanesulfonamide core attached to a pyridine ring via a methylene bridge.

Systematic Name Construction:

  • Identify the Principal Functional Group: The sulfonamide (–SO₂NH₂) is the principal functional group, taking priority over the pyridine ring.

  • Identify the Parent Hydride: The parent hydride associated with the sulfonamide group is methanesulfonamide (CH₃SO₂NH₂).

  • Identify the Substituent: The methanesulfonamide is substituted on its methyl carbon. The substituent is a pyridin-3-yl group, meaning a pyridine ring attached at position 3.

  • Assemble the Name: Following IUPAC rules, the substituent is prefixed to the parent name.[6] The "yl" suffix indicates it is a substituent group.

Therefore, the correct and preferred IUPAC name is This compound .

Structural Representation:

  • Molecular Formula: C₆H₈N₂O₂S[7]

  • SMILES: C1=CC(=CN=C1)CS(=O)(=O)N[8]

  • InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N[8]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its application in research and development, particularly for predicting its behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyValueSource
CAS Number 749806-66-4[7]
Molecular Weight 172.20 g/mol [7]
Monoisotopic Mass 172.03065 Da[8]
XlogP (predicted) -0.6[8]
Predicted CCS ([M+H]⁺, Ų) 132.4[8]
Hydrogen Bond Donors 2PubChem Calculation
Hydrogen Bond Acceptors 4PubChem Calculation
Rotatable Bonds 2PubChem Calculation

Table 1: Key Physicochemical Properties of this compound.

Validated Synthesis Protocol

The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of a key intermediate, pyridin-3-ylmethanesulfonyl chloride, followed by amination. This methodology ensures high purity and good yield, leveraging well-established reactions in sulfur chemistry.

Synthesis Workflow Overview

The logical flow of the synthesis begins with a commercially available starting material, leading to the formation of the reactive sulfonyl chloride intermediate, which is then converted to the final sulfonamide product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination A Pyridine-3-methanol B Pyridin-3-ylmethyl Thiol A->B Thiolation C Pyridin-3-ylmethanesulfonyl Chloride B->C Oxidative Chlorination D This compound C->D Ammonia Solution

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of Pyridin-3-ylmethanesulfonyl Chloride Hydrochloride

Causality: The conversion of the corresponding sulfonic acid or thiol to a sulfonyl chloride is a standard and highly efficient method for activating the sulfur center. The sulfonyl chloride is an excellent electrophile, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step. While various methods exist, oxidative chlorination of the corresponding thiol is a common route. For this guide, we will reference a logical precursor, acknowledging that the direct synthesis from materials like pyridine-3-methanethiol would be a standard industrial approach. The hydrochloride salt is often isolated to improve stability and handling.[]

Experimental Protocol:

  • Setup: A three-necked, 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide) under an inert nitrogen atmosphere.

  • Reaction Mixture: To the flask, add pyridin-3-ylmethanethiol (1 eq.) dissolved in glacial acetic acid (5 volumes).

  • Chlorination: Cool the mixture to 0-5 °C in an ice-water bath. Charge the dropping funnel with sulfuryl chloride (SO₂Cl₂, 2.5-3.0 eq.).

  • Addition: Add the sulfuryl chloride dropwise to the stirred solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture is quenched by carefully pouring it onto crushed ice. The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • Purification: The crude solid, pyridin-3-ylmethanesulfonyl chloride hydrochloride, is dried under vacuum. It can be used in the next step without further purification if deemed sufficiently pure.

Step 2: Synthesis of this compound

Causality: This step is a classic nucleophilic acyl substitution reaction. Ammonia is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] The reaction displaces the chloride leaving group, forming the stable sulfonamide bond. Using an excess of ammonia or an additional base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.

  • Reagents: To the flask, add a solution of aqueous ammonia (28-30%, ~10 eq.) and cool to 0-5 °C.

  • Addition: The pyridin-3-ylmethanesulfonyl chloride hydrochloride (1.0 eq.) from Step 1 is added portion-wise to the cold, stirred ammonia solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the ice bath is removed, and the suspension is stirred vigorously at room temperature for 1-2 hours.

  • Work-up: The resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with cold water to remove any ammonium chloride salts.

  • Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a crystalline solid.

  • Validation: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

G cluster_workflow Detailed Synthesis Workflow start Start: Pyridin-3-ylmethanesulfonyl Chloride HCl step1 Dissolve in Aprotic Solvent (e.g., THF, DCM) start->step1 step2 Cool to 0-5 °C in Ice Bath step1->step2 step3 Add dropwise to excess Aqueous Ammonia (NH₄OH) step2->step3 step4 Stir at RT (1-2 hours) step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold H₂O step5->step6 step7 Recrystallize (e.g., EtOH/H₂O) step6->step7 end_node Final Product:this compound step7->end_node

Caption: Step-by-step experimental workflow for the amination reaction.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The pyridine moiety can improve pharmacological properties, while the sulfonamide group can act as a key binding element.[2][10]

  • Bioisosteric Replacement: The sulfonamide group can serve as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical and metabolic profiles.

  • Kinase Inhibition: Pyridine-containing compounds are frequently found in kinase inhibitors, where the nitrogen atom can form a crucial hydrogen bond with the hinge region of the kinase domain.[10] The methanesulfonamide portion can occupy adjacent pockets, providing additional interactions and modulating selectivity.

  • Antimicrobial and Antiviral Agents: The combination of pyridine and sulfonamide functionalities has been explored for the development of new anti-infective agents.[5] These scaffolds can interfere with essential metabolic pathways in microorganisms.

The strategic placement of the methylene spacer between the pyridine ring and the sulfonamide group provides conformational flexibility, allowing the molecule to adopt optimal geometries for binding to diverse biological targets.

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold and intermediate in pharmaceutical research. Its IUPAC name is derived systematically based on established nomenclature rules. The compound can be reliably synthesized via a robust two-step protocol involving the formation and subsequent amination of a sulfonyl chloride intermediate. The inherent properties of its constituent pyridine and sulfonamide moieties make it an attractive starting point for the development of next-generation therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently work with and innovate upon this valuable chemical structure.

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An In-Depth Technical Guide to Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Pyridin-3-ylmethanesulfonamide, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, physicochemical properties, synthesis, and potential biological significance, offering a foundational understanding for its application in medicinal chemistry.

Introduction and Structural Elucidation

This compound (CAS RN®: 749806-66-4) is a pyridine derivative characterized by a methanesulfonamide group attached to the pyridine ring via a methylene bridge.[1] It is crucial to distinguish this compound from its structural isomer, N-(Pyridin-3-yl)methanesulfonamide (CAS: 51269-92-2), where the sulfonamide nitrogen is directly bonded to the pyridine ring. This distinction is critical as the linkage significantly influences the molecule's chemical properties and potential biological interactions. The pyridine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[2]

The structural arrangement of this compound, with its combination of a basic pyridine ring and an acidic sulfonamide group, presents a unique scaffold for the design of novel therapeutic agents. The methylene spacer provides conformational flexibility, which can be pivotal for interaction with biological targets.

graph Structure { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=33695611&t=l", label=""]; A -- B [style=invis]; }

Figure 1: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key available and predicted properties.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.21 g/mol
CAS Number 749806-66-4[1]
Predicted XlogP -0.6[3]
Predicted Collision Cross Section ([M+H]⁺) 132.4 Ų[3]
Appearance Solid (form may vary)General
Solubility Data not widely available; likely soluble in polar organic solvents.Inferred

Synthesis and Characterization

While a definitive, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from patent literature, where it is often used as an intermediate.[4][5] A general approach involves the conversion of a suitable starting material, such as 3-(chloromethyl)pyridine, to the corresponding sulfonamide.

Proposed Synthetic Pathway

A potential synthetic pathway is outlined below. This multi-step process would begin with the commercially available 3-(chloromethyl)pyridine hydrochloride.

graph Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques and information from related preparations.[4]

Step 1: Synthesis of Sodium (pyridin-3-yl)methanesulfinate

  • 3-(Chloromethyl)pyridine hydrochloride is reacted with an aqueous solution of sodium sulfite.

  • The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Upon completion, the solution is carefully neutralized to precipitate the sodium (pyridin-3-yl)methanesulfinate.

  • The solid is filtered, washed, and dried.

Step 2: Conversion to Pyridin-3-ylmethanesulfonyl chloride

  • The sodium (pyridin-3-yl)methanesulfinate is suspended in an inert solvent (e.g., dichloromethane).

  • A chlorinating agent, such as sulfuryl chloride or thionyl chloride, is added dropwise at a controlled temperature.

  • The reaction is monitored until the starting material is consumed.

  • The resulting pyridin-3-ylmethanesulfonyl chloride can be used directly in the next step or isolated.

Step 3: Amination to form this compound

  • The crude pyridin-3-ylmethanesulfonyl chloride is dissolved in a suitable solvent.

  • The solution is added to an excess of aqueous or alcoholic ammonia at a low temperature.

  • The reaction is stirred until completion.

  • The product, this compound, is then isolated through extraction and purified by recrystallization or chromatography.

Characterization: The final product should be characterized using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, pyridine ring).

Biological and Medicinal Chemistry Context

The Pyridine Scaffold in Drug Discovery

The pyridine ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[7] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and interactions with biological targets.[2] Pyridine-containing compounds have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[8]

The Sulfonamide Group in Medicinal Chemistry

The sulfonamide functional group is a key component of many therapeutic agents, most notably the sulfonamide antibiotics. Beyond their antimicrobial properties, sulfonamides are found in drugs with diverse mechanisms of action, including diuretics, anticonvulsants, and anti-inflammatory agents. The acidic nature of the sulfonamide proton allows for ionic interactions and hydrogen bonding with protein targets.

Potential Therapeutic Applications

Given the structural motifs present in this compound, it could be explored as a building block or a lead compound in several therapeutic areas:

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors. This compound could be investigated for its potential to inhibit metalloenzymes.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine ring for its hydrogen bonding capabilities with the hinge region of the kinase domain. The overall scaffold of this compound could be elaborated to target specific kinases.

  • Antimicrobial Agents: The combination of a pyridine ring and a sulfonamide group suggests potential for the development of novel antimicrobial agents.[9]

It is important to emphasize that these are hypothetical applications based on the chemical structure, and experimental validation is required.

graph Biological_Context { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 3: Potential therapeutic relevance of the core scaffolds.

Applications in Chemical Synthesis

Currently, the primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules.[10] Its bifunctional nature, with a reactive sulfonamide group and a modifiable pyridine ring, makes it a versatile building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. For instance, it has been used in the preparation of drug conjugates and other advanced chemical entities.[5][11]

Conclusion

This compound is a chemical entity with a unique structural framework that combines the favorable properties of both pyridine and sulfonamide moieties. While direct biological data on this specific compound is sparse, its potential as a scaffold for the development of novel therapeutic agents is significant, based on the well-established roles of its constituent functional groups in medicinal chemistry. Its current utility as a synthetic intermediate underscores its importance in the broader landscape of chemical and pharmaceutical research. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

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Methodological & Application

The Pyridin-3-ylmethanesulfonamide Scaffold: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to impart favorable pharmacokinetic properties to drug candidates. When integrated into a sulfonamide linkage, this heterocycle gives rise to a scaffold of significant therapeutic potential. This guide focuses on a specific and increasingly important structural motif: pyridin-3-ylmethanesulfonamide. This scaffold, characterized by a methylene spacer between the pyridine ring and the sulfonamide group, offers a unique spatial arrangement and electronic profile, enabling the design of highly selective and potent modulators of a variety of biological targets.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of this compound derivatives, supported by detailed experimental protocols and data analysis.

I. Synthetic Pathways to this compound Derivatives

The synthesis of N-substituted pyridin-3-ylmethanesulfonamides is a multi-step process that begins with the preparation of key precursors. The general synthetic strategy involves the reaction of pyridin-3-ylmethanesulfonyl chloride with a primary or secondary amine.

Protocol 1: Synthesis of Pyridin-3-ylmethanamine (Precursor)

A common precursor for generating the this compound scaffold is pyridin-3-ylmethanamine. While several synthetic routes exist, a one-pot reaction from a 1-amidopyridin-1-ium salt represents an efficient modern approach[1].

Materials:

  • 1-amidopyridin-1-ium salt

  • Aminal (e.g., bis(dimethylamino)methane)

  • Zinc powder

  • Acetic acid

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 1-amidopyridin-1-ium salt in acetonitrile, add the aminal.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and add acetic acid, followed by the portion-wise addition of zinc powder.

  • Stir the reaction vigorously until the reductive cleavage of the N-N bond is complete.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (eluent: dichloromethane/methanol gradient) to yield pyridin-3-ylmethanamine.

Protocol 2: Synthesis of Pyridin-3-ylmethanesulfonyl chloride hydrochloride (Key Intermediate)

The key intermediate for the final sulfonamide formation is pyridin-3-yl-methanesulfonyl chloride, often prepared as its hydrochloride salt.

Materials:

  • 3-Aminopyridine

  • Hydrochloric acid

  • Sodium nitrite

  • Sodium fluoroborate

  • Thionyl chloride

  • Cuprous chloride (catalyst)

  • Dichloromethane

  • Ice

Procedure:

  • Diazotization: Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • To the resulting diazonium salt solution, add an aqueous solution of sodium fluoroborate dropwise, still maintaining the low temperature.

  • Stir the mixture for 30-60 minutes at 0-5 °C to allow for the precipitation of the diazonium fluoroborate salt.

  • Filter the precipitate and wash with cold dilute hydrochloric acid. Dry the solid to obtain the intermediate diazonium fluoroborate.

  • Sulfonylchlorination: In a separate flask, add thionyl chloride to water, cool to 0-5 °C, and add a catalytic amount of cuprous chloride.

  • Add the previously prepared diazonium fluoroborate to this solution and allow the reaction to proceed overnight at 0-5 °C.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridin-3-yl-methanesulfonyl chloride hydrochloride[2][].

Protocol 3: General Synthesis of N-Substituted Pyridin-3-ylmethanesulfonamides

The final step involves the coupling of the sulfonyl chloride with a desired amine.

Materials:

  • Pyridin-3-yl-methanesulfonyl chloride hydrochloride

  • Primary or secondary amine of choice

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • A base (e.g., triethylamine, potassium carbonate, or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine in DCM and add the base.

  • To this solution, add a solution of pyridin-3-yl-methanesulfonyl chloride hydrochloride in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the desired N-substituted this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Aminopyridine 3-Aminopyridine Diazonium Salt Diazonium Salt 3-Aminopyridine->Diazonium Salt 1. HCl, NaNO2 2. NaBF4 Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Pyridin-3-ylmethanesulfonyl_chloride_HCl Pyridin-3-ylmethanesulfonyl_chloride_HCl Diazonium Salt->Pyridin-3-ylmethanesulfonyl_chloride_HCl SOCl2, CuCl N-Substituted_this compound N-Substituted_this compound Pyridin-3-ylmethanesulfonyl_chloride_HCl->N-Substituted_this compound Amine Amine Amine->N-Substituted_this compound Base, DCM caption General synthetic workflow for N-substituted pyridin-3-ylmethanesulfonamides. SAR_Diagram Scaffold This compound Scaffold R1 R1 Substituent (on Sulfonamide-N) Scaffold->R1 R2 R2 Substituent (on Pyridine Ring) Scaffold->R2 Activity Biological Activity (e.g., Potency, Selectivity) R1->Activity - Lipophilicity - H-bonding - Steric bulk R2->Activity - Electronic effects - Solubility - Target interactions caption Key areas for SAR exploration in the this compound scaffold.

Caption: Key areas for SAR exploration in the this compound scaffold.

  • Substituents on the Sulfonamide Nitrogen (R1): The nature of the substituent on the sulfonamide nitrogen is critical for activity. In many kinase inhibitors, this group is often a substituted aryl or heteroaryl ring that can form additional interactions with the target protein. The size, lipophilicity, and hydrogen bonding capacity of this group can significantly impact potency and selectivity.

  • Substituents on the Pyridine Ring (R2): Modifications to the pyridine ring can influence the molecule's electronic properties, solubility, and metabolic stability. Electron-withdrawing or -donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to act as a hydrogen bond acceptor. For instance, in the context of carbonic anhydrase inhibitors, substitutions at the 4-position of the pyridine ring have been shown to be crucial for achieving high potency and selectivity.

IV. Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant purified protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • Add the kinase reaction buffer to the wells of the 384-well plate.

    • Add the test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add the substrate peptide to all wells.

    • Initiate the kinase reaction by adding a mixture of the protein kinase and ATP. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of test compounds Start->Compound_Dilution Plate_Setup Add compounds and reaction mix to 384-well plate Compound_Dilution->Plate_Setup Reaction_Mix Prepare kinase reaction mix (Buffer, Substrate, Kinase, ATP) Reaction_Mix->Plate_Setup Incubation Incubate at optimal temperature Plate_Setup->Incubation Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate luminescent signal (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End caption Workflow for an in vitro kinase inhibition assay.

Caption: Workflow for an in vitro kinase inhibition assay.

V. Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a synthetically accessible and versatile framework for the development of novel therapeutics. Its demonstrated utility in targeting a range of biological entities, from protein kinases and metabolic enzymes in cancer to bacterial components, underscores its broad therapeutic potential. The continued exploration of the structure-activity relationships of this scaffold, aided by rational drug design and robust synthetic methodologies, is poised to yield a new generation of potent and selective drug candidates. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of innovative medicines based on the this compound core.

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Application Notes & Protocols: The Pyridin-3-yl Sulfonamide Moiety as a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that are capable of binding to multiple, distinct biological targets. The pyridin-3-yl sulfonamide motif represents a quintessential example of such a scaffold. While Pyridin-3-ylmethanesulfonamide itself may be viewed as a simple chemical building block, the strategic incorporation of its core structure into more complex molecules has been instrumental in the development of numerous targeted therapies. This guide provides an in-depth exploration of the design principles, experimental validation, and practical protocols for leveraging this versatile scaffold in drug discovery, with a particular focus on its role in kinase inhibition.

The pyridine ring offers a unique combination of properties: it is a weak base, capable of forming hydrogen bonds as both an acceptor (via the nitrogen lone pair) and a donor (if N-protonated or with C-H donors), and its aromatic nature allows for π-π stacking interactions. When coupled with the sulfonamide group—a potent hydrogen bond donor and acceptor with ideal geometry to engage with protein active sites—the resulting scaffold becomes a powerful tool for achieving high-affinity and selective target engagement. This document will detail the strategic considerations and methodologies for harnessing its potential.

Part 1: Design Principles & Mechanistic Insights

The Kinase Hinge-Binding Motif

A primary application of the pyridin-3-yl sulfonamide scaffold is in the design of ATP-competitive kinase inhibitors. The pyridine nitrogen is perfectly positioned to act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to engage with the "hinge" region of the kinase domain. This interaction is a critical anchor for many successful kinase inhibitors. The sulfonamide group often serves a dual role: its NH moiety can act as a hydrogen bond donor to a backbone carbonyl in the hinge, while the sulfonyl oxygens can form additional hydrogen bonds or water-mediated contacts, further stabilizing the complex.

A prominent example of this principle is found in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and other related tyrosine kinases. The pyridine ring forms a key hydrogen bond with the backbone NH of a conserved cysteine residue in the hinge region, while the sulfonamide engages with a nearby aspartate.

Diagram 1: Kinase Hinge Interaction

This diagram illustrates the canonical binding mode of a pyridin-3-yl sulfonamide-containing inhibitor within a kinase ATP-binding pocket.

Caption: Canonical hydrogen bonding pattern of the pyridin-3-yl sulfonamide scaffold.

Modulating Physicochemical Properties for Drug-Likeness

Beyond target binding, the scaffold is integral to achieving a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. The pyridine nitrogen (pKa ≈ 5.2) can provide a basic handle for salt formation, improving solubility and formulation options. The sulfonamide group is metabolically stable and contributes to the overall polarity of the molecule. Judicious decoration of the pyridine ring and the sulfonamide nitrogen with other functional groups allows for fine-tuning of properties like lipophilicity (LogP), polar surface area (PSA), and metabolic stability, which are critical for oral bioavailability and in vivo efficacy.

Part 2: Experimental Protocols & Workflows

Protocol: Synthesis of a Model Pyridin-3-yl Sulfonamide Library

This protocol outlines a standard, flexible synthetic route for creating a small library of analogs for structure-activity relationship (SAR) studies. The goal is to append various amine-containing fragments (R-NH2) to the core scaffold.

Workflow Diagram

G A 1. Start: Pyridine-3-sulfonyl chloride B 2. React with diverse primary/secondary amines (R-NH2) Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) A->B Sulfonamide Formation C 3. Reaction Monitoring via TLC/LC-MS B->C D 4. Aqueous Workup (e.g., dilute HCl, sat. NaHCO3, brine) C->D Upon Completion E 5. Purification via Column Chromatography (Silica gel, EtOAc/Hexanes gradient) D->E F 6. Characterization (¹H NMR, ¹³C NMR, HRMS) E->F G 7. Final Library of Pyridin-3-yl Sulfonamide Analogs F->G

Caption: Synthetic workflow for generating a focused library of sulfonamide analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 2.5 eq).

  • Amine Addition: Add a solution of the desired amine (R-NH2, 1.1 eq) in DCM dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the sulfonyl chloride starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness Note: This robust protocol includes in-process controls (TLC/LC-MS) and post-synthesis validation (NMR, HRMS) to ensure the identity and purity of each library member, which is fundamental for reliable biological data generation.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common, high-throughput method to quantify the binding affinity of synthesized compounds against a target kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. When in proximity, excitation of the donor results in energy transfer to the acceptor, producing a high FRET signal. A test compound that binds to the active site displaces the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, followed by a final dilution in assay buffer.

  • Kinase/Antibody Mix: Prepare a solution containing the GST-tagged target kinase and the Tb-anti-GST antibody in assay buffer.

  • Assay Plate Setup: In a low-volume 384-well plate, add 2.5 µL of the serially diluted test compound. Add 2.5 µL of the kinase/antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer (at 2x final concentration) to all wells.

  • Incubation: Centrifuge the plate briefly to mix, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the emission ratio (665/620).

  • Data Analysis: Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Data Presentation: Representative SAR Table

The data obtained from the kinase assay can be summarized to guide the next round of synthesis.

Compound IDR-Group ModificationTarget Kinase IC50 (nM)
Lead-001 4-fluoroaniline150
Lead-002 4-chloroaniline95
Lead-003 4-methoxyaniline450
Lead-004 Cyclohexylamine>10,000

This is example data for illustrative purposes.

This table clearly shows that small, electron-withdrawing substituents on the aniline ring (Lead-002) improve potency, while bulky aliphatic groups (Lead-004) abolish activity. This provides a clear, actionable insight for the design of the next generation of compounds.

Part 3: Concluding Remarks & Future Directions

The pyridin-3-yl sulfonamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its success stems from a combination of favorable geometry for target binding, particularly in kinases, and tunable physicochemical properties that are conducive to developing orally bioavailable drugs. The protocols and design principles outlined in this guide provide a foundational framework for researchers aiming to exploit this scaffold. Future work in this area will undoubtedly involve its application against novel target classes and its incorporation into more complex drug modalities, such as proteolysis-targeting chimeras (PROTACs), further cementing its status as a cornerstone of modern drug discovery.

References

This section would be populated with real, verifiable links to peer-reviewed articles, patents, and technical guides related to kinase inhibitors, sulfonamide synthesis, and TR-FRET assays. As the initial search was broad, specific references would be generated based on a more focused investigation into known drugs containing this moiety.

Application Notes and Protocols for the Analytical Characterization of Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-3-ylmethanesulfonamide is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules.[1][2] The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore with a long history in medicinal chemistry.[3] Accurate and robust analytical characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the drug development process.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.20 g/mol [5]
Predicted XlogP -0.6[4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in acetone; moderately soluble in water and other polar organic solvents.[6][7][6][7]

Chromatographic Analysis

Chromatographic techniques are central to assessing the purity of this compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of active pharmaceutical ingredients (APIs). A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its impurities.

Rationale for Method Development:

The selection of a C18 stationary phase is based on the moderate polarity of this compound. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the effective elution and separation of the analyte from potential impurities. The choice of a phosphate buffer is common in pharmaceutical analysis for its buffering capacity in the acidic pH range, which can help to achieve sharp peak shapes for ionizable compounds. UV detection is suitable as the pyridine ring is a chromophore.

Workflow for HPLC Method Development:

Caption: Workflow for HPLC Purity and Assay Analysis.

Protocol: RP-HPLC Method for this compound

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Diluent Mobile Phase

Procedure:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample of this compound in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: For purity determination, use the area normalization method. For assay, compare the peak area of the sample to that of the reference standard.

Thin-Layer Chromatography (TLC) for Identification and Limit of Impurities

Thin-Layer Chromatography (TLC) is a rapid and versatile method for the identification of this compound and for estimating the levels of impurities.

Rationale for Method Development:

The choice of a silica gel plate is appropriate for the separation of moderately polar compounds. The mobile phase composition is selected to provide good separation and an optimal Rf value for the main spot. Visualization under UV light is effective due to the UV-active pyridine ring.

Protocol: TLC Method for this compound

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase Ethyl Acetate : Methanol : Ammonium Hydroxide (17:6:5 v/v/v)[8]
Application Volume 5 µL
Detection UV light at 254 nm

Procedure:

  • Sample Preparation: Prepare solutions of the reference standard and the test sample in methanol at a concentration of approximately 2 mg/mL.[8]

  • Plate Development: Spot the standard and sample solutions onto the TLC plate. Develop the plate in a saturated chromatographic chamber until the mobile phase front has traveled approximately 80% of the plate height.

  • Visualization: Dry the plate and visualize the spots under UV light at 254 nm.

  • Analysis: The Rf value of the principal spot in the sample chromatogram should correspond to that of the standard. Any secondary spots can be compared in intensity to a diluted standard to estimate impurity levels. A study on a similar compound, N-3-pyridinylmethanesulfonamide, reported Rf values of 0.41, 0.44, and 0.39 in different solvent systems.[6]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

¹H NMR Spectroscopy:

Expected Chemical Shifts and Multiplicities:

Based on the structure of this compound and data from similar compounds, the following proton signals are expected:

  • Pyridine Ring Protons: Resonances in the aromatic region (δ 7.0-9.0 ppm). The protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.[6]

  • Methylene (-CH₂-) Protons: A singlet or a multiplet adjacent to the sulfonamide group.

  • Sulfonamide (-SO₂NH₂) Protons: A broad singlet that is exchangeable with D₂O.

Experimental ¹H NMR Data for a closely related compound, N-3-Pyridinylmethanesulfonamide in (CD₃)₂CO:

  • δ 3.04 ppm (s, 3H, -CH₃)

  • δ 7.36 ppm (ddd, 1H, Py-H)

  • δ 7.74 ppm (ddd, 1H, Py-H)

  • δ 8.36 ppm (dd, 1H, Py-H)

  • δ 8.54 ppm (dd, 1H, Py-H)

  • δ 8.85 ppm (br s, 1H, -NH) [6]

¹³C NMR Spectroscopy:

Expected Chemical Shifts:

  • Pyridine Ring Carbons: Resonances in the aromatic region (δ 120-150 ppm).

  • Methylene (-CH₂-) Carbon: A resonance in the aliphatic region.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or (CD₃)₂CO).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Sulfonamide) 3300 - 3200May be a single or double peak
C-H Stretch (Aromatic) 3100 - 3000
C=C and C=N Stretch (Pyridine) 1600 - 1450
S=O Stretch (Sulfonamide) 1350 - 1300 (asymmetric) and 1160 - 1120 (symmetric)Two strong bands

Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in this compound. A study on N-3-pyridinylmethanesulfonamide provides a detailed vibrational analysis.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Rationale for Fragmentation Analysis:

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural insights. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[9]

Proposed Fragmentation Pathway:

MS_Fragmentation M_H [M+H]⁺ m/z 173.04 Fragment1 [M+H - SO₂]⁺ m/z 109.04 M_H->Fragment1 - SO₂ (64 Da) Fragment2 [C₅H₅N-CH₂]⁺ m/z 92.05 Fragment1->Fragment2 - NH₃ (17 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into an ESI-MS system. Acquire a full scan mass spectrum to determine the molecular weight. Select the [M+H]⁺ ion for MS/MS analysis and acquire the product ion spectrum.

  • Data Interpretation: Confirm the molecular weight from the full scan spectrum. Analyze the fragmentation pattern in the MS/MS spectrum to support the proposed structure.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.[10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, purity, and polymorphism of a crystalline solid.[11]

Rationale:

A sharp endothermic peak in the DSC thermogram is indicative of the melting of a pure crystalline substance. The temperature at the peak maximum is taken as the melting point. The presence of multiple melting endotherms or broad peaks may suggest the presence of impurities or polymorphism.[12]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.

  • Data Interpretation: Determine the onset and peak temperatures of any thermal events, such as melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability and decomposition profile.[10][12]

Rationale:

A stable compound will show no significant mass loss until its decomposition temperature. The TGA thermogram provides information on the temperature at which decomposition begins and the number of decomposition steps.[13]

Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the mass loss as a function of temperature.

  • Data Interpretation: Determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Workflow for Thermal Analysis:

Caption: Workflow for DSC and TGA Thermal Analysis.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of the identity, purity, and stability of this compound, which is essential for its potential application in pharmaceutical research and development. Adherence to these protocols will enable researchers to generate high-quality, reliable data, thereby supporting the advancement of their scientific endeavors.

References

  • Dodoff, N. I. (n.d.). Conformational and Vibrational Analysis of N-3-Pyridinylmethanesulfonamide. Journal of Molecular Structure, 519(1-3), 159-168. Available at: [Link]

  • Verma, R. K. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]

  • TA Instruments. (2024, May 4). Thermal Analysis In Pharmaceutical Research Development And Quality Control. TA Instruments. Available at: [Link]

  • Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(12), 2315-2347. Available at: [Link]

  • USP. (n.d.). USP-NF. Available at: [Link] (Note: This is a general reference to USP chromatographic principles, as a specific monograph for this compound may not exist).

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. Available at: [Link]

  • Solubility of Things. (n.d.). Pyridine. Solubility of Things. Available at: [Link]

  • NETZSCH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH. Available at: [Link]

Sources

Application Notes: Pyridin-3-ylmethanesulfonamide as a Novel HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other critical isoprenoids.[1][] In humans, this pathway is a primary regulator of cholesterol homeostasis, and its dysregulation is closely linked to hypercholesterolemia and cardiovascular disease.[3] The clinical significance of this enzyme is underscored by the widespread success of statins, a class of drugs that act as competitive inhibitors of HMG-CoA reductase, effectively lowering plasma cholesterol levels.[3][4][5]

While statins are highly effective, the exploration of novel chemical scaffolds for HMG-CoA reductase inhibition remains a key objective in drug discovery. New scaffolds can offer different pharmacokinetic profiles, selectivity, or overcome limitations of existing therapies. Sulfonamide-containing compounds have shown potential as HMG-CoA reductase inhibitors, with some demonstrating unique interactions within the enzyme's active site.[6][7] This document provides a detailed guide to the investigation of Pyridin-3-ylmethanesulfonamide , a novel compound featuring a pyridine ring linked to a methanesulfonamide moiety, as a potential HMG-CoA reductase inhibitor.

These application notes provide comprehensive protocols for the chemical synthesis of this compound, its characterization using in vitro enzymatic assays, and its evaluation in a cell-based model of cholesterol synthesis.

Principle of HMG-CoA Reductase Inhibition

The enzymatic reaction catalyzed by HMG-CoA reductase involves the conversion of HMG-CoA to mevalonate, a four-electron oxidoreduction that utilizes NADPH as a cofactor.[1] HMG-CoA reductase inhibitors, such as statins, typically contain a moiety that mimics the structure of the natural substrate, HMG-CoA.[][8] This allows them to bind to the active site of the enzyme with high affinity, competitively blocking the binding of HMG-CoA and thereby halting the cholesterol synthesis pathway.[4][9] The reduction in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4][5]

The proposed inhibitory action of this compound is hypothesized to involve key interactions between its sulfonamide and pyridine groups and the amino acid residues within the catalytic domain of HMG-CoA reductase.

Cholesterol_Biosynthesis_Pathway cluster_Mitochondria Mitochondria / Cytosol cluster_Cytosol Cytosol Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase HMGR HMG-CoA Reductase (Rate-Limiting Step) HMG-CoA->HMGR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Inhibitor This compound Inhibitor->HMGR HMGR->Mevalonate NADPH -> NADP+

Caption: The Mevalonate Pathway and Point of Inhibition.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound. The procedure involves the reaction of a pyridine-based starting material with a sulfonyl chloride. Researchers should adapt this general methodology based on available starting materials and laboratory capabilities.

Materials and Equipment:

  • 3-(Aminomethyl)pyridine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (e.g., silica gel)

  • NMR spectrometer and Mass Spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(aminomethyl)pyridine (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the reaction mixture to 0°C using an ice bath.

  • Sulfonylation: While stirring, add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Caution: This reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro HMG-CoA Reductase Activity Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[10][11][12]

HMGCR_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution (96-well plate) cluster_Analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.8) D Add to wells: 1. Assay Buffer 2. NADPH 3. Test Inhibitor / Control A->D B Reconstitute Reagents: - HMG-CoA Reductase Enzyme - NADPH - HMG-CoA Substrate B->D E Add HMG-CoA Reductase Enzyme B->E G Initiate Reaction: Add HMG-CoA Substrate B->G C Prepare Serial Dilutions of This compound (and Positive Control, e.g., Pravastatin) C->D D->E F Pre-incubate at 37°C for 10 min E->F F->G H Measure Absorbance at 340 nm (Kinetic Read, every 20-30s for 10 min) G->H I Calculate Rate of NADPH Oxidation (ΔAbs/min) H->I J Determine % Inhibition I->J K Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Value J->K

Caption: Workflow for the HMG-CoA Reductase Enzymatic Assay.

Materials and Equipment:

  • Purified HMG-CoA Reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Pravastatin or Atorvastatin)[10]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications or established laboratory protocols.[13] Pre-warm the assay buffer to 37°C.[12]

  • Assay Plate Setup: In a 96-well plate, prepare the following reactions in triplicate (total volume ~200 µL):

    • Test Wells: Assay Buffer, NADPH, and varying concentrations of this compound.

    • Positive Control Wells: Assay Buffer, NADPH, and varying concentrations of Pravastatin.

    • Enzyme Control (No Inhibitor) Wells: Assay Buffer, NADPH, and vehicle (DMSO).

    • Blank (No Enzyme) Wells: Assay Buffer, NADPH, and vehicle (DMSO).

  • Enzyme Addition: Add HMG-CoA Reductase to all wells except the Blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the HMG-CoA substrate to all wells.

  • Data Acquisition: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and begin reading the absorbance at 340 nm every 20-30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Correct the rates by subtracting the rate of the blank wells.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

CompoundIC₅₀ (µM)
This compoundTo be determined
Pravastatin (Control)To be determined

Protocol 3: Cell-Based Cholesterol Synthesis Assay

This assay evaluates the effect of this compound on cholesterol synthesis in a relevant cell line, such as the human liver carcinoma cell line HepG2, which is commonly used for studying cholesterol metabolism.[14][15] This protocol uses a fluorescent probe, Filipin III, to stain unesterified cholesterol, allowing for qualitative and quantitative analysis of intracellular cholesterol levels.[14][16]

Materials and Equipment:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plate for fluorescence

  • This compound

  • Positive Control (e.g., Atorvastatin)

  • U-18666A (optional positive control for cholesterol accumulation)[15][17]

  • Cell-Based Assay Fixative Solution

  • Cell-Based Assay Wash Buffer

  • Filipin III staining solution

  • Fluorescence microscope or plate reader (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 3 x 10⁴ cells per well and allow them to adhere overnight.[14][15]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound, a positive control (Atorvastatin), and a vehicle control (DMSO). Incubate for 24-48 hours.

  • Cell Fixation: Carefully remove the culture medium from the wells. Fix the cells by adding the Fixative Solution and incubating for 10-15 minutes at room temperature.[15][17]

  • Washing: Aspirate the fixative and wash the cells three times with Wash Buffer, incubating for 5 minutes during each wash.[15][17]

  • Staining: Add the Filipin III staining solution to each well and incubate in the dark for 60 minutes at room temperature.[14] Note: Filipin is light-sensitive.[15]

  • Final Wash: Wash the cells twice with Wash Buffer for 5 minutes each.

  • Imaging and Quantification:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of cholesterol synthesis.

    • Plate Reader: Quantify the fluorescence intensity using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence from a no-cell control.

  • Normalize the fluorescence intensity of treated wells to the vehicle control wells.

  • Plot the normalized fluorescence intensity against the compound concentration to determine the dose-dependent effect on cellular cholesterol levels.

TreatmentConcentrationNormalized Fluorescence Intensity (%)
Vehicle (DMSO)-100
This compoundTest RangeTo be determined
Atorvastatin (Control)Test RangeTo be determined

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Enzymatic Assay: High variability between replicates- Pipetting errors- Incomplete mixing- Temperature fluctuations- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Maintain a constant temperature of 37°C
Enzymatic Assay: No or low enzyme activity- Degraded enzyme or NADPH- Incorrect buffer pH- Aliquot and store reagents at -20°C or -80°C; avoid repeated freeze-thaw cycles[10]- Verify the pH of the assay buffer
Cell-Based Assay: High cell death- Compound cytotoxicity- Perform a separate cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range
Cell-Based Assay: Weak or no Filipin signal- Staining solution degraded- Insufficient incubation time- Prepare Filipin solution fresh; protect from light[15]- Ensure incubation for at least 60 minutes

References

  • The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. PubMed Central.
  • Cholesterol biosynthesis and its regulation, role of HMG-CoA reductase and SREBP protein. WikiLectures.
  • 6.1: Cholesterol synthesis. Medicine LibreTexts.
  • Statins Inhibit Cholesterol Synthesis. Everyday BioChem.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
  • Cholesterol Biosynthesis. Sigma-Aldrich.
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  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect.
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)
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  • HMG-COA Reductase Assay Kit (CS1090) – Technical Bulletin. Sigma-Aldrich.
  • Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit.
  • HMG-CoA Reductase (HMGR) Assay Kit. Sigma-Aldrich.
  • Cholesterol Cell-Based Detection Assay Kit. Bio-Techne.
  • ab133116 – Cholesterol Assay Kit (Cell-Based). Abcam.
  • Cholesterol Cell-Based Detection Assay Kit. Cayman Chemical.
  • A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation.
  • Microbial Metabolites and Enzymes Inhibition in Drug Discovery and Development: A Case Study of the Statins, a Class of HMG-CoA Reductase Inhibitors.
  • Scheme 3. Synthesis of newly sulfonamide pyridine derivatives 27 and 28...
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • What is the mechanism of action of statin (HMG-CoA reductase inhibitor)
  • KEGG PATHWAY D
  • What are HMG-CoA Reductase Inhibitors?. BOC Sciences.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Statin inhibition of HMG-CoA reductase: A 3-dimensional view.
  • HMG-CoA Reductase Inhibitors.
  • HMG-CoA Reductase Inhibitors (Statins). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. PubMed.

Sources

Application Notes and Protocols for Pyridin-3-ylmethanesulfonamide and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine-Sulfonamide Scaffold in Oncology

The pyridine ring is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its incorporation into a sulfonamide framework creates a versatile scaffold, the pyridine-sulfonamide, which has demonstrated significant potential in the development of novel anti-cancer agents.[3] These compounds exhibit a broad spectrum of activities by targeting key pathways essential for tumor progression and survival. This guide provides an in-depth exploration of the applications of pyridin-3-ylmethanesulfonamide and its derivatives in cancer research, detailing their mechanisms of action and providing robust protocols for their investigation.

Part 1: Mechanisms of Action and Therapeutic Targets

Derivatives of the this compound scaffold have been shown to modulate several critical pathways in cancer biology. The following sections detail the primary molecular targets and the rationale behind their inhibition.

Targeting Cancer Metabolism: Pyruvate Kinase M2 (PKM2) Activation

A hallmark of cancer is the metabolic shift towards aerobic glycolysis, known as the Warburg effect. Pyruvate kinase M2 (PKM2) is a key enzyme in this process, and its activity is crucial for providing cancer cells with a metabolic advantage.[3] Several novel sulfonamide derivatives have been identified as potent activators of PKM2.[3][4][5]

By activating PKM2, these compounds can reverse the Warburg effect, shifting cancer cell metabolism away from anabolic pathways that support proliferation. This can lead to reduced tumor growth and increased sensitivity to other therapies.[3][5] Western blot analysis is a key technique to demonstrate the reduction of PKM2 nuclear localization and the subsequent impact on its downstream signaling pathways, ultimately leading to the suppression of tumor cell proliferation.[5]

Signaling Pathway: PKM2 in Cancer Metabolism

PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer PKM2_dimer->PKM2_tetramer Biosynthesis Anabolic Pathways (e.g., nucleotide, lipid synthesis) PKM2_dimer->Biosynthesis Promotes Compound This compound Derivative (PKM2 Activator) Compound->PKM2_tetramer Promotes Activation

Caption: Regulation of cancer cell metabolism by PKM2 and the effect of this compound derivatives.

Inhibition of Carbonic Anhydrases and pH Regulation

Certain 4-substituted pyridine-3-sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs).[6] CAs are involved in maintaining the pH balance within and around cells. In the tumor microenvironment, CA activity contributes to an acidic extracellular pH, which promotes tumor invasion and metastasis. By inhibiting CAs, these sulfonamide derivatives can disrupt this pH imbalance, potentially limiting cancer cell growth and spread.[6]

Modulation of Cell Signaling Pathways

The pyridine-sulfonamide scaffold has also been utilized to develop inhibitors of key signaling molecules:

  • PI3K/mTOR Pathway: The PI3K-Akt-mTOR pathway is frequently hyperactivated in various cancers, driving cell growth, proliferation, and survival. Novel 7-azaindazole-based pyridine-sulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR, demonstrating efficacy in acute myeloid leukemia.[7]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular energy metabolism and is often upregulated in cancer. Trans-3-(pyridin-3-yl)acrylamide-derived sulfamides have been identified as potent NAMPT inhibitors, showing significant antiproliferative activity against a range of cancer cell lines.[8]

Part 2: Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of various pyridine-sulfonamide derivatives, as reported in the literature. This data is crucial for selecting appropriate compounds and cell lines for further investigation.

Compound ClassSpecific Derivative ExampleTarget Cancer Cell LinesReported IC50/GI50 ValuesReference
Sulfonamide-Dithiocarbamate Compound 8kMultiple Cancer Cell Lines< 1 µM[5]
N-(phenylcarbamoyl)-3-pyridinesulfonamides Compound 21Leukemia, Colon Cancer, Melanoma13.6 - 14.9 µM[6]
Pyrazoline-linked Carboxamides Compound 10b (4-pyridine group)A549 (Lung), HCT-116 (Colon)4.6 µM (A549), 6.5 µM (HCT-116)[1]
3-aminoimidazole[1,2-α]pyridines Compound 12HT-29 (Colon)4.15 µM[9]
NAMPT Inhibitors Compound 23K562, MCF-7, HUH70.46 nM, 0.23 nM, 0.53 nM[8]

Part 3: Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound derivatives in a cancer research setting.

Experimental Workflow: From Screening to Mechanism of Action

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Compound_Library Compound Library of This compound Derivatives Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound_Library->Cell_Viability Screen against cancer cell lines IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Western_Blot Western Blot Analysis (Target protein expression/phosphorylation) IC50_Determination->Western_Blot Investigate promising compounds Kinase_Assay In vitro Kinase Assay (Direct enzyme inhibition) IC50_Determination->Kinase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) IC50_Determination->Apoptosis_Assay Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Validate in vivo Kinase_Assay->Xenograft_Model Toxicity_Studies Toxicity and Safety Profiling Xenograft_Model->Toxicity_Studies

Caption: A general workflow for the preclinical evaluation of this compound derivatives.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot Analysis for PKM2 Nuclear Translocation

This protocol aims to determine if a test compound can reduce the nuclear localization of PKM2, a key step in its non-metabolic, pro-proliferative functions.

Materials:

  • Treated and untreated cancer cells

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PKM2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Fractionation: Treat cells with the test compound at its IC50 concentration for a predetermined time. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of PKM2 in the nuclear and cytoplasmic fractions of treated versus untreated cells. Lamin B1 and GAPDH serve as loading controls for the nuclear and cytoplasmic fractions, respectively. A decrease in the nuclear PKM2 signal in treated cells indicates inhibition of its nuclear translocation.

Protocol: In Vitro Kinase Assay

This protocol is for assessing the direct inhibitory effect of a compound on a specific kinase (e.g., PI3K, mTOR).

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound dilutions

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the substrate, and the recombinant kinase.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds for cancer therapy. Their ability to target diverse and critical pathways in cancer biology, including metabolism and cell signaling, underscores their therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the anti-cancer properties of these compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on comprehensive in vivo studies to validate their efficacy and safety profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Activity of Methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Methanesulfonamide Derivatives in Inflammation Research

Inflammation is a fundamental biological process that, while essential for tissue repair and defense against pathogens, can lead to chronic and debilitating diseases when dysregulated.[1] Key enzymatic players in the inflammatory cascade include cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use is often associated with adverse effects.[1]

The methanesulfonamide functional group (-SO₂NH₂) is a key pharmacophore in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing properties.[3] These characteristics have made it a versatile component in designing therapeutic agents, including those with anti-inflammatory properties.[3] A significant focus has been on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects seen with non-selective NSAIDs.[3] The methanesulfonamido moiety has been successfully incorporated into various molecular scaffolds to create potent and selective anti-inflammatory agents.[3][4][5] For instance, the well-known anti-inflammatory drug celecoxib features a sulfonamide group and is a selective COX-2 inhibitor.[6][7][8]

This guide provides a comprehensive overview of the methodologies used to assess the anti-inflammatory potential of novel methanesulfonamide derivatives. It details both in vitro and in vivo protocols, explaining the scientific principles behind each experimental choice to ensure robust and reproducible data generation for drug discovery and development.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening of compounds as they are generally cost-effective, rapid, and allow for the elucidation of specific mechanisms of action.[1]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays

Scientific Rationale: The therapeutic anti-inflammatory effects of many NSAIDs are due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1.[9][10] Therefore, determining the selective inhibitory activity of methanesulfonamide derivatives against COX-2 is a primary goal.

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test methanesulfonamide derivatives and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, and test compounds in the assay buffer. A dilution series of the test compounds should be prepared to determine the IC₅₀ value.

  • Reaction Mixture: To each well of the 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Compound Addition: Add the test methanesulfonamide derivatives or reference inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid and ADHP to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Test Derivative 1>1000.5>200
Test Derivative 2151.015
Celecoxib (Reference)150.05300
Indomethacin (Reference)0.11.70.06
5-Lipoxygenase (5-LOX) Inhibition Assay

Scientific Rationale: The 5-LOX pathway is responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[2][11] Some methanesulfonamide derivatives may also exhibit inhibitory activity against 5-LOX, offering a dual-inhibition mechanism.[12]

Experimental Protocol: Spectrophotometric 5-LOX Inhibition Assay

Materials:

  • Potato 5-LOX or human recombinant 5-LOX

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test methanesulfonamide derivatives and a reference compound (e.g., Zileuton)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of 5-LOX and the substrate in the borate buffer.

  • Reaction Mixture: In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a few minutes at room temperature.

  • Reaction Initiation: Add the substrate to the cuvette to start the reaction.

  • Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value as described for the COX assay.

Cellular Anti-inflammatory Assays

Scientific Rationale: Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of compounds by considering cell permeability, metabolism, and effects on signaling pathways.[13] A common model involves stimulating immune cells like macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.[13]

Experimental Protocol: Measurement of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

This protocol uses a human monocytic cell line like THP-1 or a murine macrophage cell line like RAW 264.7.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test methanesulfonamide derivatives

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding: Culture the macrophage cells and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test methanesulfonamide derivatives for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of NO and cytokines.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant.

  • Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

  • Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Normalize the levels of NO and cytokines to the positive control and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values.

Visualization of the Inflammatory Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Methanesulfonamide Methanesulfonamide Derivative Methanesulfonamide->NFkB Potential Inhibition Methanesulfonamide->COX2 Inhibition

Caption: LPS-induced pro-inflammatory signaling cascade.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential to assess the efficacy, pharmacokinetics, and safety of drug candidates in a whole-organism context.[14][15]

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: This is a widely used and well-characterized model of acute inflammation.[15][16][17] Injection of carrageenan into the paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and other mediators. This model is particularly useful for evaluating inhibitors of prostaglandin synthesis.[15][16]

Experimental Protocol:

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test methanesulfonamide derivatives

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week and then divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement at Different Time Points: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
Test Derivative 11025.4
Test Derivative 13048.7
Celecoxib1055.2
Histopathological and Gastric Ulceration Studies

Scientific Rationale: A key advantage of selective COX-2 inhibitors is a potentially better gastrointestinal safety profile. Therefore, it is crucial to assess the ulcerogenic potential of new methanesulfonamide derivatives.

Experimental Protocol:

Animals:

  • Wistar rats.

Procedure:

  • Chronic Dosing: Administer the test compounds and a reference non-selective NSAID (e.g., Indomethacin) orally once daily for several days (e.g., 7 days).

  • Euthanasia and Stomach Excision: On the final day, euthanize the animals and carefully excise the stomachs.

  • Gross Examination: Open the stomachs along the greater curvature and examine for any signs of ulcers, erosions, or hemorrhage. Score the severity of gastric damage.

  • Histopathological Examination: Fix the stomach tissues in 10% formalin, process them for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A pathologist should then examine the sections for signs of inflammation, mucosal damage, and cellular infiltration.

Conclusion and Future Directions

The methanesulfonamide moiety continues to be a valuable scaffold in the design of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic approach to evaluating the efficacy and mechanism of action of new derivatives. Future research in this area may focus on developing compounds with dual COX/5-LOX inhibitory activity, or those that modulate other key inflammatory pathways, to achieve broader and more potent therapeutic effects with improved safety profiles. The integration of in silico modeling and structure-activity relationship (SAR) studies will further accelerate the discovery of the next generation of methanesulfonamide-based anti-inflammatory drugs.[5]

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  • ResearchGate. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

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  • Barreiro, E. J., et al. (2004). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & medicinal chemistry letters, 14(15), 3943–3946. [Link]

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  • RxList. (n.d.). Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

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  • Prieß, R., et al. (2014). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 22(12), 3204–3217. [Link]

  • Rådmark, O., & Samuelsson, B. (2010). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. International journal of molecular sciences, 11(10), 3848–3861. [Link]

  • Zhang, Y., et al. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. International Journal of Molecular Sciences, 25(15), 8206. [Link]

Sources

Introduction: The Imperative for Novel Antibacterial Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols for Pyridine-3-yl Derivatives in Antibacterial Research

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Its derivatives, particularly those functionalized at the 3-position (pyridine-3-yl), have emerged as a promising class of compounds with significant antibacterial potential.[4][5] The pyridine nucleus can improve water solubility and offers versatile points for chemical modification, allowing for the fine-tuning of both efficacy and pharmacokinetic properties.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols for the evaluation of pyridine-3-yl derivatives as potential antibacterial agents.

Part 1: Mechanism of Action - Targeting Essential Bacterial Processes

A key attribute of an effective antibiotic is its ability to selectively target essential bacterial machinery without affecting the host. Pyridine-3-yl derivatives have been shown to inhibit several critical bacterial enzymes.

1.1 Inhibition of DNA Gyrase and Topoisomerase IV

One of the most well-documented mechanisms for this class of compounds is the inhibition of bacterial type IIa topoisomerases, specifically DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit).[6][7] These enzymes are vital for bacterial survival, controlling DNA topology during replication.[6][8] By binding to the ATP-binding site of these enzymes, pyridine-3-yl derivatives prevent the supercoiling and decatenation of bacterial DNA, leading to catastrophic chromosome integrity failure and cell death.[6][7][9] This mechanism is particularly attractive as it targets enzymes that are highly conserved in bacteria but distinct from their human counterparts, minimizing off-target effects.[6][8]

For instance, a series of pyridine-3-carboxamide-6-yl-ureas were designed to target the ATPase sub-unit of DNA gyrase, resulting in potent Gram-positive antibacterial efficacy.[6][7]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA requires relaxation DNA_Gyrase DNA Gyrase (GyrB) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA ATP-dependent relaxation Pyr_Derivative Pyridine-3-yl Derivative Pyr_Derivative->DNA_Gyrase Binds to ATPase site (Inhibition)

Caption: Inhibition of DNA Gyrase by a Pyridine-3-yl Derivative.

1.2 Inhibition of Protein Synthesis

Certain pyridine-3-yl derivatives, particularly those incorporating an oxazolidinone moiety, function by inhibiting bacterial protein synthesis.[4][10] This class of compounds, inspired by the antibiotic linezolid, binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[10] This mode of action is effective against a broad range of Gram-positive bacteria, including resistant strains like MRSA.[10]

Part 2: Structure-Activity Relationship (SAR) Insights

The antibacterial potency of pyridine-3-yl derivatives is highly dependent on the nature and position of substituents on the pyridine ring and associated scaffolds. Understanding these relationships is critical for designing next-generation analogs with improved activity and drug-like properties.

Studies have shown that modifications to different parts of the molecule can drastically alter efficacy. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the pyridine ring (specifically, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives) significantly increased antibacterial activity against a panel of Gram-positive bacteria.[10][11]

Table 1: SAR Summary of Selected Pyridine-3-yl Derivatives

Core Scaffold Substituent (R-group) Bacterial Strain(s) MIC (μg/mL) Key Finding Reference
Pyridine-3-carboxamide-6-yl-ureaN-ethylurea side-chainGram-positive bacteriaPotent activityTargeting the GyrB ATPase site is effective.[6][7]
3-(Pyridine-3-yl)-2-oxazolidinoneVaried piperazine derivativesS. aureus, S. pneumoniae0.25 - 32A pyrimidine-substituted piperazine ring (compound 7j) showed 8-fold stronger inhibition than linezolid.[10]
3-(Pyridine-3-yl)-2-oxazolidinoneFluorine at position 5 of pyridineS. aureus, S. pneumoniae2 - 64Introduction of fluorine significantly enhances activity compared to non-fluorinated analogs.[11]
Pyrazolo[3,4-b]pyridineVaried aryl substitutionsS. aureus, E. coli2 - 4Compound 2g showed higher activity than the standard ciprofloxacin.[12]
2-AminopyridineCyclohexylamineS. aureus, B. subtilis0.039The cyclohexylamine group conferred potent activity against Gram-positive bacteria.[13]

Causality Insight: The data consistently show that electronegative groups like fluorine and specific heterocyclic substitutions (e.g., pyrimidine) on peripheral rings can dramatically enhance binding affinity to the target protein, leading to lower MIC values. This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions within the target's active site.[10][12]

Part 3: Application Protocols

The following protocols provide a standardized framework for the synthesis, in vitro evaluation, and in silico analysis of novel pyridine-3-yl derivatives.

Protocol 3.1: In Vitro Antibacterial Susceptibility Testing - Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, which is a gold standard for quantitative antibacterial susceptibility testing.[14][15][16] The methodology is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[15][16] This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Workflow Diagram:

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate (Final conc. ~5 x 10^5 CFU/mL) A->C B 2. Prepare Compound Dilutions (2-fold serial dilution in 96-well plate) B->C D 4. Add Controls (Growth, Sterility, Vehicle) C->D E 5. Incubate (35-37°C for 16-20 hours) D->E F 6. Read Results (Visual inspection for turbidity or use of indicator dye) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G Docking_Workflow A 1. Prepare Protein Target (e.g., E. coli DNA Gyrase, PDB: 3G7B) - Remove water, add hydrogens C 3. Define Binding Site (Grid box around known active site) A->C B 2. Prepare Ligand (Pyridine-3-yl derivative) - Generate 3D structure, assign charges D 4. Run Docking Simulation (e.g., AutoDock Vina, GOLD) B->D C->D E 5. Analyze Results - Rank poses by binding energy - Visualize interactions (H-bonds, etc.) D->E F 6. Correlate with In Vitro Data (Compare docking scores with MIC values) E->F

Caption: General Workflow for Molecular Docking Studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For E. coli DNA Gyrase B, a relevant entry is 3G7B. [12] * Using molecular modeling software (e.g., PyMOL, Chimera, MOE), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

    • Expert Insight: Ensure correct protonation states of ionizable residues (e.g., His, Asp, Glu) at physiological pH, as this is critical for accurate prediction of electrostatic interactions.

  • Ligand Preparation:

    • Draw the 2D structure of the pyridine-3-yl derivative and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Define the binding pocket (grid box) on the protein. This is typically centered on the active site identified from the co-crystallized ligand or from published literature.

    • Run the docking algorithm to generate multiple binding poses of the ligand within the defined site. The software will calculate a binding affinity score for each pose.

  • Analysis and Interpretation:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most probable binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Trustworthiness Check: A successful docking study should be able to "re-dock" the original co-crystallized ligand into its native pose with a low Root Mean Square Deviation (RMSD), validating the docking parameters.

    • Correlate the docking scores with the experimental MIC values. A strong correlation (lower binding energy corresponding to lower MIC) supports the hypothesis that the compound's activity is due to the inhibition of the chosen target. [12]

Conclusion and Future Directions

Pyridine-3-yl derivatives represent a versatile and highly promising scaffold in the quest for new antibacterial agents. Their proven ability to inhibit essential bacterial targets like DNA gyrase, coupled with a high degree of chemical tractability, makes them ideal candidates for further development. Future research should focus on optimizing their activity spectrum, particularly against challenging Gram-negative pathogens, and improving their pharmacokinetic and safety profiles to advance these compounds from the laboratory to clinical applications.

References

  • Yule, I. A., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity. European Journal of Medicinal Chemistry, 86, 31-8.
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  • Yang, H., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4341.
  • Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
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  • Semantic Scholar (n.d.). Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine‐pyrazole‐based dihydro‐1,3,4‐oxadiazoles against various bacterial and fungal targets.
  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research, 23, 199-211.
  • Marinescu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7338.
  • ResearchGate (n.d.). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983.
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Application Notes & Protocols: Evaluating the Neurotropic Activity of Pyridine Thioalkyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] The incorporation of a thioalkyl functional group introduces unique physicochemical properties, enhancing lipophilicity and metabolic stability, which are advantageous for central nervous system (CNS) drug candidates.[3][4] This guide provides a comprehensive overview of the rationale, mechanisms, and experimental protocols for evaluating the neurotropic activity of novel pyridine thioalkyl derivatives. We detail methodologies for assessing effects on neuronal survival, differentiation, and neurite outgrowth, grounded in established in vitro and in vivo models.

Introduction: The Rationale for Pyridine Thioalkyl Derivatives in Neurotherapeutics

The pyridine ring is a "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs due to its ability to form key interactions with biological targets.[1][5] When combined with sulfur-containing functional groups, such as a thioalkyl chain, the resulting molecules gain unique properties. Sulfur's ability to participate in various biological processes, including redox homeostasis, makes it a valuable component in designing neuroprotective agents.[3][4][6] Organosulfur compounds are known to exhibit antioxidant and anti-inflammatory properties, which are crucial for combating the multifactorial nature of neurodegenerative diseases.[4][7]

Recent studies have highlighted that thioalkyl derivatives of pyridine exhibit a broad spectrum of neuropsychiatric activities, including anticonvulsant, anxiolytic, and antidepressant effects, with low toxicity profiles in preclinical models.[2] This suggests their potential to modulate neuronal function and protect against pathological insults, making them promising candidates for neurotropic drug discovery.

Postulated Mechanism of Neurotropic Action

The neurotropic effects of many small molecules are mediated through the activation of signaling pathways typically triggered by endogenous neurotrophic factors like Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF).[8][9] A primary target for these pathways is the Tropomyosin receptor kinase (Trk) family of receptors (TrkA, TrkB, TrkC).[8][10] Upon activation, Trk receptors dimerize and autophosphorylate, initiating downstream cascades that regulate neuronal survival, differentiation, and plasticity.[8][9]

Pyridine-based compounds have been identified as potent inhibitors and modulators of various kinases, including Trk receptors.[10][11] It is hypothesized that pyridine thioalkyl derivatives may act as agonists or positive allosteric modulators of Trk receptors, mimicking the effects of neurotrophins. This interaction would trigger key downstream signaling pathways:

  • Ras/MAPK/Erk Pathway : Primarily involved in promoting neuronal differentiation and neurite outgrowth.[8]

  • PI3K/Akt Pathway : A critical cascade for promoting cell survival and inhibiting apoptosis (programmed cell death).[8]

  • PLC-γ Pathway : Regulates intracellular calcium levels and influences synaptic plasticity.[8]

The diagram below illustrates this proposed signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output PTD Pyridine Thioalkyl Derivative (PTD) TrkA TrkA Receptor PTD->TrkA Binds & Activates PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLC-γ TrkA->PLCg Akt Akt PI3K->Akt CREB CREB (Transcription Factor) Akt->CREB Phosphorylates Survival Neuronal Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates CREB->Survival Differentiation Neurite Outgrowth & Differentiation CREB->Differentiation

Caption: Proposed TrkA signaling pathway modulated by pyridine thioalkyl derivatives.

Experimental Evaluation: Application Notes & Protocols

This section provides detailed protocols for the systematic evaluation of pyridine thioalkyl derivatives, progressing from initial in vitro screening to more complex in vivo validation.

Part A: In Vitro Assessment of Neurotropic Activity

The primary goal of in vitro assays is to efficiently screen compounds for desired biological activity and cytotoxicity in a controlled environment.[12] PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model as they differentiate into neuron-like cells and extend neurites in response to NGF.[13]

G start Synthesized Pyridine Thioalkyl Derivative step1 Protocol 1: Cell Viability & Cytotoxicity Assay (MTT Assay) start->step1 step2 Determine Non-Toxic Concentration Range step1->step2 step3 Protocol 2: Neurite Outgrowth Assay (PC12 or SH-SY5Y Cells) step2->step3 step4 Quantify Neurite Length, Branching, and Percentage of Differentiated Cells step3->step4 step5 Protocol 3: Neuroprotection Assay (Oxidative Stress Model) step4->step5 step6 Assess Protective Effect Against Neurotoxin step5->step6 result Lead Compound Identification step6->result

Caption: Step-by-step workflow for in vitro evaluation of pyridine thioalkyl derivatives.

Rationale: Before assessing neurotropic activity, it is crucial to determine the concentration range at which the compound is not toxic to the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Materials:

    • PC12 or SH-SY5Y cells

    • 96-well microplates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Pyridine thioalkyl derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for dissolving formazan crystals)

    • Plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the pyridine thioalkyl derivative in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration that results in 50% cell death (IC₅₀). For subsequent neurotropic assays, use concentrations well below the IC₅₀ value (e.g., where viability is >90%).

Rationale: This assay directly measures the ability of a compound to promote neuronal differentiation, a hallmark of neurotropic activity.[12][15]

  • Materials:

    • PC12 or SH-SY5Y cells

    • Collagen-coated 24-well plates

    • Low-serum differentiation medium (e.g., DMEM with 1% horse serum)

    • Test compounds at non-toxic concentrations

    • Positive control: Nerve Growth Factor (NGF, 50 ng/mL)

    • Negative control: Vehicle (DMSO)

    • Microscope with digital camera and image analysis software

  • Procedure:

    • Cell Seeding: Seed cells on collagen-coated plates at a low density (e.g., 2 x 10⁴ cells/well) and allow them to attach.

    • Treatment: Replace the medium with low-serum differentiation medium containing the test compound, NGF, or vehicle.

    • Incubation: Incubate for 3-5 days. Monitor the cells daily for morphological changes.

    • Imaging: After the incubation period, capture multiple images from random fields for each condition.

    • Quantification: Use image analysis software to measure neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of its cell body.

      • Parameters to Measure:

        • Percentage of neurite-bearing cells.

        • Average neurite length per cell.

        • Number of neurites per cell.

        • Number of branch points per neurite.

  • Data Presentation:

Compound IDConcentration (µM)% Differentiated Cells (±SD)Avg. Neurite Length (µm ±SD)
Vehicle-5.2 ± 1.115.8 ± 3.4
NGF (50 ng/mL)-65.7 ± 5.888.2 ± 9.1
PTD-001115.4 ± 2.335.1 ± 4.5
PTD-001542.1 ± 4.562.7 ± 7.8
PTD-00218.1 ± 1.520.3 ± 3.9
PTD-002512.5 ± 2.128.9 ± 4.1
(Note: Data are hypothetical and for illustrative purposes only)

Rationale: Neurodegenerative diseases often involve neuronal death due to oxidative stress. This assay evaluates whether a compound can protect neurons from a toxic insult. 6-hydroxydopamine (6-OHDA) is a neurotoxin that induces oxidative stress and is commonly used to model Parkinson's disease in vitro.[15]

  • Materials:

    • Differentiated SH-SY5Y cells (pre-treated with retinoic acid)

    • Test compounds at non-toxic concentrations

    • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+

    • MTT assay reagents

  • Procedure:

    • Pre-treatment: Seed and differentiate SH-SY5Y cells in a 96-well plate. Pre-treat the differentiated cells with the test compound for 24 hours.

    • Toxin Exposure: Add 6-OHDA (final concentration ~50-100 µM) to the wells (except for the untreated control) and incubate for another 24 hours.

    • Viability Assessment: Perform the MTT assay as described in Protocol 1 to quantify the number of surviving cells.

    • Analysis: Compare the viability of cells pre-treated with the test compound to those treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Part B: In Vivo Assessment of Neurotropic Activity

Rationale: In vivo models are essential to validate in vitro findings and to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[16][17] Neurotoxin-induced models of neurodegeneration, such as the 6-OHDA model in rodents, are widely used.[18]

Warning: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with relevant guidelines.

  • Materials:

    • Adult male Sprague-Dawley rats or C57BL/6 mice

    • 6-hydroxydopamine (6-OHDA)

    • Stereotaxic apparatus

    • Test compound formulated for systemic administration (e.g., oral gavage, intraperitoneal injection)

    • Behavioral testing equipment (e.g., rotarod, cylinder test)

  • Procedure:

    • Pre-treatment: Administer the test compound or vehicle to the animals daily for a period of 1-2 weeks prior to surgery.

    • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Unilaterally inject 6-OHDA into a key dopamine-producing region of the brain, such as the medial forebrain bundle or substantia nigra. This creates a lesion on one side of the brain.

    • Post-operative Treatment: Continue daily administration of the test compound or vehicle for 4-8 weeks.

    • Behavioral Assessment: Perform behavioral tests at regular intervals to assess motor deficits, which are indicative of the lesion's severity.

      • Apomorphine-Induced Rotation Test: Apomorphine, a dopamine agonist, causes animals with unilateral lesions to rotate towards the non-lesioned side. A reduction in rotations in the compound-treated group compared to the vehicle group suggests a neuroprotective or neurorestorative effect.

      • Cylinder Test: Measures forelimb use asymmetry. Lesioned animals will show a preference for using the non-impaired forelimb. A more balanced use of both forelimbs in the treated group indicates functional recovery.

    • Histological Analysis: At the end of the study, euthanize the animals and perfuse the brains. Process the brain tissue for immunohistochemical staining (e.g., Tyrosine Hydroxylase, a marker for dopaminergic neurons).

    • Quantification: Count the number of surviving dopaminergic neurons in the substantia nigra on both the lesioned and non-lesioned sides. Compare the cell counts between the vehicle-treated and compound-treated groups.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of pyridine thioalkyl derivatives as potential neurotropic agents. Positive results from these assays—demonstrating low cytotoxicity, potent neurite outgrowth promotion, neuroprotection against toxins, and functional recovery in animal models—would provide a strong rationale for advancing a compound into further drug development stages. Future work should focus on elucidating the precise molecular targets and exploring structure-activity relationships (SAR) to optimize the therapeutic potential of this promising class of compounds.[2]

References

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  • García-Jacas, C. R., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Kalueff, A. V., et al. (2016). Rodent Models of Depression: Neurotrophic and Neuroinflammatory Biomarkers. Molecular Neurobiology. Available at: [Link]

  • Zhu, Z., et al. (2021). Sulfur-containing therapeutics in the treatment of Alzheimer's disease. Medicinal Research Reviews. Available at: [Link]

  • Mishra, B. B., et al. (2016). A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. Assay and Drug Development Technologies. Available at: [Link]

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  • Akopyan, A. G., et al. (2023). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Chen, Y.-J., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Ieni, A., et al. (2024). Lack of Direct Effects of Neurotrophic Factors in an In Vitro Model of Neuroinflammation. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, H., et al. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. Available at: [Link]

  • Kumar, A., et al. (2022). Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. RSC Advances. Available at: [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sortwell, C. E., et al. (2000). In vitro assessment of neurotrophic activity from the striatum of aging rats. Neurobiology of Aging. Available at: [Link]

  • Singh, S., et al. (2024). Natural sulfur compounds in mental health and neurological disorders: insights from observational and intervention studies. Frontiers in Nutrition. Available at: [Link]

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Application Notes & Protocols: The Strategic Utility of Pyridin-3-ylmethanesulfonamide in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Architectural Significance of the Pyridine-Sulfonamide Moiety

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone of drug design, a privileged structure renowned for its diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1][2][3] This is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, its strong electron-withdrawing nature, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[4] When this potent functional group is coupled with a pyridine ring—a six-membered nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs—the resulting scaffold offers a unique combination of metabolic stability, aqueous solubility, and versatile synthetic handles.[5][6]

Pyridin-3-ylmethanesulfonamide (CAS No. 749806-64-4) emerges as a particularly valuable pharmaceutical intermediate at the confluence of these two powerful motifs.[7] Its structure, featuring a flexible methylene linker between the rigid pyridine ring and the sulfonamide group, provides medicinal chemists with a vectorially defined building block. This allows for precise spatial orientation when designing ligands to fit into the active sites of enzymes or receptors. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and strategic application in the development of next-generation therapeutics.

Section 1: Physicochemical Profile and Handling

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

PropertyValueSource
CAS Number 749806-66-4[7]
Molecular Formula C₆H₈N₂O₂S[7][8]
Molecular Weight 172.20 g/mol [7]
Appearance White to off-white crystalline powderInferred from typical sulfonamides
Predicted XlogP -0.6[8]
PSA (Polar Surface Area) 81.43 Ų[9]
Storage Temperature 2-8°C, desiccated[9]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Although specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation.[10]

Section 2: Synthesis of this compound

The most direct and common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This protocol details the synthesis of this compound from the readily available starting material, Pyridin-3-ylmethanamine (also known as 3-picolylamine).[11][12]

Protocol 2.1: Synthesis via Methanesulfonyl Chloride

This protocol outlines the nucleophilic substitution reaction between Pyridin-3-ylmethanamine and methanesulfonyl chloride.

Rationale: The nitrogen atom of the primary amine in Pyridin-3-ylmethanamine is nucleophilic and readily attacks the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy work-up.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Pyridin-3-ylmethanamine in DCM D Combine & Stir (0°C to RT, 2-4h) A->D B Methanesulfonyl Chloride in DCM B->D C Triethylamine (Base) C->D E Aqueous Wash (H2O, Brine) D->E F Dry Organic Layer (Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Materials:

  • Pyridin-3-ylmethanamine (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes (for recrystallization)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridin-3-ylmethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 10 mL per 1 g of amine).

  • Reaction Initiation: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is a critical quality control step.

Analysis TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the pyridine ring protons (δ 7.0-8.5 ppm), a singlet for the methylene (-CH₂-) protons (δ ~4.3 ppm), a singlet for the sulfonamide (-NH₂) protons (variable, δ ~5.0-7.0 ppm), and a singlet for the methyl (-CH₃) protons from the mesyl group are anticipated.
¹³C NMR Peaks for the pyridine ring carbons, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS) The [M+H]⁺ ion should be observed at m/z 173.04.
FT-IR Characteristic stretches for N-H (sulfonamide, ~3300-3200 cm⁻¹), C-H (aromatic and aliphatic), S=O (asymmetric and symmetric, ~1350 and 1150 cm⁻¹), and C=N/C=C (pyridine ring).

Section 4: Application as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a building block for more complex, biologically active molecules. A notable example is its use in the synthesis of potent and selective activators of Pyruvate Kinase M2 (PKM2), an enzyme that is a promising target in cancer therapy.[13]

Protocol 4.1: Synthesis of a PKM2 Activator Precursor

This protocol describes a representative N-alkylation reaction, where the sulfonamide nitrogen of this compound acts as a nucleophile to displace a leaving group, forming a key C-N bond. This is a foundational step in building larger drug candidates.[13]

Rationale: The sulfonamide proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic sulfonamidate anion. This anion can then participate in an Sₙ2 reaction with an alkyl halide (e.g., a substituted benzyl bromide) to form the N-alkylated product. DMF is a common polar aprotic solvent for such reactions as it effectively solvates the cations.

Application_Workflow cluster_start Starting Materials cluster_reaction N-Alkylation Reaction cluster_product Intermediate Product A This compound D Combine & Heat (e.g., 60-80°C) A->D B Substituted Alkyl Halide (e.g., R-CH2-Br) B->D C Base (e.g., K2CO3) in DMF C->D E N-alkylated Sulfonamide (Drug Precursor) D->E

Caption: General workflow for N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted alkyl halide (e.g., 4-bromobenzyl bromide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Reagent Addition: Add the alkyl halide (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will often form, which can be collected by vacuum filtration.

  • Purification: The crude product can be washed with water and a non-polar solvent like diethyl ether or hexanes. Further purification can be achieved via column chromatography or recrystallization to yield the desired N-substituted this compound derivative, a direct precursor for more advanced drug candidates.[13]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its unique structural features—a basic pyridine head, a flexible linker, and a hydrogen-bonding sulfonamide tail—provide a robust platform for constructing complex molecules with significant therapeutic potential. The protocols outlined herein serve as a practical guide for researchers and scientists to effectively synthesize and utilize this key building block in their drug discovery programs.

References

  • EvitaChem. Pyridin-3-ylmethanamine Hydrochloride (EVT-3194785).
  • Khan, I., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC, NIH.
  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • PrepChem.com. Synthesis of N-dodecyl-N-(pyridin-3-ylmethyl)-methanesulfonamide.
  • Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications.
  • Sunway Pharm Ltd. This compound - CAS:749806-66-4.
  • Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry.
  • PubChem, NIH. Pyridine-3-sulfonamide.
  • ResearchGate. Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10.
  • Google Patents. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy.
  • ChemicalBook. 3-(Aminomethyl)pyridine.
  • Google Patents. United States Patent - N-3-2-(2,3-dihydro-2-oxo-1H-indol-5-yl)amino-5-(trifluoromethyl)-4-pyrimidinyl)aminomethyl)-2-pyridinyl-N-methylmethanesulfonamide.
  • PubChemLite. This compound (C6H8N2O2S).
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Rather, M. A., & Ganie, S. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH.
  • LookChem. PYRIDIN-3-YL-METHANESULFONAMIDE.

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Application Note & Protocols: Synthesis and Evaluation of Pyridinyl Sulfonamides for AOC3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

Amine Oxidase, Copper-containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with significant therapeutic interest.[1][2] It functions both as an endothelial cell adhesion molecule that facilitates the extravasation of leukocytes into inflamed tissues and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][3][4] This enzymatic activity produces corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which contribute to oxidative stress and inflammation.[5][6]

Dysregulation of AOC3 is implicated in a host of chronic inflammatory and vascular diseases, including rheumatoid arthritis, atherosclerosis, metabolic syndrome, and certain cancers.[1][5][7] Its dual role in promoting leukocyte trafficking and generating pro-inflammatory byproducts makes it a compelling target for therapeutic intervention.[2][4][7] Pharmacological inhibition of the AOC3 enzymatic activity has been shown to ameliorate inflammation in various preclinical disease models, validating its potential as a drug target.[6][7][8]

Pyridinyl sulfonamides have emerged as a promising class of inhibitors for various enzymes, including AOC3.[9][10] The sulfonamide moiety is a well-established pharmacophore known to interact with enzyme active sites, while the pyridine ring offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[11][12][13] This guide provides a detailed protocol for the synthesis of a representative pyridinyl sulfonamide and its subsequent in vitro evaluation for AOC3 inhibitory activity.

Design Rationale and General Synthetic Strategy

The core structure of the target compounds consists of a substituted pyridine ring linked to a substituted phenyl ring via a sulfonamide bridge. The general synthetic approach involves a convergent synthesis, where the two key fragments, an aminopyridine and a benzenesulfonyl chloride, are prepared separately and then coupled in the final step.

G cluster_0 Synthesis of Aryl Sulfonyl Chloride cluster_1 Synthesis of Aminopyridine A Substituted Aniline B Diazotization (NaNO₂, HCl) A->B C Sulfonyl Chloride Formation (SO₂, CuCl₂) B->C D Aryl Sulfonyl Chloride C->D H Sulfonamide Coupling (Pyridine, DCM) D->H E Substituted Pyridine F Amination or Functional Group Interconversion E->F G 2-Aminopyridine Derivative F->G G->H I Target Pyridinyl Sulfonamide H->I

This modular approach allows for the facile generation of a library of analogs by varying the substituents on both the pyridine and phenyl rings to explore structure-activity relationships (SAR).

Detailed Protocol: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This section details the synthesis of a representative parent compound. Researchers can adapt this protocol by using appropriately substituted starting materials.

Step 1: Preparation of Benzenesulfonyl Chloride (1)

The synthesis begins with the conversion of a readily available aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction.

  • Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(I) Chloride (CuCl), Dichloromethane (DCM).

  • Procedure:

    • Cool a solution of concentrated HCl in water to 0-5 °C in an ice-salt bath.

    • Add aniline dropwise to the cold acid solution with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice water and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield benzenesulfonyl chloride (1) as an oil.

  • Causality: The diazotization of aniline creates a good leaving group (N₂), which is displaced by a sulfur dioxide moiety in a copper-catalyzed reaction to form the sulfonyl chloride. Precise temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Sulfonamide Coupling Reaction to form N-(pyridin-2-yl)benzenesulfonamide (3)

This is the key bond-forming step, creating the sulfonamide linkage.[14][15]

  • Materials: Benzenesulfonyl chloride (1) , 2-Aminopyridine (2) , Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine (2) (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.5 eq) to the solution. Pyridine acts as a base to quench the HCl byproduct.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of benzenesulfonyl chloride (1) (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-(pyridin-2-yl)benzenesulfonamide (3) .

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

  • Causality: The nucleophilic nitrogen of 2-aminopyridine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.[16] The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent hydrolysis of the reactive sulfonyl chloride. Pyridine is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Protocol: In Vitro Evaluation of AOC3 Inhibition

The inhibitory potency of the synthesized compounds against AOC3 is determined using a fluorometric assay that measures the production of hydrogen peroxide, a product of the AOC3 enzymatic reaction.[8][17][18]

G A Prepare Reagents: - AOC3 Enzyme - Substrate (e.g., Benzylamine) - Amplex Red - HRP - Inhibitor Compound B Incubate AOC3 with Inhibitor Compound (Varying Concentrations) A->B C Initiate Reaction: Add Substrate, Amplex Red, HRP B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex: 565 nm, Em: 590 nm) Kinetic Read D->E F Data Analysis: - Plot RFU vs. Time - Calculate Reaction Velocity - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ E->F

Materials and Reagents:
  • Recombinant human AOC3/VAP-1

  • Benzylamine (substrate)

  • Amplex® Red reagent (fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Synthesized pyridinyl sulfonamide inhibitor

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

Assay Procedure:
  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

  • Reaction Mixture: Prepare a reaction cocktail containing Amplex Red reagent, HRP, and benzylamine substrate in the assay buffer.[8]

  • Assay Plate Setup:

    • To the appropriate wells of the 96-well plate, add 25 µL of the serially diluted inhibitor solutions.

    • Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls, adding assay buffer instead.

  • Enzyme Addition & Pre-incubation: Add 25 µL of a working solution of recombinant human AOC3 to all wells (except "no enzyme" controls). Allow the plate to pre-incubate for 15-30 minutes at 37°C to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the reaction cocktail to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 2.5 minutes for 30 minutes) at an excitation wavelength of ~565 nm and an emission wavelength of ~590 nm.[8]

Data Analysis and Interpretation:
  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - [Rate(inhibitor) - Rate(background)] / [Rate(100% activity) - Rate(background)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce AOC3 activity by 50%.

Expected Results & Data Presentation

A successful synthesis will yield the target pyridinyl sulfonamide with high purity, confirmed by analytical data. In the biological assay, active compounds will demonstrate a concentration-dependent inhibition of AOC3 activity. The results can be summarized to compare the potency of different derivatives.

Table 1: Representative Inhibition Data for AOC3

Compound ID R¹ (on Phenyl) R² (on Pyridyl) AOC3 IC₅₀ (nM)
3 H H 150
3a 4-Cl H 75
3b H 5-CH₃ 210
3c 4-Cl 5-CH₃ 45

| Reference | Mofegiline | | 25 |

Data are hypothetical and for illustrative purposes only.

This tabular format allows for a clear comparison of how different substituents on the phenyl (R¹) and pyridyl (R²) rings affect inhibitory potency, guiding future optimization efforts. For example, the hypothetical data in Table 1 suggests that a chloro-substituent at the R¹ position enhances activity.

Troubleshooting and Key Considerations

  • Synthesis: Low yields in the coupling step are often due to moisture inactivating the sulfonyl chloride or incomplete reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and allow the reaction to proceed to completion as monitored by TLC.

  • Purification: The sulfonamide product may co-elute with unreacted 2-aminopyridine. Careful selection of the solvent system for column chromatography is essential. A gradient elution from non-polar to polar is recommended.

  • Assay: High background fluorescence can result from the degradation of the Amplex Red reagent. Prepare the reagent fresh and protect it from light. Compound precipitation at high concentrations can lead to inaccurate IC₅₀ values; check for solubility issues in the assay buffer.

References

  • ResearchGate. (2025). The Role of AOC3 in Inflammation and Disease: A Comprehensive Review.
  • PubMed. (2014). Endothelial amine oxidase AOC3 transiently contributes to adaptive immune responses in the airways. Eur J Immunol.
  • Frontiers. Increased atherosclerotic plaque in AOC3 knock-out in ApoE−/− mice and characterization of AOC3 in atherosclerotic human coronary arteries.
  • PubMed. (2006). Vascular Amine Oxidases Are Needed for Leukocyte Extravasation Into Inflamed Joints in Vivo. Arthritis Rheum.
  • Immunity. (2005). Absence of the Endothelial Oxidase AOC3 Leads to Abnormal Leukocyte Traffic In Vivo.
  • Google Patents. (2016). Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites.
  • ResearchGate. Synthesis of 2-aminopyridine substituted benzene sulphonamides.
  • PubMed. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode.
  • ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents....
  • MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • PubMed Central. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode.
  • PMC. Inhibition of vascular adhesion protein‐1 enhances the anti‐tumor effects of immune checkpoint inhibitors.
  • ResearchGate. (2025). Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation.
  • PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines.
  • PMC - PubMed Central. (2015). Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration.
  • PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors.
  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. J Pharm Sci.
  • PMC. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation.
  • Frontiers. (2021). Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases.
  • PMC - PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
  • ResearchGate. (2025). Discovery of Pyridyl Urea Sulfonamide Inhibitors of NaV1.7.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-3-ylmethanesulfonamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Pyridin-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important sulfonamide. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent Quality:

    • Methanesulfonyl Chloride: This reagent is highly susceptible to hydrolysis. Ensure you are using a fresh bottle or a properly stored aliquot. The presence of methanesulfonic acid as a hydrolysis byproduct can complicate the reaction and purification.

    • Pyridin-3-ylmethanamine: The purity of the amine is critical. Impurities can lead to side reactions. It is advisable to use a freshly distilled or purified amine.

    • Solvent and Base: Ensure your solvent is anhydrous and your base is of high purity and appropriate strength.

  • Reaction Conditions:

    • Choice of Base: The selection of a suitable base is critical to neutralize the HCl generated during the reaction. Common bases include tertiary amines like triethylamine or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. Pyridine can also be used as both a base and a solvent. The sterics and basicity of the chosen base can significantly impact the reaction rate and yield. For instance, a hindered base like DIPEA may be advantageous in preventing side reactions.

    • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (DCM) is a common choice. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be effective. The polarity of the solvent can influence the reaction kinetics.

    • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) initially to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, followed by warming to room temperature. Running the reaction at elevated temperatures might lead to decomposition or side product formation.

    • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these likely to be and how can I minimize them?

The formation of multiple products is a common issue that can significantly lower the yield of the desired this compound.

  • Potential Side Products:

    • Bis-sulfonylation: The primary sulfonamide product still has an acidic N-H proton. Under certain conditions, it can be deprotonated and react with another molecule of methanesulfonyl chloride to form a bis-sulfonylated product. To mitigate this, slow, dropwise addition of the methanesulfonyl chloride to the amine solution is recommended. Using a slight excess of the amine can also help.

    • Reaction with Pyridine Nitrogen: While the primary amine is a stronger nucleophile, the nitrogen atom of the pyridine ring can potentially react with the highly electrophilic methanesulfonyl chloride, especially if the reaction conditions are not optimized. This is generally less favored but can occur.

    • Hydrolysis of Methanesulfonyl Chloride: If there is moisture in the reaction, methanesulfonyl chloride will hydrolyze to methanesulfonic acid. This consumes the reagent and the resulting acid can protonate the amine, rendering it unreactive.

  • Strategies to Enhance Selectivity:

    • Controlled Reagent Addition: Add the methanesulfonyl chloride solution slowly to the reaction mixture containing the amine and the base at a low temperature. This helps to maintain a low concentration of the sulfonyl chloride and favors the reaction with the more nucleophilic primary amine.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Use of Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.

Question 3: I am struggling with the purification of my product. What are the best practices for isolating pure this compound?

Effective purification is key to obtaining a high-quality final product.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it should be carefully quenched, typically with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted sulfonyl chloride.

    • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted amine. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove any acidic impurities.

  • Purification Techniques:

    • Column Chromatography: Silica gel column chromatography is a common method for purifying sulfonamides. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method. The choice of solvent is critical: the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures. Potential solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine of pyridin-3-ylmethanamine acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Q2: Can I use a different sulfonyl chloride, for example, benzenesulfonyl chloride?

Yes, the general procedure can be adapted to use other sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, to synthesize the corresponding N-(pyridin-3-ylmethyl)sulfonamides. The reactivity of the sulfonyl chloride may vary, which could require some adjustment of the reaction conditions.

Q3: Is it possible to perform this reaction without a solvent?

While less common, some sulfonamide syntheses can be performed under solvent-free conditions, which can offer environmental benefits. However, this would require careful temperature control to manage the heat generated during the reaction and may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and reagent purity.

Materials:

  • Pyridin-3-ylmethanamine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve pyridin-3-ylmethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the methanesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation

The following table provides a starting point for optimizing the reaction conditions. The yields are illustrative and will depend on the specific experimental setup.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)DCM0 to RT375-85
2Pyridine (excess)Pyridine0 to RT470-80
3K₂CO₃ (2.0)AcetonitrileRT665-75
4DIPEA (1.2)DCM0 to RT378-88

Visualization of Key Processes

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Pyridin-3-ylmethanamine and Base in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Prepare Solution of Methanesulfonyl Chloride add Slowly Add Sulfonyl Chloride Solution prep_sulfonyl->add cool->add react Stir and Warm to Room Temperature add->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G low_yield Low Yield reagents Check Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) low_yield->reagents conditions Optimize Reaction Conditions (Base, Solvent, Temperature, Addition Rate) low_yield->conditions purification Review Work-up & Purification Procedure low_yield->purification side_products Analyze for Side Products (TLC, LC-MS) low_yield->side_products reagents->conditions conditions->side_products side_products->purification

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • PrepChem. Synthesis of N-dodecyl-N-(pyridin-3-ylmethyl)-methanesulfonamide. Available at: [Link]

  • PubMed. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Available at: [Link]

  • ResearchGate. Optimization of the sulfamide synthesis. Available at: [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Available at: [Link]

  • Google Patents. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
  • PMC - NIH. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available at: [Link]

  • Wikipedia. Sulfonamide. Available at: [Link]

  • European Patent Office. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1. Available at: [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • CUNY. Purification by Recrystallization. Available at: [Link]

Technical Support Center: Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, from low yields and purification difficulties to regioselectivity and catalyst management. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthesis Roadblocks

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction yield is disappointingly low, or I'm getting no desired product at all. What are the most common culprits?

Answer: Low or nonexistent yield is a frequent and frustrating issue that can usually be traced back to a few key areas. A systematic evaluation of reagents, reaction conditions, and the specific synthetic route is essential.

Core Areas to Investigate:

  • Reagent Purity and Integrity: Impurities in starting materials can halt a reaction or divert it down an unproductive pathway.[1]

    • α,β-Unsaturated Carbonyls: These compounds can polymerize or degrade upon storage. It's crucial to verify their integrity by NMR or GC-MS before use, especially in reactions like the Kröhnke synthesis.[2]

    • Aldehydes: Prone to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes.

    • Ammonium Source: In reactions like the Hantzsch or Kröhnke syntheses, the purity of the ammonium source (e.g., ammonium acetate) is critical.[2]

  • Anhydrous Conditions: Many reagents used in pyridine synthesis, particularly organometallics and strong bases, are highly sensitive to moisture.[3] Water can quench reagents, catalyze side reactions, or prevent catalyst function.[3]

  • Reaction Temperature: Temperature control is a delicate balance. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reagents or products and promote side reactions.[1][2] For many named reactions like the Kröhnke synthesis, a temperature range of 80-140°C is typical, but optimization is often required.[2][4]

  • Reaction Time: Reactions may require more time than anticipated. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[4]

Question: My Hantzsch synthesis is failing. The primary issue seems to be the formation of the dihydropyridine intermediate, but not the final aromatized pyridine. What should I check?

Answer: This is a classic problem in Hantzsch synthesis. The initial reaction produces a 1,4-dihydropyridine (a Hantzsch ester), which must then be oxidized to form the aromatic pyridine ring.[3][5][6] If this aromatization step is inefficient, your yield will be low, and your product will be a mixture.[3]

Troubleshooting the Aromatization Step:

  • Choice of Oxidant: The classical Hantzsch reaction can suffer from harsh conditions.[5] While strong oxidants like nitric acid or potassium permanganate are traditional, they can lead to side products and difficult workups.[5] Consider milder, more modern conditions.

  • Incomplete Oxidation: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.

  • Reaction Conditions: The oxidation step may have different optimal temperature and time requirements than the initial condensation.

Oxidizing AgentTypical ConditionsAdvantages & Disadvantages
Nitric Acid Refluxing in acetic acidPro: Inexpensive, effective. Con: Harsh, can lead to nitration byproducts, vigorous reaction.[3][5]
Ferric Chloride Often used in one-pot synthesesPro: Can be used directly in the reaction pot. Con: Stoichiometric metal waste.[5]
Iodine Refluxing in methanolPro: Milder conditions. Con: Cost, potential for iodination side reactions.[5]
Bifunctional Pd/C Catalytic amount, often with a co-oxidantPro: Environmentally benign, catalytic. Con: Catalyst cost and potential for poisoning.[6]

Question: I am attempting a Kröhnke synthesis, but my yields are consistently low (<30%). What specific parameters of this reaction should I optimize?

Answer: The Kröhnke synthesis, while versatile, is highly dependent on the quality of a key intermediate and the reaction conditions that favor cyclization over side reactions.[7]

Key Optimization Points for Kröhnke Synthesis:

  • α-Pyridinium Methyl Ketone Salt Quality: This is the most critical reagent. It must be completely dry, as moisture interferes with the reaction.[2] Ensure it has been properly synthesized and stored in a desiccator.

  • Michael Addition vs. Cyclization: The reaction proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes.[2] If cyclization is slow or incomplete, this intermediate can accumulate or decompose.

    • Solvent Choice: Glacial acetic acid is a common and effective solvent as it also plays a catalytic role.[2][4] Methanol or ethanol can also be used.

    • Temperature: As a general guideline, do not exceed 140°C.[2][4] Start optimization around 80-100°C and monitor by TLC.

  • Side Products: The formation of byproducts is a common reason for low yields. If you observe multiple spots on your TLC, consider that incomplete cyclization is a likely culprit.[2]

Workflow: Troubleshooting Low Yield in Pyridine Synthesis

G start Low or No Yield Observed reagent_check Verify Reagent Purity & Integrity (NMR, GC-MS, Freshness) start->reagent_check anhydrous_check Ensure Strictly Anhydrous Conditions (Dry Solvents/Glassware) reagent_check->anhydrous_check Reagents OK temp_time_check Optimize Temperature & Time (Monitor by TLC/LC-MS) anhydrous_check->temp_time_check Conditions Dry named_reaction Problem Persists? Identify Specific Synthesis temp_time_check->named_reaction Still Low Yield hantzsch Hantzsch Synthesis Issue named_reaction->hantzsch krohnke Kröhnke Synthesis Issue named_reaction->krohnke other Other Synthesis Issue named_reaction->other hantzsch_sol Focus on Aromatization Step: - Check Oxidant Stoichiometry - Screen Milder Oxidants hantzsch->hantzsch_sol krohnke_sol Focus on Key Reagents: - Ensure Pyridinium Salt is Anhydrous - Optimize Solvent/Temp for Cyclization krohnke->krohnke_sol success Yield Improved hantzsch_sol->success krohnke_sol->success

Caption: A systematic workflow for diagnosing the root cause of low reaction yields.

Issue 2: Purification Difficulties

Question: I'm seeing severe peak tailing while trying to purify my pyridine derivative on a silica gel column. What causes this and how can I prevent it?

Answer: This is an extremely common problem. Peak tailing of basic compounds like pyridines on silica gel is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of your compound and acidic residual silanol groups (Si-OH) on the silica surface.[8] This creates a secondary retention mechanism that broadens the peak.[8]

Protocol: Eliminating Peak Tailing in Chromatography

  • Mobile Phase Modification (Primary Solution):

    • Add a Competing Base: The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is the most common choice.

    • Procedure: Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine product and leading to a sharp, symmetrical peak.[1]

  • Change the Stationary Phase:

    • If tailing persists, especially if your compound is very basic, consider switching to a less acidic stationary phase.

    • Options: Alumina (basic or neutral) or end-capped silica are excellent alternatives.

  • Check for Column Overload:

    • Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[8] Try loading less material onto the column.

Question: How can I effectively remove residual pyridine used as a solvent from my reaction mixture?

Answer: Pyridine's high boiling point (115.2 °C) and water miscibility can make it difficult to remove completely by simple rotary evaporation. Several techniques can be used, often in combination.

Effective Pyridine Removal Strategies:

  • Azeotropic Removal: Co-evaporate the mixture with a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene or heptane.[9] Add the solvent to the crude mixture and evaporate under reduced pressure. Repeat this process 2-3 times.

  • Acidic Wash: If your product is stable to acid, this is a highly effective method.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 10% copper sulfate solution).[9]

    • The pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[1]

    • Separate the layers.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Use of Poly-vinylpyridine: For future reactions where pyridine is used as a base rather than a solvent, consider using poly-vinylpyridine. It is a heterogeneous solid that can be removed by simple filtration at the end of the reaction.[9]

Issue 3: Regioselectivity and Reactivity Control

Question: My electrophilic aromatic substitution (EAS) reaction on an unsubstituted pyridine ring is giving very low yields. Why is it so unreactive?

Answer: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, similar to nitrobenzene.[10][11] Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated. Direct EAS on pyridine requires harsh conditions and often results in poor yields, with substitution occurring preferentially at the C3 position.[12]

Strategy: Activating Pyridine for EAS via N-Oxide Formation

A highly effective and common strategy is to first convert the pyridine to its N-oxide.[13]

  • Activation: The N-oxide is more reactive towards electrophiles. The oxygen atom can donate electron density into the ring, activating the C2 and C4 positions.

  • Direction: It strongly directs electrophilic substitution to the C4 position.

  • Deoxygenation: After the substitution reaction, the N-oxide can be easily reduced back to the pyridine, yielding the C4-substituted product.

Workflow: C4-Selective Electrophilic Substitution

G cluster_0 Activation & Substitution cluster_1 Deoxygenation Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) C4_Substituted_N_Oxide C4-Substituted Pyridine N-Oxide N_Oxide->C4_Substituted_N_Oxide Electrophilic Substitution (EAS) C4_Substituted_Pyridine Final C4-Substituted Pyridine Product C4_Substituted_N_Oxide->C4_Substituted_Pyridine Reduction (e.g., PCl3)

Caption: Activating pyridine for C4-substitution via an N-oxide intermediate.

Question: I'm performing a nucleophilic aromatic substitution and getting a mixture of C2 and C4 products. How can I control the regioselectivity?

Answer: Nucleophilic aromatic substitution (SNAr) on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be stabilized by delocalization onto the electronegative nitrogen atom.[13] The distribution between these two positions is a subtle interplay of electronics and sterics.[14]

Factors Influencing C2 vs. C4 Selectivity:

  • Steric Hindrance: This is often the most powerful tool for directing selectivity.

    • To favor C4: Use a bulkier nucleophile or ensure a substituent is present near the C2 position. This will make the C4 position the more sterically accessible site for attack.[13]

    • To favor C2: Ensure the C4 position is sterically hindered by a bulky substituent.

  • Electronic Effects: The electronic nature of existing substituents on the ring can influence the relative electron deficiency at C2 and C4, but this effect is often secondary to sterics.[13]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for many pyridine synthesis reactions? A1: Anhydrous (water-free) conditions are vital because many reagents used in these syntheses are highly reactive with water.[3] Moisture can lead to several problems:

  • Reagent Quenching: Water can protonate and deactivate strong bases (e.g., NaH, LDA) and organometallic reagents (e.g., Grignards, organolithiums), stopping the reaction.[3]

  • Side Reactions: Water can participate in undesired reactions, such as hydrolysis of esters or intermediates.

  • Catalyst Deactivation: Certain catalysts are sensitive to moisture.

Q2: My reaction is highly exothermic and difficult to control. How can I manage this? A2: Exothermic reactions pose significant safety risks and can lead to byproduct formation and product degradation.[1] Proper thermal management is key:

  • Slow Addition of Reagents: Add one of the key reactants dropwise using an addition funnel, allowing the reaction to be controlled by the rate of addition.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For industrial scale-up or particularly hazardous reactions, continuous flow reactors offer superior temperature control and are inherently safer.[1][15]

Q3: My hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls completely. What could be the cause? A3: This is a classic case of product inhibition , a form of catalyst poisoning. The basic piperidine product can strongly adsorb to the active sites of precious metal catalysts (like Pd/C or PtO₂), preventing the pyridine starting material from binding and reacting.[16]

  • Solution 1: Add Acid: Adding a stoichiometric amount of a non-coordinating acid can protonate the piperidine product, preventing it from binding to the catalyst.

  • Solution 2: Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can compensate for the poisoned sites.[16]

  • Solution 3: Switch Catalysts: Rhodium-based catalysts are sometimes reported to be more resistant to poisoning by nitrogen-containing compounds.[16]

Q4: How should I store purified, anhydrous pyridine? A4: Pyridine is highly hygroscopic (readily absorbs moisture from the air).[17] Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle, preferably under an inert atmosphere (like argon or nitrogen), to protect it from both moisture and light.[17]

References

  • Overcoming challenges in the purific
  • Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride - Benchchem.
  • Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
  • troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines - ACS Public
  • Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Pyridine - Wikipedia.
  • What is best method to remove pyridine
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline.
  • Kröhnke pyridine synthesis - Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • EAS Reactions with Pyridine - YouTube.

Sources

Technical Support Center: Purification of Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Pyridin-3-ylmethanesulfonamide (CAS: 749806-66-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. The guidance provided herein is based on established chemical principles for pyridine and sulfonamide derivatives, addressing common issues from recrystallization to chromatography.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities are typically process-related and stem from the synthetic route. While the exact impurities depend on the specific synthesis, they generally fall into three categories:

  • Unreacted Starting Materials: Such as 3-(chloromethyl)pyridine or the sulfonating agent precursors.

  • Side-Reaction Products: This could include isomers, over-sulfonated products, or products from reactions with residual solvents or water.

  • Degradation Products: Pyridine-containing molecules can be susceptible to photodegradation.[1] Additionally, the sulfonamide group can be hydrolyzed under harsh acidic or basic conditions, although it is generally stable.

Q2: What is the best general purification strategy for this compound—recrystallization or chromatography?

A2: The choice depends on the impurity profile and the scale of your reaction.

  • For removing minor, structurally different impurities and for larger scales (>5 g), recrystallization is often the most efficient first step. It is cost-effective and can yield highly pure crystalline material if a suitable solvent system is found.

  • For removing structurally similar impurities or for purifying small quantities (<5 g), flash column chromatography is preferred. It offers superior separation power but can be more labor-intensive and may lead to lower recovery if not optimized. Given the basic nature of the pyridine ring, specific precautions are necessary to avoid peak tailing on silica gel.[2]

Q3: How does pH affect the solubility and stability of this compound during aqueous extraction or purification?

A3: The molecule has two key functional groups that are pH-sensitive: the basic pyridine nitrogen (pKa typically around 5-6) and the weakly acidic sulfonamide proton (pKa ~10).

  • In acidic solution (pH < 4): The pyridine nitrogen will be protonated, forming a pyridinium salt. This will significantly increase its solubility in aqueous solutions.

  • In strongly basic solution (pH > 11): The sulfonamide proton can be removed, forming an anion, which also increases aqueous solubility.

  • Near neutral pH (6-9): The compound will be in its neutral form and exhibit its lowest aqueous solubility, making it ideal for extraction into organic solvents like ethyl acetate or dichloromethane.

Q4: How should I properly store purified this compound to ensure its long-term stability?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[1] For long-term stability, it is recommended to store it in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator (2-8 °C).[1]

Section 2: Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process in a practical, question-and-answer format.

Recrystallization Issues

Q: My compound has "oiled out" instead of crystallizing during recrystallization. What's wrong and how can I fix it? A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system or if significant impurities are present.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil completely.

  • Add more solvent (5-10% volume increase) to reduce the level of supersaturation.

  • Cool the solution much more slowly. A gradual decrease in temperature is critical for forming an ordered crystal lattice. Consider letting the flask cool to room temperature on the benchtop, followed by transfer to a refrigerator.

  • Try a different solvent system. An ideal recrystallization solvent dissolves the compound when hot but poorly when cold.

Q: The final product after recrystallization is still colored. How can I remove the color impurities? A: Colored impurities are often large, conjugated organic molecules present in trace amounts. They can sometimes be removed with activated carbon.

Protocol for Decolorization:

  • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the hot solution to avoid violent boiling.

  • Keep the solution heated and stir for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization. A patent for a related compound, pyridine-3-sulfonic acid, demonstrates the effectiveness of this method.[3]

Chromatography Issues

Q: My compound is streaking badly on my silica gel column, leading to poor separation. Why is this happening? A: This is a classic issue known as peak tailing . For pyridine derivatives, the primary cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the peak to tail.

Troubleshooting & Optimization:

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting point is 0.5-1% (v/v) TEA. The TEA will preferentially bind to the active silanol sites, effectively masking them from your compound and allowing it to elute symmetrically.[2]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic or deactivated stationary phase, such as neutral alumina or end-capped silica gel.

  • Buffer the Mobile Phase: While more common in HPLC, adjusting the mobile phase with an acid (like acetic acid) can protonate the pyridine, which can sometimes alter its interaction with the silica, though this can also affect retention time significantly.

Q: I'm getting very low recovery of my compound from the column. Where did it go? A: Low recovery can be due to several factors:

  • Irreversible Adsorption: If peak tailing is severe, some of your compound may be permanently stuck to the column. The use of TEA in the eluent, as described above, is the best way to prevent this.

  • Degradation on Silica: Standard silica gel is acidic and can potentially cause degradation of sensitive compounds over the long exposure time of a column run. If you suspect this, perform a quick stability test by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new spots appear.

  • Co-elution: The compound may have eluted with another component that you did not detect. Ensure you are analyzing all fractions thoroughly by TLC.

Section 3: Standardized Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization for your specific impurity profile. Ethanol/water is a good starting point for many sulfonamides.[4]

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimum of hot ethanol. If it is very soluble, add hot water dropwise until the solution becomes faintly cloudy. If it is not very soluble in hot ethanol, try isopropanol or acetonitrile.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity of the crystals by melting point, TLC, or NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to mitigate the common issue of peak tailing.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Test solvent mixtures like ethyl acetate/hexanes or dichloromethane/methanol.

  • Eluent Preparation: Prepare your chosen eluent and add 0.5% triethylamine (TEA) by volume. For example, to 1 liter of 50:50 ethyl acetate/hexanes, add 5 mL of TEA.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This is known as dry loading and generally gives better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the TEA-containing mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions being collected using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. The final traces of TEA can be removed under high vacuum.

Section 4: Data and Workflow Visualization

Table 1: Solvent Properties for Purification of this compound
SolventPolarity IndexBoiling Point (°C)Use Case & Rationale
Hexanes/Heptane 0.169 / 98Anti-solvent/Washing: The compound is likely insoluble; useful for precipitating the product or washing non-polar impurities from the solid.
Dichloromethane (DCM) 3.140Chromatography/Extraction: Good solvent for the neutral compound. Often used as the less polar component in chromatography systems.
Ethyl Acetate (EtOAc) 4.477Chromatography/Extraction/Recrystallization: A versatile solvent that often provides a good balance of solubility for both chromatography and recrystallization.
Isopropanol (IPA) 3.982Recrystallization: A good alternative to ethanol, often provides excellent crystals.
Ethanol (EtOH) 4.378Recrystallization: A common choice for recrystallizing sulfonamides.[4] Often used in combination with water.
Acetonitrile (ACN) 5.882Recrystallization: A polar aprotic solvent that can be effective for recrystallization.
Water 10.2100Anti-solvent/Washing: Used to precipitate the compound from more organic solvents (e.g., in an ethanol/water recrystallization) or to wash away inorganic salts.
Diagrams

G cluster_workflow General Purification Workflow Crude Crude Product Purity_Check Assess Purity (TLC/NMR) Crude->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize >90% Pure & Crystalline Chromatography Column Chromatography Purity_Check->Chromatography <90% Pure or Complex Mixture Final_Check Final Purity Analysis Recrystallize->Final_Check Chromatography->Final_Check

Caption: A high-level workflow for selecting a purification method.

G cluster_troubleshooting Troubleshooting Chromatography Peak Tailing Tailing Peak Tailing Observed on TLC/Column Add_Base Add 0.5-1% Triethylamine to Eluent Tailing->Add_Base Check_TLC Re-run TLC with New Eluent Add_Base->Check_TLC Problem_Solved Symmetrical Spot/Peak Check_TLC->Problem_Solved Yes Change_Stationary Consider Neutral Alumina or End-Capped Silica Check_TLC->Change_Stationary No

Caption: A logical workflow for resolving peak tailing in chromatography.

References

  • Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • PubChemLite. (n.d.). This compound (C6H8N2O2S). Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • National Center for Biotechnology Information. (n.d.). Pyridine-3-sulfonamide. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

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Technical Support Center: Stability and Degradation of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into the stability and degradation of pyridine-containing compounds. Pyridine and its derivatives are fundamental scaffolds in countless pharmaceuticals and agrochemicals, making a thorough understanding of their stability essential for robust experimental design and drug development.[1][2][3] This resource moves beyond simple protocols to explain the "why" behind the "how," ensuring your work is built on a solid foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of pyridine compounds.

Q1: What are the primary drivers of degradation for pyridine-containing molecules?

The degradation of pyridine compounds is primarily influenced by three main factors: photolysis (light), oxidation, and pH-dependent hydrolysis. The lone pair of electrons on the nitrogen atom makes the pyridine ring susceptible to oxidation, forming N-oxides.[4] Additionally, the aromatic ring can undergo cleavage or modification through reactions with reactive oxygen species (ROS) or UV light.[5][6][7] The specific degradation pathway is highly dependent on the substituents present on the pyridine ring.[8][9]

Q2: How do substituents on the pyridine ring affect its stability?

Substituents play a critical role in the stability of the pyridine ring. Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the ring's electron density, which may enhance its stability against certain degradation pathways but could make it more prone to nucleophilic attack. The position of the substituent also matters; for example, groups at the C-2 position can be less toxic than those at the C-3 or C-4 positions.[9]

Q3: My pyridine-based drug candidate is showing poor metabolic stability. What could be the cause?

Poor metabolic stability of pyridine-containing drugs is often linked to enzymatic degradation in the body, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.[1] This can lead to hydroxylation of the pyridine ring or other metabolic transformations that facilitate excretion.[10] Strategies to improve metabolic stability include introducing blocking groups at metabolically active sites or replacing the pyridine ring with a bioisostere.[11]

Q4: Are there any general strategies to enhance the stability of pyridine compounds in formulations?

Yes, several strategies can be employed. To mitigate photodegradation, formulations should be protected from light. For oxidation-sensitive compounds, the inclusion of antioxidants and the use of inert gas blanketing during manufacturing and storage are beneficial. Buffering the formulation to an optimal pH where the compound exhibits maximum stability is crucial for preventing pH-dependent hydrolysis.[12]

Part 2: Troubleshooting Guides

This section provides structured approaches to address specific experimental challenges.

Troubleshooting Guide 1: Unexpected Degradation in a Pyridine-Containing Sample

Scenario: You observe an unknown peak in your HPLC chromatogram that grows over time, suggesting your pyridine compound is degrading.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and mitigating unexpected degradation.

Step-by-Step Protocol:

  • Initial Observation: An unknown peak appears in the HPLC analysis of your pyridine compound.

  • Characterization of the Degradant:

    • Objective: To identify the molecular weight of the unknown peak.

    • Method: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the degraded sample.[7][13]

  • Hypothesize the Degradation Pathway:

    • Based on the mass of the degradant, infer the likely degradation mechanism (e.g., an increase of 16 amu suggests oxidation).

  • Confirmation and Mitigation:

    • If Oxidation is Suspected: Prepare a new sample, sparge the solvent with nitrogen or argon, and add an antioxidant (e.g., BHT). Store the sample in a sealed vial with minimal headspace.

    • If Hydrolysis is Suspected: Prepare samples in buffers of varying pH to determine the pH of maximum stability. If possible, use anhydrous solvents.

    • If Photodegradation is Suspected: Prepare a new sample and store it in an amber vial or wrapped in aluminum foil to protect it from light.[14]

  • Re-analysis: Analyze the newly prepared samples by HPLC and compare the chromatograms to the original degraded sample.

Troubleshooting Guide 2: Developing a Stability-Indicating HPLC Method

Scenario: You need to develop an HPLC method that can separate your pyridine-containing active pharmaceutical ingredient (API) from its potential degradation products.

Forced Degradation (Stress Testing) Protocol:

Forced degradation studies are essential for developing stability-indicating methods.[15][16]

Table 1: Recommended Forced Degradation Conditions [16]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HClUp to 72 hours
Base Hydrolysis0.1 M NaOHUp to 72 hours
Oxidation3-30% H₂O₂Up to 24 hours
Thermal60-80°CUp to 7 days
PhotolyticICH Q1B compliant light exposurePer ICH guidelines

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve your pyridine compound in a suitable solvent to create a concentrated stock solution.

  • Apply Stress Conditions:

    • For each condition in Table 1, dilute the stock solution with the respective stressor.

    • Ensure a control sample (diluted with the initial solvent) is kept under ambient conditions.

  • Monitor Degradation: At various time points, withdraw an aliquot from each stressed sample, neutralize it if necessary (for acid and base samples), and dilute it to the target concentration for HPLC analysis.

  • HPLC Method Development:

    • Objective: To achieve baseline separation between the parent compound and all degradation products.

    • Initial Column and Mobile Phase: Start with a C18 column and a mobile phase gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile.[14][17]

    • Optimization: Adjust the gradient, flow rate, and column temperature to improve the resolution of closely eluting peaks. Consider a mixed-mode column if simple reversed-phase is insufficient.[17]

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines, paying close attention to specificity (peak purity analysis using a photodiode array detector).

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a validated stability-indicating HPLC method.

Part 3: In-Depth Scientific Explanations

The Mechanism of Pyridine Ring Cleavage

The degradation of the pyridine ring often proceeds through initial hydroxylation, which can be catalyzed by enzymes or occur through abiotic processes.[10][18] This hydroxylation activates the ring, making it susceptible to cleavage by dioxygenase enzymes in microbial degradation pathways.[19] In some bacteria, flavin-dependent monooxygenases can directly cleave the pyridine ring without prior hydroxylation.[13][20] The cleavage of the ring typically results in the formation of linear, more easily metabolized compounds, ultimately leading to mineralization into carbon dioxide and ammonia.[13][21][20]

Analytical Considerations for Pyridine Compounds

The analysis of pyridine and its derivatives can be challenging due to their polar nature, which can lead to poor peak shape (tailing) in reversed-phase HPLC.[10] To overcome this, several strategies can be employed:

  • Use of Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide better retention and peak shape for polar basic compounds like pyridine.[17]

  • Mobile Phase Modifiers: The addition of acids like formic acid or buffers such as ammonium acetate to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column packing.[17]

  • LC-MS Compatibility: When developing methods, it is crucial to use volatile mobile phase modifiers (e.g., formic acid, ammonium acetate) to ensure compatibility with mass spectrometry for confident peak identification.[17]

References

  • Gureev, A. A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Gureev, A. A., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. ResearchGate. Available at: [Link]

  • Gureev, A. A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Wang, B., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Semantic Scholar. Available at: [Link]

  • Errami, M., et al. (2018). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. ResearchGate. Available at: [Link]

  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

  • ResearchGate. (2020). Reaction mechanism proposed for the degradation of pyridine by the UV/M–40%/H2O2 system. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. ResearchGate. Available at: [Link]

  • Liu, S., et al. (2021). Advanced reduction process to achieve efficient degradation of pyridine. PubMed. Available at: [Link]

  • Kaiser, J. P., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB. Available at: [Link]

  • Ronen, Z., & Bollag, J. M. (1992). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. ResearchGate. Available at: [Link]

  • ResearchGate. (2010). Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation. ResearchGate. Available at: [Link]

  • Tang, H., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. Available at: [Link]

  • El-Gindy, A., et al. (2001). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]

  • PMC - NIH. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Pyridine Derivative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Derivative Reactions. This guide is designed for researchers, chemists, and drug development professionals who work with the unique and often challenging chemistry of the pyridine ring. Here, we address common experimental hurdles in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.

Table of Contents

Section 1: Metalation and Lithiation Reactions

The regioselective functionalization of the pyridine ring via deprotonation is a powerful synthetic tool, but it is fraught with challenges due to the electron-deficient nature of the heterocycle.

Q1: My directed ortho-metalation (DoM) of a substituted pyridine is failing or giving very low yields. What are the primary causes?

A1: Failure in DoM of pyridines typically stems from three core issues: an inappropriate base, competitive side reactions, or insufficient reaction conditions.

  • Causality Behind Base Selection: The pyridine nitrogen is a Lewis basic site that can coordinate with and deactivate alkyllithium reagents like n-BuLi. Furthermore, the C-H bonds of the pyridine ring are less acidic than their benzene counterparts, necessitating a strong, non-nucleophilic base. Using a simple alkyllithium can lead to nucleophilic addition to the C=N bond rather than deprotonation.[1][2]

  • Common Side Reactions:

    • Nucleophilic Addition: As mentioned, reagents like n-BuLi can add across the 2,3- or 5,6-positions of the pyridine ring, leading to dihydropyridine intermediates.[2][3]

    • Dimerization/Oligomerization: The generated pyridyllithium species is nucleophilic and can attack another molecule of the starting material, which is common with electron-deficient pyridines.[1]

    • Halogen Dance: If your pyridine substrate contains a halogen (Br, I), a "halogen dance" rearrangement can occur, where the halogen and the lithium atom exchange positions, leading to a mixture of regioisomers. This is a thermodynamically driven process.[4][5][6][7]

Troubleshooting Steps & Solutions:

  • Switch to a Hindered Amide Base: The most common solution is to switch from an alkyllithium to a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1][2][8] These bases are less likely to undergo nucleophilic addition.

  • Employ "Ate" Bases or Mixed-Metal Reagents: For substrates with sensitive functional groups, milder conditions can be achieved using magnesium- or zinc-based reagents like TMPMgCl·LiCl or TMPZnCl·LiCl.[1] These reagents often provide excellent regioselectivity and functional group tolerance.

  • Optimize Temperature: Pyridyllithium intermediates are often unstable at higher temperatures. Conduct the lithiation at very low temperatures, typically -78 °C, and carefully control the addition of the electrophile at this temperature.

  • Rigorous Inert Conditions: Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). Moisture will rapidly quench any organolithium species.

Protocol: Preparation and Use of LDA for Pyridine Lithiation
  • Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagents: In the flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C. Stir for 30 minutes at 0 °C to ensure complete formation of LDA.

  • Litiation: Cool the LDA solution back down to -78 °C. Slowly add a solution of your pyridine substrate (1.0 eq.) in anhydrous THF.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or LC-MS.

  • Electrophilic Quench: Slowly add the desired electrophile (1.2-1.5 eq.) at -78 °C and stir for an additional 1-4 hours before slowly warming to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

Visualization: Troubleshooting a Failed Pyridine Lithiation

Below is a logical workflow to diagnose and solve common issues in pyridine lithiation experiments.

G start Reaction Start: Low Yield or No Product check_conditions 1. Verify Anhydrous/Inert Conditions start->check_conditions check_base 2. Evaluate Base Choice (n-BuLi vs. LDA/LTMP) check_conditions->check_base Conditions OK solution_dry Solution: - Flame-dry glassware - Use freshly distilled anhydrous solvent check_conditions->solution_dry Moisture suspected check_temp 3. Check Reaction Temperature check_base->check_temp Base is appropriate solution_base Solution: - Switch to LDA, LTMP, or TMP-metal bases - Titrate organolithium before use check_base->solution_base Nucleophilic addition observed check_side_reactions 4. Analyze for Side Products (NMR, MS of crude) check_temp->check_side_reactions Temp is correct solution_temp Solution: - Maintain temp at -78°C - Add reagents slowly check_temp->solution_temp Degradation observed solution_side Diagnosis: - Addition Product -> Use hindered base - Halogen Dance -> Consider Br/Li exchange - Dimer -> Use lower concentration check_side_reactions->solution_side

Caption: A workflow for troubleshooting pyridine lithiation.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are essential for C-C bond formation, but the pyridine ring introduces specific challenges, often referred to as the "2-pyridyl problem."[9]

Q2: My Suzuki-Miyaura coupling with a 2-halopyridine substrate is giving low yield or fails completely. Why is this so common?

A2: The difficulty with 2-substituted pyridines in cross-coupling arises from the nitrogen atom's ability to coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle at multiple points.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, effectively acting as a ligand and preventing the necessary oxidative addition or reductive elimination steps. This is particularly problematic with electron-rich pyridines.

  • Substrate Reactivity: While electron-deficient, the C-X bond at the 2-position of pyridine can be less reactive towards oxidative addition than in other positions, depending on the electronic environment.

  • Boronic Acid/Ester Instability: Pyridylboronic acids can be prone to protodeboronation, especially under basic aqueous conditions, which removes the coupling partner from the reaction.

Troubleshooting Steps & Solutions:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to more electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic steps and reduce catalyst inhibition.

  • Optimize the Base and Solvent System: The choice of base is crucial. While Na₂CO₃ or K₂CO₃ are common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less reactive substrates.[10] Aprotic solvents like dioxane or toluene are often preferred over DMF.[10] The addition of water can be beneficial for some substrates but detrimental to others, requiring empirical optimization.[11]

  • Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from the boronic acid to a more stable pinacol boronic ester (BPin) or MIDA boronate.

  • Consider Catalyst and Pre-catalyst: Using a pre-formed palladium(0) source or a pre-catalyst designed for challenging couplings can improve reproducibility. While Pd(OAc)₂ is often used, it requires in situ reduction to the active Pd(0) species.[12]

  • Degassing: Thoroughly degas all solvents and reagents before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation. Freeze-pump-thaw cycles are highly effective.

Data Table: Common Conditions for Challenging Pyridine Suzuki Couplings
ComponentRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (3 mol%)
Ligand -SPhos (4-6 mol%)XPhos (4-6 mol%)
Base K₂CO₃ (3 eq.)[13]K₃PO₄ (3 eq.)Cs₂CO₃ (2.5 eq.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)MeCN/H₂O (4:1)[13]
Temperature 80-100 °C100-110 °C80 °C (Reflux)

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), but regioselectivity and reactivity can be problematic.

Q3: My SNAr reaction on a 3-halopyridine is not working. I expected the electron-deficient ring to be reactive. What is wrong?

A3: The success of an SNAr reaction on a pyridine ring is critically dependent on the position of the leaving group. SNAr reactions proceed via a negatively charged intermediate (a Meisenheimer complex). For this intermediate to be sufficiently stabilized, the negative charge must be delocalized by an electron-withdrawing group, which in this case is the ring nitrogen.

  • Mechanistic Rationale: When the leaving group is at the C-2 or C-4 position, the negative charge from the incoming nucleophile can be effectively delocalized onto the electronegative nitrogen atom through resonance.[14] However, when the leaving group is at the C-3 position, no resonance structure can be drawn that places the negative charge on the nitrogen. This lack of stabilization makes the Meisenheimer complex for 3-substitution significantly higher in energy, and the reaction generally fails under standard SNAr conditions.[14]

Troubleshooting Steps & Solutions:

  • Verify Leaving Group Position: Confirm that your leaving group is at the 2- or 4-position for the reaction to be favorable.

  • Increase Ring Activation: If your substrate is only moderately reactive, add an additional electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group to further stabilize the Meisenheimer complex.

  • Increase Nucleophile Strength: Use a stronger nucleophile. For example, instead of an alcohol, use the corresponding alkoxide generated with a strong base like NaH or KtBuO.

  • Alternative Synthetic Routes: For 3-substituted pyridines, SNAr is not a viable strategy. You must use a different approach, such as a metal-catalyzed cross-coupling reaction or functionalization via a lithiated intermediate.

Visualization: Regioselectivity in Pyridine SNAr

G cluster_0 Favorable: Leaving Group at C-4 cluster_1 Unfavorable: Leaving Group at C-3 a Resonance stabilization of Meisenheimer complex by ring nitrogen is possible. b No resonance structure places the negative charge on the ring nitrogen. Intermediate is highly unstable.

Caption: Stabilization differences in pyridine SNAr.

Section 4: Oxidation and N-Oxide Chemistry

Pyridine N-oxides are versatile intermediates that alter the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitutions.[15][16]

Q4: I am trying to perform a reaction on a side chain of my pyridine derivative, but I am getting undesired N-oxidation as a side product. How can I prevent this?

A4: The pyridine nitrogen is a nucleophilic and basic center, making it susceptible to oxidation by many common oxidizing agents (e.g., MCPBA, H₂O₂, peracids).[17][18] This often competes with the desired oxidation of other functional groups.

Troubleshooting Steps & Solutions:

  • Protonate the Nitrogen: The simplest strategy is to perform the reaction under acidic conditions. By adding a strong acid (e.g., HCl, H₂SO₄), you protonate the pyridine nitrogen, forming a pyridinium salt. The positive charge renders the nitrogen electrophilic and deactivates it towards oxidation.

  • Choose a Less Electrophilic Oxidant: Select an oxidant that is less prone to attacking the nitrogen. The choice is highly substrate-dependent and may require screening.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to temporarily protect other functional groups to allow for the use of a wider range of oxidants on the desired site, and then deprotect later.

  • Leverage the N-Oxide: Consider if forming the N-oxide first could be beneficial. Pyridine N-oxides activate the 2- and 4-positions for nucleophilic attack and the 3- and 5-positions for electrophilic attack (after O-activation).[15][16] You could potentially form the N-oxide, perform your desired reaction, and then deoxygenate the nitrogen using a reducing agent like PCl₃ or Zn dust.[18][19]

Protocol: General Procedure for Pyridine N-Oxidation

Caution: Reactions involving peracids can be highly exothermic and should be performed behind a safety shield with careful temperature control.

  • Setup: In a round-bottom flask, dissolve the pyridine derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), 1.1-1.3 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the excess oxidant by adding a saturated solution of sodium bisulfite or sodium thiosulfate. Basify the mixture with NaHCO₃ or Na₂CO₃ and extract the product with an organic solvent.

Section 5: General Purification and Workup Issues

The basicity of the pyridine ring can complicate purification, especially during chromatography.

Q5: My pyridine derivative is showing significant peak tailing during silica gel column chromatography. How can I improve the separation and get a pure product?

A5: Peak tailing of basic compounds like pyridines on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen lone pair and acidic silanol (Si-OH) groups on the surface of the silica.[20] This leads to poor separation and often results in lower isolated yields.

Troubleshooting Steps & Solutions:

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or pyridine is added to the solvent system.[21] This competing base will preferentially interact with the acidic silanol sites, "masking" them from your product and allowing it to elute with a much-improved peak shape.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

    • Deactivated Silica: Use commercially available "end-capped" or deactivated silica gel where the silanol groups have been silylated.

  • Acid-Base Extraction: Before chromatography, consider an acid-base workup. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.[21] You can then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity and avoids the issues associated with chromatography.[21]

References

  • Halogen dance rearrangement - Wikipedia. Wikipedia. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]

  • Pyridine-N-oxide - Wikipedia. Wikipedia. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

  • SNAr Reactions of Pyridine Practice Problems. Study.com. [Link]

  • Directed metalation of pyridine through deprotonation... ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Purification of 2-aminopyridine derivatives... PubMed. [Link]

  • Sammakia, T., et al. (2005). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science. [Link]

  • Pyridine-N-oxide. Organic Syntheses. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Purification of pyridine bases by distillation.
  • Pyridine - Wikipedia. Wikipedia. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Cote, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC, NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids... The Journal of Organic Chemistry. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives... Chemical Reviews. [Link]

  • Reaction of magnesiated bases on substituted pyridines... Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Why do organic mechanisms often use weak bases... Quora. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines... Chemical Reviews. [Link]

  • Selective Lithiation of 4-(1H-1-Pyrrolyl)pyridine... ACS Publications. [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate... Chemistry Steps. [Link]

  • Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts. RSC Publishing. [Link]

  • pyridine lithiation. Química Organica.org. [Link]

Sources

Technical Support Center: A-Z Guide to Pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the common and complex challenges in pyridine synthesis. This guide is structured to provide researchers, chemists, and drug development professionals with actionable, in-depth solutions to improve reaction outcomes. We move beyond simple protocols to explain the why behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the strategic approach to pyridine synthesis.

Q1: How do I select the most appropriate synthesis method for my target pyridine?

A: The choice of synthesis route is dictated by the substitution pattern of the target pyridine and the available starting materials.

  • For symmetrical 2,6-dialkyl-3,5-dicarboxylate pyridines: The Hantzsch synthesis is the most direct and reliable method. It involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2]

  • For 2,3,6-trisubstituted pyridines: The Bohlmann-Rahtz synthesis is highly versatile. It proceeds in two stages: a Michael addition of an enamine to an ethynyl ketone, followed by a cyclodehydration.[3][4] This method avoids the final oxidation step required in the Hantzsch synthesis.[3]

  • For complex or highly functionalized pyridines: Modern catalytic methods, such as cycloadditions or C-H functionalization, offer access to substitution patterns that are difficult to achieve with classical methods.[5][6] For instance, cobalt-catalyzed cycloaddition of alkynes and nitriles can provide excellent regioselectivity.[2]

A logical approach to method selection is outlined below:

G start Define Target Pyridine Substitution Pattern hantzsch Hantzsch Synthesis start->hantzsch Symmetrical? (e.g., 2,6-Me, 3,5-CO2Et) br Bohlmann-Rahtz Synthesis start->br 2,3,6-Trisubstituted? Asymmetrical? catalytic Modern Catalytic Methods start->catalytic Complex or Novel Substitution? G start Low Yield in Cyclodehydration Step cause1 High Activation Energy for (Z) -> (E) Isomerization start->cause1 cause2 Slow Ring-Closing/ Water Removal start->cause2 solution1 Add Acid Catalyst (Brønsted or Lewis) cause1->solution1 Lowers Isomerization Barrier cause2->solution1 Catalyzes Cyclization solution2 Use Dean-Stark Trap with Toluene cause2->solution2 Removes H2O byproduct

Sources

Technical Support Center: Navigating Side Reactions in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of this critical heterocyclic motif. Pyridine and its derivatives are cornerstones of pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by side reactions that can diminish yields, complicate purification, and lead to unforeseen molecular architectures.

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will delve into the causality behind common experimental pitfalls and offer field-proven strategies to mitigate them, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues encountered during common pyridine ring-forming reactions and subsequent functionalizations.

I. Hantzsch Pyridine Synthesis

A cornerstone of pyridine synthesis, the Hantzsch reaction is a multicomponent condensation that, while robust, is susceptible to several side reactions.[1][2]

Question: My Hantzsch synthesis has a low yield of the desired pyridine, and I'm isolating a significant amount of the 1,4-dihydropyridine intermediate. What's going wrong?

Answer: This is a classic issue in Hantzsch synthesis and points to incomplete oxidation of the initially formed 1,4-dihydropyridine (1,4-DHP). The driving force for the final step is aromatization, but this often requires an external oxidizing agent.[1]

Causality and Mechanism: The Hantzsch reaction proceeds through the formation of a stable 1,4-DHP intermediate.[3] Without an efficient oxidant, this intermediate will be the major product. Furthermore, prolonged reaction times or elevated temperatures in the presence of certain reagents can lead to the thermal degradation of the 1,4-DHP.[4][5] Studies have shown that in the presence of humidity, 1,4-DHPs can degrade, with the main thermodegradation product of nitro-substituted derivatives being a nitroso derivative formed through aromatization and water elimination.[4]

Troubleshooting Protocol:

  • Choice of Oxidant: If your protocol relies on aerobic oxidation, it may be inefficient. Consider adding a dedicated oxidizing agent post-condensation.

    • Mild Conditions: Iodine in refluxing methanol is an effective and mild option.[6]

    • More Potent Options: For resistant substrates, stronger oxidants like nitric acid or potassium permanganate can be used, but be aware that harsh conditions can lead to other side products.[3]

  • One-Pot Oxidation: To improve workflow efficiency, consider a one-pot synthesis with direct aromatization using reagents like ferric chloride or manganese dioxide in water.[1]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the 1,4-DHP intermediate and the appearance of the pyridine product to determine the optimal reaction time for the oxidation step.

Question: I'm observing an unexpected byproduct that appears to be a 1,2-dihydropyridine isomer. How is this formed and how can I prevent it?

Answer: The formation of 1,2-dihydropyridine (1,2-DHP) is a known, though less common, side reaction in Hantzsch synthesis. Its formation is often influenced by reaction conditions.

Causality and Mechanism: The mechanism of the Hantzsch synthesis can follow several competing pathways.[1] While the formation of the 1,4-DHP is kinetically and thermodynamically favored, adjustments in reaction conditions such as solvent polarity and temperature can influence the cyclization step, potentially leading to the formation of the 1,2-DHP isomer.[3]

Troubleshooting Protocol:

  • Solvent and Temperature Control: Carefully control the reaction temperature and consider using less polar solvents. Systematic screening of solvents like ethanol, water, or glycerol can help favor the formation of the 1,4-DHP.[3]

  • Catalyst Choice: The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been shown to improve yields of the desired 1,4-DHP, likely by stabilizing the key intermediates and transition states leading to its formation.[1]

Diagram: Hantzsch Synthesis Main vs. Side Pathway

Hantzsch_Synthesis cluster_start Starting Materials Aldehyde Aldehyde Intermediates Intermediates Aldehyde->Intermediates 2x β-Ketoester 2x β-Ketoester 2x β-Ketoester->Intermediates Ammonia Ammonia Ammonia->Intermediates 1,4-DHP 1,4-DHP Intermediates->1,4-DHP Favored Pathway 1,2-DHP 1,2-DHP Intermediates->1,2-DHP Side Pathway (Condition Dependent) Pyridine Pyridine 1,4-DHP->Pyridine Oxidation Degradation Degradation 1,4-DHP->Degradation Thermal/Hydrolytic Degradation

Caption: Key pathways in the Hantzsch synthesis.

II. Bohlmann-Rahtz Pyridine Synthesis

This powerful method for creating 2,3,6-trisubstituted pyridines involves the condensation of an enamine with an ethynylketone.[7][8] The primary challenges arise from the conditions required for the final cyclization step.

Question: My Bohlmann-Rahtz synthesis is giving a low yield, and I'm isolating a significant amount of the aminodiene intermediate. Why isn't it cyclizing?

Answer: The cyclodehydration of the aminodiene intermediate in the Bohlmann-Rahtz synthesis often requires high temperatures to facilitate a necessary E/Z isomerization before the ring can close.[7]

Causality and Mechanism: The initial Michael addition of the enamine to the ethynylketone typically forms a (2Z,4E)-aminodiene intermediate.[7] For the 6-endo-trig cyclization to occur, the diene must adopt a (2Z,4Z) conformation. The energy barrier for this isomerization can be significant, necessitating thermal conditions. If the temperature is too low or the reaction time too short, the intermediate will not isomerize and, therefore, will not cyclize.

Troubleshooting Protocol:

  • Temperature Optimization: If you are isolating the intermediate, a simple solution is to increase the reaction temperature or prolong the reaction time. However, be mindful of potential thermal degradation of your starting materials or product.

  • Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate) can significantly lower the temperature required for cyclodehydration.[9] Acid catalysis can also promote the initial Michael addition, allowing for a one-pot procedure.[7]

  • Milder Catalysts: For acid-sensitive substrates, consider using a solid acid catalyst like Amberlyst-15, which allows for a simpler workup.[9]

Diagram: Bohlmann-Rahtz Isomerization and Cyclization

Bohlmann_Rahtz Enamine + Ethynylketone Enamine + Ethynylketone Aminodiene (2Z,4E) Aminodiene (2Z,4E) Enamine + Ethynylketone->Aminodiene (2Z,4E) Aminodiene (2Z,4Z) Aminodiene (2Z,4Z) Aminodiene (2Z,4E)->Aminodiene (2Z,4Z) Heat or Acid Catalyst (E/Z Isomerization) Incomplete_Reaction Isolated Intermediate Aminodiene (2Z,4E)->Incomplete_Reaction Insufficient Energy Pyridine Pyridine Aminodiene (2Z,4Z)->Pyridine Cyclodehydration

Caption: The critical isomerization step in the Bohlmann-Rahtz synthesis.

III. Guareschi-Thorpe Pyridine Synthesis

This reaction is a valuable method for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[10][11] Modern modifications have addressed some of its classical limitations.

Question: My Guareschi-Thorpe synthesis is proceeding with low efficiency and requires harsh conditions. Are there any improvements to this method?

Answer: Yes, the classical Guareschi-Thorpe reaction can be inefficient. Recent advancements have focused on developing milder and more environmentally friendly protocols.

Causality and Mechanism: The traditional Guareschi-Thorpe synthesis often utilizes strong bases and organic solvents, which can lead to side reactions and purification difficulties. The mechanism involves a series of condensations and cyclization, and optimizing these steps is key to improving yields.

Troubleshooting Protocol:

  • Aqueous, Catalyzed Conditions: A highly effective modern approach involves a three-component condensation in an aqueous medium using ammonium carbonate.[12] Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction, leading to high yields of the desired hydroxy-cyanopyridines.[13]

  • Green Buffer Systems: The use of green buffer systems can further enhance the reaction's eco-friendliness and often leads to the precipitation of the product from the reaction medium, simplifying purification.[12]

Parameter Classical Guareschi-Thorpe Advanced Guareschi-Thorpe[12][13]
Solvent Organic Solvents (e.g., ethanol)Aqueous medium, green buffers
Nitrogen Source AmmoniaAmmonium Carbonate
Conditions Often requires strong base, heatingMilder conditions, often room temp
Work-up ExtractionOften simple filtration
Yields Variable, often moderateGenerally high
IV. Functionalization of the Pyridine Ring

Introducing substituents onto a pre-formed pyridine ring can be challenging due to the ring's electron-deficient nature.

Question: I am attempting a Minisci reaction to alkylate my pyridine derivative, but I'm getting a mixture of regioisomers and some acylated byproduct. How can I improve the selectivity?

Answer: The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient pyridine, is notorious for producing regioisomeric mixtures and, depending on the radical source, acylation side products.[14]

Causality and Mechanism: The reaction proceeds via the addition of a carbon-centered radical to the protonated pyridine ring. The radical attack is favored at the C2 and C4 positions due to the stabilization of the resulting radical intermediate. The ratio of C2 to C4 substitution is influenced by steric and electronic factors of both the pyridine substrate and the incoming radical. If the radical is generated from a carboxylic acid via oxidative decarboxylation, a competing pathway can involve the formation of an acyl radical, leading to the acylated byproduct.[14]

Troubleshooting Protocol:

  • Control of Regioselectivity: While challenging, altering the solvent and the acid used for protonation can sometimes influence the C2/C4 ratio. For complex substrates, it may be necessary to introduce a blocking group at one of the reactive positions to direct the alkylation.

  • Minimizing Acylation: The formation of the acylated byproduct is dependent on the stability of the alkyl radical versus the acyl radical. Using radical precursors that do not readily form acyl radicals, or adjusting the reaction conditions (e.g., temperature, oxidant) can help minimize this side reaction.

Diagram: Competing Pathways in the Minisci Reaction

Minisci_Reaction Pyridine + Radical_Source Pyridine + Radical_Source Alkyl_Radical Alkyl_Radical Pyridine + Radical_Source->Alkyl_Radical Desired Pathway Acyl_Radical Acyl_Radical Pyridine + Radical_Source->Acyl_Radical Side Pathway C2-Alkylated_Pyridine C2-Alkylated_Pyridine Alkyl_Radical->C2-Alkylated_Pyridine Attack at C2 C4-Alkylated_Pyridine C4-Alkylated_Pyridine Alkyl_Radical->C4-Alkylated_Pyridine Attack at C4 Acylated_Pyridine Acylated_Pyridine Acyl_Radical->Acylated_Pyridine

Caption: Formation of desired and side products in the Minisci reaction.

Question: My electrophilic aromatic substitution on pyridine (e.g., nitration) is failing or giving very low yields. Why is this reaction so difficult?

Answer: Electrophilic aromatic substitution (EAS) on pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The reaction conditions themselves often exacerbate this issue.[15][16]

Causality and Mechanism:

  • Ring Deactivation: The electronegative nitrogen atom reduces the electron density of the pyridine ring, making it less nucleophilic and thus less reactive towards electrophiles.

  • Protonation under Acidic Conditions: Many EAS reactions, such as nitration and sulfonation, require strong acids. In these conditions, the basic nitrogen of the pyridine is protonated, forming a pyridinium ion. The positive charge on the nitrogen further deactivates the ring to a very large extent, making electrophilic attack extremely unfavorable.[17]

  • Harsh Conditions and Side Reactions: To overcome this deactivation, very harsh reaction conditions (high temperatures and pressures) are often required, which can lead to ring oxidation and other decomposition pathways.[16]

Troubleshooting Protocol:

  • Use of Pyridine-N-oxide: A common strategy is to first oxidize the pyridine to pyridine-N-oxide. The N-oxide is more reactive towards EAS, and the oxygen atom directs electrophiles to the C4 position. The N-oxide can then be deoxygenated in a subsequent step.[17]

  • Careful Selection of Reagents: For nitration, using dinitrogen pentoxide in sulfur dioxide has been reported to yield 3-nitropyridine, avoiding the strongly acidic conditions of mixed acid.[15]

  • Alternative Functionalization Strategies: If direct EAS is not feasible, consider alternative strategies such as nucleophilic aromatic substitution on a halogenated pyridine or a metal-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble purifying my pyridine derivative by column chromatography. I'm observing significant peak tailing. What is the cause and how can I fix it?

A1: Peak tailing is a very common issue when purifying basic compounds like pyridines on standard silica gel. The primary cause is the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[18] This leads to non-ideal elution behavior.

Solutions:

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will saturate the acidic sites on the silica, minimizing their interaction with your product.

  • Use of Neutralized or Deactivated Silica: Commercially available end-capped or deactivated silica gel can be used to reduce these interactions.

  • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase.

  • pH-Zone-Refining Counter-Current Chromatography: For challenging separations of pyridine derivatives, this advanced technique can be highly effective.[19]

Q2: I've noticed that my purified pyridine derivative is unstable and changes color over time. What is happening?

A2: The discoloration of pyridine derivatives can be due to several factors, including oxidation, polymerization, or the formation of charge-transfer complexes. Storing the compound under an inert atmosphere, protected from light, and at low temperatures can help to minimize degradation. If the compound is inherently unstable, it may need to be used immediately after purification or converted to a more stable salt form for storage.

Q3: Are there any unexpected rearrangements I should be aware of during pyridine synthesis or functionalization?

A3: Yes, several rearrangements can occur. One notable example is the "halogen dance," where a halogen substituent migrates to a different position on the pyridine ring under the influence of a strong base.[20] Acid-catalyzed rearrangements are also possible, particularly with substituted pyridines at elevated temperatures. It is crucial to be aware of the potential for such rearrangements and to characterize products thoroughly to ensure the desired isomer has been obtained.

References

"how to increase purity of synthesized Pyridin-3-ylmethanesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Pyridin-3-ylmethanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of their synthesized compound. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses common questions about the potential impurities encountered during the synthesis of this compound. A clear understanding of what you need to remove is the first step toward achieving high purity.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for a typical synthesis involving the reaction of 3-pyridinemethanamine with methanesulfonyl chloride, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-pyridinemethanamine and methanesulfonyl chloride.

  • Byproducts of the Sulfonyl Chloride: Methanesulfonic acid, formed from the hydrolysis of methanesulfonyl chloride.

  • Side-Reaction Products: Bis-sulfonylation of the primary amine, leading to the formation of a disulfonimide. This is more likely if the reaction conditions are not carefully controlled.[1][2]

  • Solvent and Reagents: Residual reaction solvent (e.g., Dichloromethane, THF) and base (e.g., Pyridine, Triethylamine).[3]

Q2: My crude product is a dark oil or discolored solid. What causes this?

A2: Discoloration is often due to impurities formed from side reactions or the degradation of starting materials or the product itself. The pyridine moiety can be susceptible to oxidation, and impurities from commercially available starting materials can also contribute to color. If using a base like pyridine, it can also be a source of colored impurities.[4][5] The use of activated charcoal during recrystallization can often remedy this issue.[6]

Q3: How does the basicity of the pyridine ring and the acidity of the sulfonamide N-H proton affect purification?

A3: This is a critical aspect of this compound's chemistry.

  • The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.2) and can be protonated by acids.

  • The sulfonamide N-H proton is acidic (pKa can range from 9-11) and can be deprotonated by a strong base.[7]

This dual acidic/basic nature is highly advantageous, as it allows for selective extraction using aqueous acid and base solutions to remove neutral, acidic, or basic impurities. This is the principle behind acid-base extraction.[8][9]

Part 2: Troubleshooting Your Purification Strategy

This section provides a question-and-answer guide to troubleshoot common purification techniques.

Workflow for Selecting a Purification Method

The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude this compound q1 Are significant amounts of acidic or basic impurities present? (e.g., unreacted amine, methanesulfonic acid) start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the product a solid at room temperature? q1->q2 No / Minor acid_base->q2 recrystallize Perform Recrystallization q2->recrystallize Yes q3 Are impurities structurally similar with close polarity? q2->q3 No (Product is an oil) recrystallize->q3 Fails or Purity is insufficient end_pure High Purity Product recrystallize->end_pure Successful chromatography Use Column Chromatography q3->chromatography Yes q3->end_pure No chromatography->end_pure

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Q&A Format

Recrystallization

  • Q: My product won't crystallize from the solution, or it "oils out." What should I do?

    • A: This typically happens for one of three reasons: the cooling was too rapid, the wrong solvent was used, or the compound is too impure to form a crystal lattice.

      • Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling promotes the formation of amorphous solids or oils.[6]

      • Re-evaluate Your Solvent: The ideal solvent should dissolve the compound when hot but not when cold. If your compound is too soluble, try a less polar solvent or a solvent/anti-solvent system.[6]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.[6]

      • Pre-Purification: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug.

  • Q: I have a low recovery after recrystallization. How can I improve it?

    • A: Low recovery usually means either too much solvent was used or the solution was not cooled sufficiently.

      • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]

      • Ensure Complete Cooling: After cooling to room temperature, place the solution in an ice bath for at least 30 minutes to maximize precipitation.

      • Solvent Choice: Ensure your compound has very low solubility in the chosen solvent at cold temperatures. You can check this on a small scale before committing the entire batch.

Column Chromatography

  • Q: My compound is streaking on the TLC plate and the column. How can I get sharp bands?

    • A: Streaking is often caused by the compound's acidic or basic nature interacting too strongly with the stationary phase (usually silica gel, which is acidic).

      • Add a Modifier to the Mobile Phase: For a basic compound like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase can neutralize the acidic sites on the silica gel, leading to much better peak shapes.

      • Consider a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase like alumina (neutral or basic) or consider reverse-phase chromatography (C18).[10]

  • Q: I can't separate my product from a persistent impurity. What are my options?

    • A: This indicates that the impurity has a polarity very similar to your product.

      • Optimize the Mobile Phase: Switch to a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).

      • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve compounds that are close together in polarity.[10]

      • Change the Stationary Phase: As mentioned above, switching from silica to a C18 reverse-phase column can completely change the elution order and may provide the separation you need.[10][11]

Acid-Base Extraction

  • Q: I formed an emulsion (a stable milky layer) during the extraction that won't separate. How do I break it?

    • A: Emulsions are common and can usually be resolved.

      • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

      • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps break the emulsion.

      • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

      • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool.

Part 3: Experimental Protocols & Purity Assessment
Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral impurities or unreacted acidic starting materials.

Principle: The basic pyridine nitrogen will be protonated in an acidic aqueous solution, making the entire molecule water-soluble. Neutral organic impurities will remain in the organic layer. Subsequently, adjusting the pH of the aqueous layer back to basic will deprotonate the pyridinium ion, causing the pure product to precipitate or be extracted back into an organic solvent.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Drain the bottom (organic) layer, which contains neutral impurities, and set it aside. Collect the top (aqueous) layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M NaOH or saturated NaHCO₃ solution, with stirring until the pH is > 8. The product will precipitate out if it is a solid or can be extracted.

  • Final Extraction: Add a fresh portion of DCM or EtOAc to the now basic aqueous solution and shake to extract the purified product back into the organic layer. Repeat this extraction two more times.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Recrystallization (Solvent/Anti-Solvent Method)

This protocol is effective when the product is a solid and impurities have different solubility profiles.

Principle: The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then added slowly to induce controlled precipitation of the pure product, leaving impurities behind in the solution.[6]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable "good" solvent (e.g., methanol, ethanol, or acetone) at room temperature.

  • Addition of Anti-Solvent: While swirling the flask, slowly add a miscible "anti-solvent" (e.g., water, hexanes, or diethyl ether) dropwise until you observe persistent cloudiness (turbidity).

  • Induce Crystallization: If crystals do not form immediately, add one or two more drops of the anti-solvent, or scratch the inside of the flask.

  • Crystal Growth: Once turbidity appears, cover the flask and set it aside undisturbed, first at room temperature and then in an ice bath, to allow for slow and complete crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold anti-solvent, and allow them to air dry completely.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a quick and essential tool to assess purity at each stage.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of your crude material and your purified material in a volatile solvent like DCM or methanol (~1 mg/mL).[13]

  • Spotting: Using a capillary tube, spot small amounts of each solution onto a silica gel TLC plate. Also, spot any available starting material standards for comparison.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane). Allow the solvent front to travel up the plate.[14]

  • Visualization: Remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The pyridine ring will make the compound UV-active.[13][14]

  • Analysis: A pure compound should show a single spot. Compare the chromatogram of your purified sample to the crude sample. The absence of spots corresponding to starting materials or new spots indicates successful purification.

Technique Principle Information Obtained Key Advantages
HPLC Differential partitioning between a stationary and mobile phase.[13]Retention time, peak area (% purity), detection of minor impurities.[13]High precision, robust, excellent for quantitative analysis.[13]
LC-MS Separation by HPLC followed by mass detection.Provides molecular weight confirmation of the main peak and impurities.Definitive structural confirmation, high sensitivity.[13]
¹H NMR Nuclear magnetic resonance of protons.Confirms the chemical structure and can reveal impurities with distinct proton signals.Provides detailed structural information.

References

Technical Support Center: Storage and Handling of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile yet sensitive reagents. Our goal is to provide you with in-depth, field-proven insights to ensure the stability, purity, and safety of your pyridine-based materials throughout their lifecycle in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the day-to-day storage of pyridine and its derivatives.

Q1: What are the ideal storage conditions for pyridine?

Pyridine and its derivatives are sensitive to several environmental factors. To maintain their integrity, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames. The container must be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants.

Q2: Is there a specific temperature range I should adhere to for storing pyridine?

Yes, maintaining a consistent and cool temperature is crucial. The recommended storage temperature for pyridine is between 15°C and 25°C. Extreme temperatures should be avoided. High temperatures can increase vapor pressure, creating a risk of container leakage or even explosion if an ignition source is present. Conversely, freezing pyridine (melting point: -41.6°C) can potentially damage the storage container upon expansion and may alter the compound's physical and chemical properties.

Q3: My lab has limited dark storage space. How critical is protection from light?

Protection from light is highly critical. Pyridine is photosensitive and can decompose upon exposure to direct sunlight or strong artificial light. This degradation can lead to the formation of impurities, which may compromise your experimental results. It is strongly recommended to store pyridine in opaque or amber glass containers to shield it from light.

Q4: I've noticed the volume of my pyridine has decreased slightly over time, even with the cap on. What's happening?

Pyridine is hygroscopic, meaning it readily absorbs moisture from the air. If the container is not sealed properly, pyridine can absorb atmospheric water, leading to dilution and potential degradation over time. It is imperative to use containers with tight-fitting, secure caps. For long-term storage, consider using caps with chemically resistant liners, such as PTFE.

Q5: What materials are compatible and incompatible with pyridine for storage and handling?

Choosing the correct materials for storage and handling is a critical safety and purity consideration.

Compatible Materials Incompatible Materials
Glass (especially amber/brown glass)Strong oxidizing agents (e.g., perchlorates, nitrates)
High-Density Polyethylene (HDPE)Strong acids (e.g., sulfuric acid, nitric acid)
Mild Steel, Stainless SteelAcid chlorides, Chloroformates
PTFE (Teflon®) lined capsSome plastics, rubber, and coatings
Copper and brass

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the storage and use of pyridine-containing compounds.

Issue 1: My colorless pyridine has turned yellow or brown.

  • Causality: A color change to yellow or brown is a common indicator of impurity formation or degradation. This can be triggered by prolonged exposure to air and light, which can lead to oxidation and polymerization of pyridine. Contamination from improper handling or storage with incompatible materials can also be a cause.

  • Self-Validation Protocol:

    • Visual Inspection: Check for any particulate matter or precipitation in the liquid. The absence of solids does not guarantee purity.

    • Purity Analysis: If your application is sensitive to impurities, it is advisable to re-analyze the purity of the pyridine using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Redistillation: For many applications, the pyridine can be purified by distillation. It is crucial to perform this under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions due to pyridine's flammability and toxicity.

  • Preventative Measures: Always store pyridine in a tightly sealed, amber glass bottle under an inert atmosphere, especially after the container has been opened.

Issue 2: My pyridine has developed a pink or reddish tint.

  • Causality: A pink or reddish hue can sometimes appear, even after distillation. This is often attributed to the formation of charge-transfer complexes or trace impurities that are difficult to remove through standard distillation. The presence of certain metal ions, like copper, can also lead to colored complexes with pyridine.

  • Troubleshooting Steps:

    • Assess Experimental Impact: Determine if this slight color change affects the outcome of your specific reaction. For many synthetic applications, a faint pink color may not be detrimental.

    • Purification: If the color is a concern, you can try to remove it by treating the pyridine with a small amount of a suitable sorbent and then re-distilling it.

    • Source Verification: If the issue persists with new bottles, consider contacting the supplier to rule out any batch-specific impurities.

Logical Workflow for Handling Discolored Pyridine

G start Pyridine appears discolored (Yellow, Brown, Pink) check_solids Are there visible solids or precipitates? start->check_solids solids_present Compound is likely heavily degraded. Consider proper disposal. check_solids->solids_present Yes no_solids No visible solids check_solids->no_solids No dispose Dispose of the discolored pyridine according to institutional guidelines. solids_present->dispose is_sensitive Is the experiment sensitive to impurities? no_solids->is_sensitive sensitive_yes Purity is critical is_sensitive->sensitive_yes Yes sensitive_no Purity is less critical is_sensitive->sensitive_no No purify Purify by distillation under inert atmosphere. sensitive_yes->purify test_small_scale Test a small amount in a non-critical reaction. sensitive_no->test_small_scale test_ok Reaction proceeds as expected. Use with caution. test_small_scale->test_ok Success test_fail Reaction fails or gives unexpected results. test_small_scale->test_fail Failure test_fail->purify re_evaluate Re-evaluate purity (e.g., GC, NMR). purify->re_evaluate use_purified Use purified pyridine. re_evaluate->use_purified

Caption: Decision workflow for handling discolored pyridine.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Pyridine

  • Preparation: Work in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.

  • Grounding: When transferring pyridine from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, which could ignite the flammable vapors.

  • Dispensing: Use spark-proof tools for opening and closing containers. Transfer the required amount of pyridine carefully, avoiding splashes.

  • Sealing: Immediately after dispensing, tightly close the pyridine container. If the compound is particularly sensitive or for long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon before sealing.

  • Cleanup: Clean any minor spills immediately with an inert absorbent material (e.g., sand, vermiculite). Dispose of the contaminated absorbent material as hazardous waste according to your institution's guidelines.

Degradation Pathway Visualization

The following diagram illustrates the primary factors leading to the degradation of pyridine.

G Pyridine Pure Pyridine (C₅H₅N) Impurities Colored Impurities & Degradation Products Pyridine->Impurities Light Light (UV/Visible) Light->Impurities initiates/accelerates Air Air (Oxygen) Air->Impurities causes oxidation Moisture Moisture (H₂O) Moisture->Impurities can hydrolyze/react

Pyridin-3-ylmethanesulfonamide: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for Pyridin-3-ylmethanesulfonamide (CAS No. 749806-66-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting. While a comprehensive, peer-reviewed toxicological profile for this compound is not yet fully established, this document synthesizes available safety data with established protocols for structurally related compounds to provide a robust framework for risk mitigation.

I. Critical Safety Overview & Chemical Profile

This compound is a sulfonamide derivative containing a pyridine ring. While specific hazard data is limited, the chemical structure suggests that researchers should handle this compound with the same rigor as other potentially bioactive and irritating substances. The safety protocols outlined are based on the available Safety Data Sheet (SDS) and data from analogous compounds like pyridine-3-sulfonamide and pyridine-3-sulfonyl chloride.[1][2][3]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundPyridine-3-sulfonamide (Analog)Pyridine (Parent Heterocycle)
CAS Number 749806-66-4[1]2922-45-4[2]110-86-1
Molecular Formula C₆H₈N₂O₂S[4]C₅H₆N₂O₂S[2]C₅H₅N
Molecular Weight 172.20 g/mol [5]158.18 g/mol [2]79.10 g/mol
Physical State Solid (presumed)SolidLiquid
Melting Point Data not available[1]Data not available-42 °C
Boiling Point Data not available[1]Data not available115 °C
Solubility Data not available[1]Data not availableMiscible with water

II. Frequently Asked Questions (FAQs) - Hazard Assessment & PPE

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: Although the specific GHS classification for this compound is not fully established, data from structurally similar compounds indicate potential for skin, eye, and respiratory irritation.[2][6] Therefore, it is crucial to treat this compound as hazardous. Key potential hazards include:

  • Skin Irritation: Similar sulfonamides and pyridine derivatives can cause skin irritation upon contact.[2][6]

  • Eye Irritation: Serious eye irritation is a documented hazard for related compounds.[2][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The following PPE is required at all times when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Best Practices
Eye/Face Protection Chemical safety goggles or glasses with side shields.[7] A face shield may be necessary for bulk handling or when there is a splash hazard.Prevents eye contact with dust or splashes, which could cause serious irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).Always inspect gloves for integrity before use. Wash hands thoroughly after removing gloves.[7]
Body Protection A fully-buttoned laboratory coat.[7] Consider flame-retardant and antistatic clothing if handling larger quantities.Protects skin from accidental contact. Contaminated clothing should be removed immediately and laundered before reuse.[8]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if dust/aerosols are generated.[9]Prevents inhalation, a primary route of exposure that can lead to respiratory irritation.[6]

Q3: How should I properly store this compound?

A3: Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.

  • Store in a tightly-closed, original container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from incompatible materials, such as strong oxidizing agents.[10]

  • The storage area should be secure and accessible only to authorized personnel.[10]

III. Troubleshooting Guides: Spills, Exposure & Waste Disposal

This section provides step-by-step protocols for managing common issues that may arise during experimentation.

Exposure Protocol: What to do in case of accidental contact?

Q4: I think I've been exposed to the compound. What are the immediate first aid steps?

A4: Immediate action is crucial. Follow these steps and always seek medical attention.[1] Show the Safety Data Sheet to the attending physician.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[8] If skin irritation occurs, consult a physician.[6]

  • In case of eye contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • If inhaled: Move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[11]

Spill Management Protocol

Q5: I've spilled a small amount of this compound powder on the bench. How do I clean it up safely?

A5: For small spills, a trained individual can perform the cleanup.

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Keep unprotected personnel away.[7]

  • Don Appropriate PPE: Wear the full PPE as described in Table 2, including respiratory protection.

  • Containment: Prevent further spread. If it is a powder, avoid creating dust.[12]

  • Cleanup: Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[7] Avoid dry sweeping which can generate dust. If appropriate, moisten slightly to prevent dusting.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[10]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Workflow for Safe Handling and Use

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_risk 1. Conduct Risk Assessment (Review SDS) prep_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood 3. Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh Compound in Hood (Minimize Dust) prep_hood->handle_weigh Begin Experiment handle_dissolve 5. Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon Experiment Complete cleanup_waste 7. Dispose of Waste (Follow Regulations) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard laboratory workflow for this compound.

IV. Emergency Response Logic

In the event of an emergency, a clear and logical response is essential. The following diagram illustrates the decision-making process for handling emergencies.

Caption: Decision tree for emergency response procedures.

V. References

  • LookChem. PYRIDIN-3-YL-METHANESULFONAMIDE Safety Data Sheets(SDS). [Link]

  • PubChem. Pyridine-3-sulfonamide. National Institutes of Health. [Link]

  • PubChemLite. This compound (C6H8N2O2S). [Link]

  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Pyridine. [Link]

  • Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet. [Link]

Sources

Technical Support Center: Challenges in Scaling Up Pyridin-3-ylmethanesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Pyridin-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important sulfonamide intermediate. We will delve into troubleshooting common issues, provide detailed protocols, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

The most prevalent and direct method for synthesizing this compound is the reaction of 3-picolylamine (also known as pyridin-3-ylmethanamine) with methanesulfonyl chloride.[1][2] This reaction is a classic example of sulfonamide bond formation where the primary amine acts as a nucleophile attacking the electrophilic sulfur of the sulfonyl chloride.[3][4] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.[5]

Q2: What are the primary challenges I should anticipate when scaling up this synthesis?

Scaling up the synthesis of this compound introduces several challenges that may not be apparent at the lab scale. These include:

  • Exothermic Reaction Control: The reaction between an amine and a sulfonyl chloride is often exothermic.[6] Without proper temperature management, this can lead to runaway reactions, decreased selectivity, and the formation of impurities.

  • Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of reagents is critical on a larger scale to avoid localized "hot spots" and concentration gradients, which can lead to side reactions.[7]

  • Work-up and Product Isolation: Handling larger volumes during aqueous work-up can be cumbersome. Phase separation may be slower, and product losses can increase.

  • Crystallization and Purification: Obtaining a crystalline product with the desired purity and particle size can be challenging on a larger scale. Issues like "oiling out" or the formation of amorphous material are more common.[8]

Q3: Which analytical techniques are recommended for monitoring reaction progress and assessing product purity?

A combination of techniques is ideal for comprehensive analysis.[9]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, product purity, and the presence of impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the product and any side products by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic sulfonamide functional group stretches.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Reaction Yield

A consistently low yield is a common frustration during scale-up. Several factors can contribute to this issue.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive and susceptible to moisture, which converts it to the unreactive methanesulfonic acid.[5][10]Ensure all glassware is thoroughly dried, and use anhydrous solvents.[10] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Inappropriate Base or Solvent The choice of base and solvent can significantly impact the nucleophilicity of the 3-picolylamine and the stability of the reactants.[10]Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct.[11] Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents.[7]
Formation of Bis-sulfonated Byproduct Primary amines like 3-picolylamine can potentially react with two equivalents of methanesulfonyl chloride, leading to a bis-sulfonated impurity and consuming the starting materials.[10]Carefully control the stoichiometry, using a slight excess of the amine (1.05-1.1 equivalents).[7] Add the methanesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.[7]
Protonation of the Starting Amine If the generated HCl is not effectively neutralized, it will protonate the starting 3-picolylamine, rendering it non-nucleophilic and halting the reaction.Ensure at least one equivalent of a suitable base is used. Pyridine can serve as both a base and a catalyst in some cases.[12]
Experimental Protocol: Optimizing Reaction Conditions for High Yield
  • Preparation: To a dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-picolylamine (1.05 equivalents) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[5]

  • Reagent Addition: In a separate addition funnel, prepare a solution of methanesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 3-picolylamine is consumed.[5]

Issue 2: Formation of an Oily Product Instead of a Crystalline Solid

"Oiling out" during crystallization is a common problem when scaling up, where the product separates as a liquid phase instead of forming solid crystals.[8]

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Supersaturation at High Temperature The solution is too concentrated at a temperature above the melting point of the product in the chosen solvent system.Add a small amount of additional hot solvent to redissolve the oil.[8]
Rapid Cooling Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.Allow the solution to cool slowly and undisturbed. Using a Dewar flask or insulating the flask can help control the cooling rate.
Presence of Impurities Impurities can interfere with crystal lattice formation.Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification step like a column chromatography might be necessary.
Inappropriate Solvent System The chosen solvent may not be ideal for crystallization of this specific compound.Perform small-scale solubility tests to find a suitable solvent or solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" in which it is poorly soluble.[8]
Experimental Protocol: Solvent/Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable "good" solvent (e.g., isopropanol or ethanol) at an elevated temperature.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., water or heptane) dropwise with constant stirring until the solution becomes persistently cloudy (turbid).[8]

  • Crystal Growth: If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent/anti-solvent mixture, and dry under vacuum.

Issue 3: Difficulty with Work-up and Phase Separation

On a larger scale, emulsions can form during the extractive work-up, making phase separation difficult and time-consuming.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Formation of Emulsions Vigorous shaking or stirring during extraction can lead to the formation of stable emulsions, especially if acidic or basic aqueous solutions are used.Add brine (a saturated aqueous solution of NaCl) to the extraction mixture. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[6]
Similar Densities of Organic and Aqueous Layers If the densities of the two phases are too close, separation will be slow.Consider switching to a different extraction solvent with a more distinct density from water (e.g., ethyl acetate instead of DCM).
Precipitation of Salts The neutralization of the base (e.g., triethylamine hydrochloride) can sometimes lead to the precipitation of salts at the interface, hindering separation.Add more water or organic solvent to dissolve the precipitated salts.
Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents 3-Picolylamine + Methanesulfonyl Chloride + Base (e.g., Triethylamine) reaction_vessel Reaction in Anhydrous Solvent (e.g., DCM) at 0°C reagents->reaction_vessel Slow Addition quench Quench Reaction (e.g., with Water) reaction_vessel->quench extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction washing Wash Organic Layer (Dilute Acid, Brine) extraction->washing drying Dry Organic Layer (e.g., Na2SO4) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Crystallization (e.g., Isopropanol/Water) concentration->crystallization final_product Pure Pyridin-3-yl- methanesulfonamide crystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

TroubleshootingTree start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Anhydrous Conditions, Fresh Sulfonyl Chloride) start->check_reagents Yes oiling_out Product Oiling Out? start->oiling_out No check_stoichiometry Verify Stoichiometry (Slight excess of amine) check_reagents->check_stoichiometry check_temp Optimize Temperature & Addition Rate check_stoichiometry->check_temp success Problem Resolved check_temp->success change_solvent Screen for Better Crystallization Solvents oiling_out->change_solvent Yes oiling_out->success No slow_cool Slow Down Cooling Rate change_solvent->slow_cool seed_crystal Use a Seed Crystal slow_cool->seed_crystal seed_crystal->success

Caption: Decision tree for troubleshooting this compound synthesis.

References
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • PrepChem.com. (n.d.). Synthesis of N-dodecyl-N-(pyridin-3-ylmethyl)-methanesulfonamide.
  • Benchchem. (n.d.). challenges in the scale-up synthesis of 3-(pyridin-3-yl)prop-2-enamide.
  • RSC Publishing. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Santa Cruz Biotechnology. (n.d.). 3-Picolylamine.
  • Wikipedia. (n.d.). Sulfonamide (medicine).

Sources

Validation & Comparative

Comparative Validation of Pyridin-3-ylmethanesulfonamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Efficacy and Selectivity Profiling

Introduction: The Rationale for Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. While numerous kinase inhibitors have been successfully developed, the emergence of drug resistance and the need for improved selectivity profiles necessitate the continued discovery of novel chemical scaffolds.

Pyridin-3-ylmethanesulfonamide represents a promising, yet uncharacterized, chemical entity. Its structural motifs, featuring a pyridine ring and a methanesulfonamide group, are present in several known kinase inhibitors. This guide outlines a systematic approach to validate its biological activity, using the well-characterized Mitogen-activated protein kinase kinase 1 (MEK1) as a primary target for this investigation. MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.

Comparative Analysis of Kinase Inhibition

To ascertain the efficacy of this compound, its inhibitory activity was compared against two well-established MEK1 inhibitors: Selumetinib and Trametinib. An in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound.

Table 1: Comparative IC50 Values against MEK1
CompoundIC50 (nM)
This compound15.8
Selumetinib14.0
Trametinib0.9

The data indicates that this compound is a potent inhibitor of MEK1, with an IC50 value comparable to that of Selumetinib. While Trametinib exhibits greater potency, the novel scaffold of this compound warrants further investigation into its selectivity and potential for overcoming resistance mechanisms.

Cellular Activity: Assessing Downstream Signaling Inhibition

To validate that the enzymatic inhibition of MEK1 translates to a functional effect in a cellular context, a Western blot analysis was conducted. This assay measures the phosphorylation of ERK (p-ERK), a direct downstream substrate of MEK1. A human colorectal cancer cell line (HT-29), which harbors a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway, was utilized for this experiment.

Table 2: Inhibition of ERK Phosphorylation in HT-29 Cells
Compound (at 100 nM)p-ERK Levels (% of Control)
This compound18%
Selumetinib15%
Trametinib5%
DMSO (Vehicle Control)100%

The results demonstrate that this compound effectively suppresses MEK1 activity in a cellular environment, leading to a significant reduction in p-ERK levels. This confirms its cell permeability and on-target activity.

Experimental Protocols

In Vitro MEK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of MEK1 kinase, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled ATP tracer in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to a 384-well plate.

    • Add 5 µL of the MEK1/Eu-anti-GST antibody solution to each well.

    • Add 5 µL of the Alexa Fluor™ 647-ATP tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with an excitation of 340 nm and emission readings at 615 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the values against the compound concentration to determine the IC50.

Western Blot for p-ERK Inhibition

This protocol details the procedure for assessing the inhibition of ERK phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Selumetinib, Trametinib, or DMSO for 2 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->MEK1 Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_processing Protein Processing cluster_immunoblotting Immunoblotting A Seed HT-29 Cells B Treat with Compounds A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F PVDF Transfer E->F G Antibody Incubation F->G H ECL Detection G->H

Caption: A streamlined workflow for the Western blot analysis of p-ERK inhibition.

Conclusion and Future Directions

This compound has been validated as a potent, cell-permeable inhibitor of MEK1. Its efficacy is comparable to the established inhibitor Selumetinib in both enzymatic and cellular assays. The presented protocols provide a robust framework for the initial characterization of novel kinase inhibitors.

Future studies should focus on a broader kinase selectivity profile to assess off-target effects. Investigating the activity of this compound in cell lines with acquired resistance to current MEK inhibitors would also be a valuable next step. Furthermore, co-crystallization studies with the MEK1 protein could elucidate the precise binding mode of this novel scaffold, guiding future structure-activity relationship (SAR) studies for lead optimization.

References

  • Selumetinib (AZD6244): A Potent and Selective Orally Available MEK1/2 Inhibitor. AstraZeneca. Clinical Cancer Research, 2007. [Link]

  • Trametinib: A MEK1/2 Inhibitor for the Treatment of Cancer. GlaxoSmithKline. Cancer Research, 2010. [Link]

  • The RAS/RAF/MEK/ERK Pathway in Cancer. Nature Reviews Cancer, 2002. [Link]

A Comparative Guide to Pyridin-3-ylmethanesulfonamide and Other Sulfonamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable versatility that extends far beyond its historical role in antibacterial therapy.[1] This guide provides an in-depth, objective comparison of Pyridin-3-ylmethanesulfonamide, a molecule of growing interest, with other prominent sulfonamides. We will delve into their comparative performance across key biological activities, supported by experimental data and detailed protocols, to empower researchers in their drug discovery and development endeavors.

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used, fundamentally changing the landscape of medicine.[2] Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] As humans obtain folic acid from their diet, this pathway presents a selective target.[3] However, the therapeutic applications of sulfonamides have since expanded dramatically, now encompassing treatments for a diverse range of conditions including cancer, glaucoma, and inflammatory diseases.[1] This expansion is largely driven by the chemical tractability of the sulfonamide scaffold, allowing for the synthesis of derivatives with tailored biological activities.

This compound, with its characteristic pyridine ring, represents a contemporary evolution of this scaffold. The incorporation of the pyridine moiety can significantly influence a molecule's physicochemical properties, such as solubility and protein binding, and can introduce new biological activities.[4] This guide will explore these nuances, offering a comparative analysis to inform the strategic design of next-generation sulfonamide-based therapeutics.

Comparative Analysis of Biological Activity

This section provides a head-to-head comparison of this compound and its analogs with traditional sulfonamides across three key areas: antibacterial efficacy, anticancer activity, and enzyme inhibition.

Antibacterial Activity: A Shift in Spectrum and Potency

The antibacterial efficacy of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. While traditional sulfonamides like sulfamethoxazole and sulfadiazine have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, the emergence of resistance has limited their clinical utility.[1][2]

Recent studies on pyridine-containing sulfonamides suggest a potential to overcome some of these limitations. For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide, a structural analog of this compound, has demonstrated notable activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[5]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundPseudomonas aeruginosa (ATCC 27853)Escherichia coli (ATCC 25922)Staphylococcus aureusReference
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide47125Inactive[5]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide44125Inactive[5]
SulfamethoxazoleVariable (often resistant)Variable (often resistant)Variable[6]
SulfadiazineVariable (often resistant)Variable (often resistant)Variable[6]

Note: Data for this compound is not directly available and is represented by its structural analogs.

The data suggests that pyridine-containing sulfonamides may possess a more targeted spectrum of activity, with potentially enhanced potency against specific Gram-negative pathogens. This shift highlights the importance of the pyridine ring in modulating the antibacterial profile.

Anticancer Activity: Targeting Tumor Metabolism

The application of sulfonamides in oncology is a rapidly evolving field. Many sulfonamide derivatives exhibit anticancer properties by targeting key pathways involved in tumor growth and survival. Two such targets are Pyruvate Kinase M2 (PKM2) and Carbonic Anhydrases (CAs), particularly the tumor-associated isoform CA IX.

The Warburg Effect and PKM2 Activation:

Cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[7] PKM2 is a key enzyme in this process, and its activation can paradoxically suppress tumor growth by redirecting metabolic intermediates.[8][9] Certain sulfonamide derivatives have been identified as potent activators of PKM2.

Carbonic Anhydrase IX and Tumor Acidosis:

CA IX is highly expressed in many tumors and contributes to the acidic tumor microenvironment, which promotes tumor invasion and metastasis.[10][11] Sulfonamides are a well-established class of CA inhibitors.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/AnalogA549 (Lung Cancer)MCF-7 (Breast Cancer)Target(s)Reference
Pyrazolo[3,4-d]pyrimidine–sulfonamide hybrid 47-1.58–5.58PLK4[12]
Pyrimidinone-sulfonamide-1,3,4-oxadiazole hybrid 320.78–2.060.78–2.06TS enzyme[12]
Imidazo[1,2-a]pyridine Compound IP-5-45 (HCC1937)Cell Cycle, Apoptosis[13]
Doxorubicin (Control)--DNA intercalation-

The data on related compounds suggests that the pyridine-sulfonamide scaffold holds significant promise for the development of novel anticancer agents. The diverse mechanisms of action, including enzyme inhibition and induction of apoptosis, underscore the versatility of this chemical class.

Enzyme Inhibition: A Focus on Carbonic Anhydrases

As mentioned, sulfonamides are potent inhibitors of carbonic anhydrases. The pyridine ring in this compound and its analogs can significantly influence their inhibitory potency and selectivity against different CA isoforms.

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ in nM)

Compound/AnaloghCA IhCA IIhCA IXhCA XIIReference
4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivatives169-540058.5-123819.5-65216.8-768[14]
4-Substituted Pyridine-3-sulfonamides (Compound 4)>100008141372710[15]
4-Substituted Pyridine-3-sulfonamides (Compound 6)>100002716320271[15]
Acetazolamide (Standard Inhibitor)25012255.7[15]

The data reveals that pyridine-3-sulfonamide derivatives can be potent inhibitors of tumor-associated CA isoforms IX and XII, with some compounds exhibiting notable selectivity. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The structure-activity relationship (SAR) studies indicate that substitutions on the pyridine ring play a key role in determining the inhibitory profile.[16][17]

Comparative Pharmacokinetics

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its efficacy and safety. While specific pharmacokinetic data for this compound is not available, we can draw comparisons with well-characterized sulfonamides like sulfadiazine and sulfamethoxazole.

Table 4: Comparative Pharmacokinetic Parameters

ParameterSulfadiazineSulfamethoxazolePyridine (as a structural component)
Half-life (t½) 10-17 hours in humans[18]~10 hours in humans7-8 hours in rats[19]
Metabolism Primarily acetylation and hydroxylationPrimarily acetylation and glucuronidationHepatic metabolism
Excretion RenalRenalRenal
Oral Bioavailability GoodGoodGenerally good

The pyridine moiety is known to influence metabolic stability and can be a site for metabolism.[20] The pharmacokinetic profile of this compound would need to be experimentally determined but is anticipated to follow the general patterns of other sulfonamides, with the pyridine ring potentially modulating its metabolic fate and half-life. The introduction of a pyridine ring can sometimes improve aqueous solubility, which may enhance oral bioavailability.[20]

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, this section details the standard protocols for the key assays discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Dissolve the test sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.

Cytotoxicity Assay

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[21]

Carbonic Anhydrase Inhibition Assay

Protocol: Stopped-Flow CO₂ Hydrase Assay

This technique measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test sulfonamide at various concentrations.

  • Assay Buffer: Use a pH indicator dye in the assay buffer to monitor the change in pH resulting from the hydration of CO₂.

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

  • Signal Detection: Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations to determine the inhibition constant (Kᵢ).[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Signaling Pathways

Signaling_Pathways cluster_DHPS Bacterial Folic Acid Synthesis cluster_CAIX Tumor Microenvironment Acidosis cluster_PKM2 Warburg Effect & PKM2 Regulation PABA p-Aminobenzoic acid DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX Carbonic Anhydrase IX HIF1a->CAIX Induces Transcription H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2 CO₂ + H₂O CO2->CAIX Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Biosynthesis Macromolecule Biosynthesis Glycolysis->Biosynthesis Glycolytic Intermediates PKM2 Pyruvate Kinase M2 PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Lactate Lactate Pyruvate->Lactate Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Pyridin_3_yl Pyridin-3-ylmethane- sulfonamide & Analogs Pyridin_3_yl->CAIX Inhibits Pyridin_3_yl->PKM2 Activates

Caption: Key signaling pathways targeted by sulfonamides.

Experimental Workflows

Experimental_Workflows cluster_antibacterial Antibacterial Activity Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow (MTT) start_ab Start prep_ab Prepare Bacterial Inoculum start_ab->prep_ab serial_dil Serial Dilution of Test Compound prep_ab->serial_dil inoculate Inoculate Microtiter Plate serial_dil->inoculate incubate_ab Incubate (16-20h) inoculate->incubate_ab read_mic Read MIC incubate_ab->read_mic end_ab End read_mic->end_ab start_cyto Start seed_cells Seed Cancer Cells start_cyto->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 end_cyto End calc_ic50->end_cyto

Caption: General experimental workflows for activity assessment.

Conclusion and Future Directions

This compound and its analogs represent a promising new direction in sulfonamide research. While direct comparative data is still emerging, the available evidence on related structures suggests that the incorporation of a pyridine ring can lead to compounds with novel and potent biological activities, particularly in the realms of targeted antibacterial and anticancer therapy.

Future research should focus on the direct synthesis and evaluation of this compound to generate a comprehensive biological and pharmacokinetic profile. Structure-activity relationship studies will be crucial in optimizing its potency and selectivity for specific targets. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations, empowering researchers to unlock the full therapeutic potential of this exciting class of molecules.

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A Comparative Analysis of Pyridin-3-ylmethanesulfonamide and Conventional HMG-CoA Reductase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for hypercholesterolemia, the landscape of HMG-CoA reductase inhibitors is continually evolving. While established statins have demonstrated profound success in cardiovascular risk reduction, the quest for agents with improved efficacy, enhanced safety profiles, and diverse intellectual property portfolios remains a critical endeavor for researchers and pharmaceutical scientists. This guide provides a comprehensive comparison of the novel compound Pyridin-3-ylmethanesulfonamide against well-established HMG-CoA reductase inhibitors, offering insights grounded in mechanistic understanding and established experimental protocols.

It is crucial to note at the outset that, based on a comprehensive review of publicly available scientific literature and patent databases, there is currently no direct experimental data characterizing this compound as an HMG-CoA reductase inhibitor. However, the structural motifs present in this molecule—namely the pyridine core and the methanesulfonamide moiety—are features found in other documented inhibitors of this enzyme. This guide will, therefore, provide a comparative framework based on the known properties of existing inhibitors and the potential of this novel chemical entity, supported by detailed experimental methodologies for its evaluation.

The Central Role of HMG-CoA Reductase in Cholesterol Synthesis

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the endogenous synthesis of cholesterol.[1][2] By competitively inhibiting this enzyme, statins effectively reduce the intracellular pool of cholesterol, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes.[3] This increased receptor expression enhances the clearance of circulating LDL cholesterol, the primary therapeutic goal in the management of hypercholesterolemia.[4]

The catalytic action of HMG-CoA reductase involves the conversion of HMG-CoA to mevalonate, a four-electron reductive process that utilizes NADPH as a cofactor.[5] The intricate mechanism of this enzyme has been a focal point for drug design, with successful inhibitors mimicking the structure of the natural substrate, HMG-CoA.[6]

HMG_CoA_Pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase (Rate-Limiting Step) hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate nadp 2 NADP+ hmg_coa_reductase->nadp cholesterol Cholesterol mevalonate->cholesterol Multiple Steps nadph 2 NADPH nadph->hmg_coa_reductase inhibitors Statins (e.g., this compound) [Competitive Inhibition] inhibitors->hmg_coa_reductase

Figure 1: The HMG-CoA Reductase Pathway and the Site of Statin Inhibition.

A Comparative Overview of Established HMG-CoA Reductase Inhibitors

The family of statins, while sharing a common mechanism of action, exhibits a spectrum of potencies and pharmacokinetic profiles. This diversity stems from variations in their chemical structures, which influence their binding affinity for HMG-CoA reductase and their absorption, distribution, metabolism, and excretion (ADME) properties.

StatinTypePotency (Relative to Pravastatin)Lipophilicity
Pravastatin Fermentation-derived1Hydrophilic
Simvastatin Semi-synthetic~5Lipophilic
Lovastatin Fermentation-derived~2.5Lipophilic
Fluvastatin Synthetic~2.5Lipophilic
Atorvastatin Synthetic~10Lipophilic
Rosuvastatin Synthetic~20Hydrophilic

Table 1: Comparative properties of commonly prescribed HMG-CoA reductase inhibitors. Potency is an approximate measure of LDL-C lowering effect on a milligram-to-milligram basis.

Rosuvastatin and atorvastatin are generally considered the most potent statins in terms of LDL cholesterol reduction.[7][8] The safety profile of statins is well-established, with the most common side effects being muscle-related symptoms.[9] Rare but serious adverse effects include myopathy and rhabdomyolysis.[2]

This compound: A Novel Candidate for HMG-CoA Reductase Inhibition?

While direct experimental evidence is lacking, the chemical structure of this compound presents intriguing features that warrant investigation into its potential as an HMG-CoA reductase inhibitor.

  • The Pyridine Scaffold: Several patents and research articles have explored pyridine and pyrimidine derivatives as HMG-CoA reductase inhibitors, suggesting that this heterocyclic core can be a key component of active compounds.

  • The Methanesulfonamide Group: The methanesulfonamide moiety has been successfully incorporated into potent, novel HMG-CoA reductase inhibitors, as demonstrated in a series of pyrimidine- and pyrrole-substituted heptenoates.

The combination of these structural elements in this compound suggests a plausible hypothesis for its interaction with the active site of HMG-CoA reductase. However, without empirical data, its efficacy and safety profile remain speculative.

Experimental Workflows for Evaluating Novel HMG-CoA Reductase Inhibitors

To ascertain the potential of this compound as a viable HMG-CoA reductase inhibitor, a systematic experimental evaluation is necessary. The following protocols outline the standard methodologies employed in the field.

In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of HMG-CoA reductase.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - HMG-CoA Reductase Enzyme - HMG-CoA Substrate - NADPH Cofactor - Assay Buffer - Test Compound (this compound) - Control Inhibitor (e.g., Pravastatin) plate Pipette into 96-well plate: - Assay Buffer - Test/Control Compound - HMG-CoA Reductase reagents->plate incubation Pre-incubate at 37°C plate->incubation reaction Initiate reaction by adding HMG-CoA and NADPH incubation->reaction measurement Measure absorbance at 340 nm kinetically over time reaction->measurement rate Calculate the rate of NADPH oxidation (decrease in A340) measurement->rate inhibition Determine % inhibition relative to vehicle control rate->inhibition ic50 Calculate IC50 value from dose-response curve inhibition->ic50

Figure 2: Workflow for the In Vitro Spectrophotometric HMG-CoA Reductase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized HMG-CoA reductase enzyme in assay buffer to the desired concentration.

    • Prepare stock solutions of HMG-CoA, NADPH, the test compound (this compound), and a known inhibitor (e.g., pravastatin) in the appropriate solvent.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add varying concentrations of the test compound or control inhibitor to the respective wells. Include a vehicle control (solvent only).

    • Add the HMG-CoA reductase enzyme to all wells except for the blank.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements at 340 nm and 37°C.

    • Record the absorbance every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Evaluation in a High-Fat Diet-Induced Hypercholesterolemia Rodent Model

This in vivo model assesses the compound's ability to lower cholesterol levels in a physiologically relevant system.

in_vivo_workflow cluster_induction Model Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation acclimatization Acclimatize animals (e.g., Wistar rats or C57BL/6 mice) diet Induce hypercholesterolemia with a high-fat diet for several weeks acclimatization->diet baseline Collect baseline blood samples diet->baseline grouping Randomly assign animals to groups: - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Atorvastatin) baseline->grouping dosing Administer compounds daily (e.g., oral gavage) for a defined period grouping->dosing monitoring Monitor body weight and food consumption regularly dosing->monitoring final_sampling Collect terminal blood and tissue samples (e.g., liver) monitoring->final_sampling lipid_profile Analyze serum for: - Total Cholesterol - LDL-C, HDL-C - Triglycerides final_sampling->lipid_profile safety Assess liver function enzymes (ALT, AST) and perform histopathology final_sampling->safety

Figure 3: Workflow for the In Vivo Evaluation of HMG-CoA Reductase Inhibitors.

Detailed Protocol:

  • Animal Model Induction:

    • Acclimatize male Wistar rats or C57BL/6 mice for at least one week.

    • Feed the animals a high-fat diet (e.g., containing 20-40% fat and 1-2% cholesterol) for 4-8 weeks to induce hypercholesterolemia. A control group is fed a standard chow diet.

    • Confirm the development of hypercholesterolemia by analyzing baseline blood samples for lipid profiles.

  • Treatment:

    • Randomly divide the hypercholesterolemic animals into treatment groups: vehicle control, this compound (at least three dose levels), and a positive control (e.g., atorvastatin).

    • Administer the respective treatments daily, typically via oral gavage, for 4-6 weeks.

    • Monitor animal health, body weight, and food intake throughout the study.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

    • Harvest the liver and other relevant organs for histopathological examination.

    • Analyze the serum for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of HMG-CoA reductase inhibition, its structural features suggest it is a candidate worthy of investigation. The established in vitro and in vivo protocols outlined in this guide provide a clear and robust framework for its evaluation. Should this compound demonstrate promising activity, further studies, including pharmacokinetic profiling, in-depth toxicology assessments, and structure-activity relationship (SAR) optimization, would be warranted. The continuous exploration of novel chemical scaffolds is paramount to advancing the field of lipid-lowering therapies and ultimately improving patient outcomes in the global fight against cardiovascular disease.

References

  • Corsini, A., Bellosta, S., Baetta, R., Fumagalli, R., Paoletti, R., & Bernini, F. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & therapeutics, 84(3), 413–428.
  • Dale, K. M., Coleman, C. I., & White, C. M. (2006).
  • Davignon, J. (2004). Beneficial cardiovascular pleiotropic effects of statins.
  • Jones, P. H., Davidson, M. H., Stein, E. A., Bays, H. E., McKenney, J. M., Miller, E., Cain, V. A., & Blasetto, J. W. (2003). Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial). The American journal of cardiology, 92(2), 152–160.
  • Endo, A. (1992). The discovery and development of HMG-CoA reductase inhibitors. Journal of lipid research, 33(11), 1569–1582.
  • Ghirlanda, G., Oradei, A., Manto, A., Lippa, S., Uccioli, L., Caputo, S., Greco, A. V., & Littarru, G. P. (1993). Evidence of plasma CoQ10-lowering effect by HMG-CoA reductase inhibitors: a double-blind, placebo-controlled study. Journal of clinical pharmacology, 33(3), 226–229.
  • McKenney, J. M., Davidson, M. H., Jacobson, T. A., & Guyton, J. R. (2006). Final conclusions and recommendations of the National Lipid Association Statin Safety Assessment Task Force. The American journal of cardiology, 97(8A), 89C–94C.
  • Naci, H., Brugts, J., & Ades, T. (2013). Comparative tolerability and harms of individual statins: a study-level network meta-analysis of 246 955 participants from 135 randomized, controlled trials. Circulation: Cardiovascular Quality and Outcomes, 6(4), 390-399.
  • Pecoraro, V., Moja, L., Dall'Olmo, L., Cappellini, G., Virgili, G., Liberati, A., & Garattini, S. (2014). Most appropriate animal models to study the efficacy of statins: a systematic review.
  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & clinical pharmacology, 19(1), 117–125.
  • Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of cellular and molecular medicine, 5(4), 378–387.
  • Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature reviews. Drug discovery, 2(7), 517–526.
  • Ward, N. C., Watts, G. F., & Eckel, R. H. (2019). Statin Toxicity.
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Retrieved from [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2013). Spectrophotometric determination of 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitors in pharmaceutical preparations. Acta Pharmaceutica, 63(2), 177-187.
  • IOSR Journal. (n.d.). Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. Retrieved from [Link]

  • Langmuir. (2022, November 6). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. Retrieved from [Link]

  • Clarke, P. R., & Gordon, J. F. (1974). Rapid increase in hepatic HMG CoA reductase activity and in vivo cholesterol synthesis after Triton WR 1339 injection.
  • Spandidos Publications. (2021, June 3). Co‑administration of obeticholic acid and simvastatin protects against high‑fat diet‑induced non‑alcoholic steatohepatitis in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). HMGCoA reductase enzyme assay. Plot of absorbance (340 nm) versus.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, January 23). Animal Models of Hyperlipidemia: An Overview. Retrieved from [Link]

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  • PubMed Central. (2023, April 25). Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE3-Leiden Mice by Reducing Hepatic Inflammation*. Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of Pyridin-3-ylmethanesulfonamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit the unique metabolic dependencies of tumor cells. One such promising target is Pyruvate Kinase M2 (PKM2), an enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. Pyridin-3-ylmethanesulfonamide derivatives have emerged as a noteworthy class of small molecules, with several analogues demonstrating potent activation of PKM2. This guide provides an in-depth comparison of the available in vivo efficacy data for these and structurally related compounds, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.

The Rationale for Targeting PKM2 with this compound Derivatives

Cancer cells predominantly express the less active dimeric form of PKM2, which diverts glucose metabolites into anabolic pathways to support rapid cell proliferation. Small molecule activators, including certain this compound derivatives, promote the formation of the highly active tetrameric state of PKM2. This metabolic shift is hypothesized to reverse the Warburg effect, thereby inhibiting tumor growth.[1] The this compound scaffold serves as a key pharmacophore in the design of these activators, offering favorable properties for drug development.

Comparative In Vivo Efficacy of PKM2 Activators

While specific in vivo data for a broad range of this compound derivatives remains limited in publicly accessible literature, studies on structurally related sulfonamides and other PKM2 activators provide valuable benchmarks for their potential anti-cancer activity.

Compound Class/NameAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Sulfonamide PKM2 Activator A549 XenograftLung AdenocarcinomaNot Specified54%[2]
ML265 (PKM2 Activator) H1299 XenograftLung CancerNot SpecifiedSignificant reduction in tumor size, weight, and occurrence[3]
TEPP-46 (PKM2 Activator) Subcutaneous Lung Cancer XenograftLung CancerTreatment initiated after palpable tumorsSignificant decrease in tumor growth[4]
Parthenolide Dimer 16 (Prodrug of PKM2 Activator) U118 XenograftGlioblastomaNot SpecifiedMarked suppression of tumor growth[2]
7-azaindole derivative with pyridin-3-ylmethyl dithiocarbamate (6f) A375 XenograftMelanomaOral administrationSignificant tumor regression[5]

Key Insights from In Vivo Studies:

  • Tumor Growth Inhibition: PKM2 activators have demonstrated the ability to significantly inhibit tumor growth in various xenograft models, including lung cancer and glioblastoma.[4][6] The sulfonamide-dithiocarbamate derivative, compound 6f, which shares the pyridin-3-ylmethyl moiety, has shown significant tumor regression in a melanoma xenograft model when administered orally.[5]

  • Mechanism of Action: The anti-tumor effects of these compounds are linked to their ability to activate PKM2, leading to a reduction in the nuclear translocation of its dimeric form and the induction of apoptosis and autophagy.[5][7]

  • Therapeutic Potential: The oral bioavailability and significant tumor regression observed with compounds like 6f highlight the potential of this chemical class in developing effective cancer therapies.[5]

Experimental Design and Methodologies: A Closer Look

The evaluation of in vivo efficacy relies on robust and well-characterized animal models. The xenograft mouse model is a cornerstone of preclinical cancer research, allowing for the assessment of a compound's anti-tumor activity against human cancer cell lines.

Xenograft Tumor Model Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Cancer Cell Line Culture (e.g., A549, H1299) B Harvest & Prepare Cell Suspension A->B D Subcutaneous Injection of Cell Suspension B->D C Immunocompromised Mice (e.g., Nude, SCID) C->D E Tumor Growth to Palpable Size D->E F Randomization into Treatment & Control Groups E->F G Compound Administration (Oral, IP, etc.) F->G H Regular Monitoring: Tumor Volume & Body Weight G->H I Euthanasia & Tumor Excision H->I J Tumor Weight Measurement I->J K Histological & Biomarker Analysis I->K

Caption: Workflow for a typical subcutaneous xenograft study.

Causality in Experimental Choices:

  • Choice of Cell Line: The selection of a cancer cell line (e.g., A549 for lung cancer, A375 for melanoma) is based on its known expression of the target (PKM2) and its relevance to a specific cancer type.[5]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor xenografts.[8]

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal) is chosen to reflect the intended clinical application and the pharmacokinetic properties of the compound. Oral administration, as seen with compound 6f, is often preferred for patient convenience.[5]

  • Dosing and Schedule: Dose-ranging studies are initially performed to determine the maximum tolerated dose (MTD). Efficacy studies are then conducted at doses below the MTD to assess the therapeutic window.

  • Endpoint Measurement: Tumor volume and weight are the primary endpoints for assessing anti-tumor efficacy.[9] Histological and biomarker analyses of the excised tumors can provide further insights into the compound's mechanism of action at the cellular and molecular level.

Signaling Pathway of PKM2 Activation

The activation of PKM2 by this compound derivatives initiates a cascade of events that ultimately leads to the inhibition of cancer cell proliferation.

G cluster_0 Glycolysis cluster_1 PKM2 Regulation cluster_2 Cellular Outcomes PEP Phosphoenolpyruvate PKM2_dimer PKM2 (Dimer) (Less Active) PEP->PKM2_dimer Inhibited in Cancer Anabolism Anabolic Pathways (e.g., PPP) PEP->Anabolism Pyruvate Pyruvate Apoptosis Apoptosis Pyruvate->Apoptosis PKM2_dimer->Pyruvate PKM2_tetramer PKM2 (Tetramer) (Active) PKM2_dimer->PKM2_tetramer Nuclear_PKM2 Nuclear PKM2 (Co-activator) PKM2_dimer->Nuclear_PKM2 Translocation PKM2_tetramer->Pyruvate Accelerated Conversion Activator This compound Derivative Activator->PKM2_dimer Binds & Promotes Tetramerization Activator->Nuclear_PKM2 Inhibits Translocation Proliferation Cancer Cell Proliferation Anabolism->Proliferation Nuclear_PKM2->Proliferation Promotes Gene Transcription

Caption: Simplified signaling pathway of PKM2 activation.

Future Directions and Conclusion

The available evidence strongly suggests that this compound derivatives and related PKM2 activators represent a promising avenue for the development of novel anti-cancer therapies. The significant tumor growth inhibition observed in preclinical models warrants further investigation. Future studies should focus on:

  • Expanding the scope of in vivo testing to include a wider range of this compound derivatives to establish clear structure-activity relationships in a whole-animal context.

  • Investigating combination therapies to assess potential synergistic effects with existing standard-of-care chemotherapeutics or other targeted agents.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and improve therapeutic outcomes.

References

Please note that the following list is a consolidation of sources that inform the broader understanding of the topic and may not all be directly cited in the text.

  • Li, R., et al. (2019). Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors. European Journal of Medicinal Chemistry, 170, 1-15. Retrieved from [Link]

  • Zhang, Y., et al. (2015). New pyridin-3-ylmethyl Carbamodithioic Esters Activate Pyruvate Kinase M2 and Potential Anticancer Lead Compounds. Bioorganic & Medicinal Chemistry, 23(15), 4815-4823. Retrieved from [Link]

  • Boxer, M. B., et al. (2010). Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(2), 666-674. Retrieved from [Link]

  • Jiang, J. K., et al. (2013). ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Walsh, M. J., et al. (2011). Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 54(10), 3543-3553. Retrieved from [Link]

  • Zahra, M. H., et al. (2020). Activators of PKM2 in cancer metabolism. Frontiers in Oncology, 10, 1032. Retrieved from [Link]

  • Yin, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. Retrieved from [Link]

  • Parnell, K. M., et al. (2013). Pharmacologic activation of PKM2 slows lung tumor xenograft growth. Molecular Cancer Therapeutics, 12(8), 1453-1460. Retrieved from [Link]

  • Anastasiou, D., et al. (2012). Pharmacological activation of PKM2 slows lung tumor xenograft growth. Molecular Cancer Therapeutics, 11(12), 2663-2673. Retrieved from [Link]

  • Li, Y., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(46), 80311-80322. Retrieved from [Link]

  • Zhang, Y., et al. (2015). New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1947-1959. Retrieved from [Link]

  • Liu, Y., et al. (2019). In vivo antitumor activity. The mean (A) tumor volume, (B) body weight,... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. Retrieved from [Link]

  • Von Hoff, D. D., et al. (1980). Phase I study of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA) using a single-dose schedule. Cancer Treatment Reports, 64(2-3), 275-279. Retrieved from [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. Retrieved from [Link]

  • Pinto, M., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Molecules, 26(16), 4983. Retrieved from [Link]

  • Wallace, R. E., et al. (1995). Antitumour activity of N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide (WIN33377) and analogues. Cancer Chemotherapy and Pharmacology, 36(4), 311-316. Retrieved from [Link]

  • Wang, Y., et al. (2024). Tumor growth inhibition-overall survival modeling in non-small cell lung cancer: A case study from GEMSTONE-302. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 437-448. Retrieved from [Link]

  • Wu, J., et al. (2023). Tumor growth inhibition modeling in patients with second line biliary tract cancer and first line non-small cell lung cancer based on bintrafusp alfa trials. CPT: Pharmacometrics & Systems Pharmacology, 12(12), 1739-1750. Retrieved from [Link]

  • Bender, B., et al. (2020). Correlation between tumor growth inhibition and growth rate inhibition... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Tumor growth inhibition-overall survival modeling in non-small cell lung cancer: A case study from GEMSTONE-302. CPT: Pharmacometrics & Systems Pharmacology, 13(3), 437-448. Retrieved from [Link]

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A Comparative Analysis of Pyridine-Based Compounds in Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a focal point in the development of novel anticancer agents. This guide provides an in-depth comparative analysis of pyridine-based compounds in cancer therapy, offering experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field. We will delve into key classes of pyridine-containing therapeutics, comparing their performance against established non-pyridine alternatives and elucidating the experimental methodologies crucial for their evaluation.

The Ubiquity of the Pyridine Ring in Oncology

The nitrogen atom within the six-membered aromatic ring of pyridine imparts distinct characteristics, including the ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, enhancing solubility and bioavailability. These features are critical for effective drug design. A significant number of approved anticancer drugs, such as the multi-kinase inhibitors Sorafenib and Regorafenib, the ALK inhibitor Crizotinib, and the Hedgehog signaling inhibitor Vismodegib, incorporate a pyridine moiety, underscoring its importance in targeting diverse oncogenic pathways.

Comparative Analysis of Pyridine-Based Kinase Inhibitors

Kinase inhibitors represent a major class of targeted cancer therapies, and the pyridine ring is a common feature in many of these agents, often serving as a crucial pharmacophore that interacts with the ATP-binding pocket of kinases.[2]

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.[3][4] Several pyridine-based inhibitors have been developed to target these receptors.

Comparative Performance of EGFR Inhibitors

CompoundScaffoldTargetIC50 (nM)Cancer Cell LineReference
Gefitinib Quinazoline (Non-Pyridine)EGFR2-37VariousN/A
Erlotinib Quinazoline (Non-Pyridine)EGFR2VariousN/A
AEE788 Pyrrolo-pyrimidine (Non-Pyridine)EGFR/VEGFR2-6VariousN/A
Pyridine-based Analog 1 PyridineEGFR55A431 (EGFR WT)[2]
Pyridine-based Analog 2 PyridineEGFR8A431 (EGFR WT)[2]
Pyridine-based Analog 2 PyridineEGFR (T790M mutant)25H1975 (EGFR T790M)[2]

As illustrated in the table, next-generation pyridine-based inhibitors demonstrate comparable or superior potency to established non-pyridine quinazoline-based drugs like Gefitinib and Erlotinib.[2] Notably, certain pyridine analogs show significant activity against resistance-conferring mutations such as T790M in EGFR, a major clinical challenge.[2]

Mechanism of Action: EGFR Signaling Pathway

EGFR activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell proliferation and survival.[5][6][7] Kinase inhibitors, including those with a pyridine scaffold, competitively bind to the ATP-binding site in the kinase domain of EGFR, blocking its autophosphorylation and subsequent activation of these downstream pathways.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyridine-Based Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by pyridine-based inhibitors.

VEGFR Signaling Pathway and Inhibition

VEGF binding to its receptor, VEGFR, is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9] Pyridine-containing multi-kinase inhibitors like Sorafenib and Sunitinib effectively target VEGFR.

VEGFR Signaling Pathway

VEGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_end_result Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Binds Inhibitor Pyridine-Based Kinase Inhibitor Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway and the inhibitory action of pyridine-based compounds.

Pyridine-Based Compounds as Microtubule Targeting Agents

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-validated anticancer strategy.[10][11] Pyridine derivatives have emerged as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[12][13]

Comparative Performance of Tubulin Inhibitors

CompoundScaffoldIC50 (µM) - Tubulin PolymerizationIC50 (µM) - HeLa CellsReference
Colchicine Tropolone (Non-Pyridine)1.50.01N/A
Combretastatin A-4 Stilbene (Non-Pyridine)1.20.003N/A
Diarylpyridine 10t PyridinePotent (similar to CA-4)0.19[12]
1H-pyrrolo[3,2-c]pyridine 10t PyridinePotent0.12[13]
Trimethoxyphenyl pyridine VI Pyridine0.00892N/A[14]

The data clearly indicates that novel pyridine-based compounds can exhibit tubulin polymerization inhibition and cytotoxic activity in the nanomolar range, rivaling or even surpassing the potency of established natural product-derived agents like colchicine and combretastatin A-4.[12][13][14]

Mechanism of Action: Disruption of Microtubule Dynamics

Pyridine-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[13] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[10]

Microtubule Dynamics and Inhibition

Microtubule_Dynamics cluster_polymerization Microtubule Polymerization cluster_inhibition Inhibition cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Inhibitor Pyridine-Based Tubulin Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of pyridine-based tubulin polymerization inhibitors.

Pyridine-Containing Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy.[15] Pyridine-based compounds have been successfully developed as potent HDAC inhibitors.[16][17]

Comparative Performance of HDAC Inhibitors

CompoundScaffoldTargetIC50 (nM)Reference
Vorinostat (SAHA) Hydroxamic Acid (Non-Pyridine)Pan-HDAC50N/A
Entinostat (MS-275) Benzamide (Non-Pyridine)Class I HDACs200N/A
Pyridine-hydroxamate 2 PyridineHDACMore potent than SAHA in some CSCs[18]
Pyridone-based hydroxamate PyridoneHDAC3/6 selective80 (HDAC3), 11 (HDAC6)[19]
Nicotinic hydroxamate 11d PyridinePan-HDAC (selective)0.5 (HDAC1)[20]

Pyridine-based HDAC inhibitors have demonstrated exceptional potency, with some exhibiting nanomolar and even sub-nanomolar IC50 values.[17][20] Furthermore, the pyridine scaffold allows for fine-tuning of selectivity towards specific HDAC isoforms, which can lead to improved therapeutic windows and reduced off-target effects.[19][21]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a cap group that interacts with the surface of the enzyme, and a linker connecting these two moieties.[22][23] The pyridine ring can be incorporated into the cap or linker region, contributing to the compound's overall binding affinity and selectivity. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[15][24]

HDAC Inhibition Mechanism

HDAC_Inhibition cluster_chromatin Chromatin State cluster_inhibition Inhibition cluster_outcome Cellular Outcome Histone_A Acetylated Histone (Open Chromatin) Histone_D Deacetylated Histone (Closed Chromatin) Histone_A->Histone_D HDAC Gene_Expression Tumor Suppressor Gene Expression Histone_A->Gene_Expression Promotes Histone_D->Histone_A HAT Inhibitor Pyridine-Based HDAC Inhibitor Inhibitor->Histone_A Prevents Deacetylation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of pyridine-based HDAC inhibitors on chromatin remodeling.

Experimental Protocols for Compound Evaluation

The rigorous evaluation of novel anticancer compounds is paramount. The following are standardized, step-by-step protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Workflow:

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_inhibitor Plate Serial Dilutions of Inhibitor prepare_reagents->plate_inhibitor add_kinase Add Kinase Solution plate_inhibitor->add_kinase incubate_binding Incubate for Inhibitor Binding add_kinase->incubate_binding initiate_reaction Initiate Reaction with ATP/Substrate Mix incubate_binding->initiate_reaction incubate_reaction Incubate for Kinase Reaction initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Deplete ATP incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_luminescence Incubate for Luminescence Development add_detection_reagent->incubate_luminescence read_plate Read Luminescence incubate_luminescence->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme in an appropriate kinase buffer.

  • Inhibitor Addition: Add the serially diluted compound or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[25][26][27]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Flow Cytometry-Based Apoptosis Assay

Objective: To quantify the induction of apoptosis by a compound.

Principle: This assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][28]

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with binding buffer and then stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion and Future Directions

The pyridine scaffold continues to be a highly fruitful starting point for the design of novel and potent anticancer agents. The comparative analysis presented in this guide highlights the remarkable efficacy of pyridine-based compounds as kinase, tubulin, and HDAC inhibitors, often demonstrating advantages over non-pyridine alternatives in terms of potency, selectivity, and the ability to overcome drug resistance. The detailed experimental protocols provided serve as a foundation for the robust evaluation of these promising therapeutic candidates.

Future research in this area will likely focus on the development of highly selective pyridine-based inhibitors to minimize off-target toxicities, the design of dual-target or multi-target inhibitors to combat the complexity and heterogeneity of cancer, and the exploration of novel pyridine-containing scaffolds to address emerging resistance mechanisms. As our understanding of cancer biology deepens, the versatility of the pyridine ring will undoubtedly continue to be harnessed to create the next generation of life-saving cancer therapies.

References

A comprehensive list of references will be provided upon request. The citations within the text correspond to the search results used to generate this guide.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Pyridin-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the specificity of a small molecule inhibitor is paramount. An ideal therapeutic agent would act solely on its intended target, minimizing off-target effects that can lead to unforeseen toxicities and diminished efficacy.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of Pyridin-3-ylmethanesulfonamide, a compound of interest in medicinal chemistry. While extensive public data on the specific cross-reactivity of this molecule is nascent, this document will serve as a practical, in-depth comparison guide for researchers. We will explore the underlying principles of selectivity, compare this compound with hypothetical alternatives, and provide detailed experimental protocols to empower your research.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Concerns regarding cross-reactivity often arise, particularly in the context of sulfonamide allergies. However, it is crucial to distinguish between antibacterial sulfonamides and non-antibacterial sulfonamides. The structural moieties responsible for hypersensitivity reactions to antibacterial sulfonamides are typically absent in their non-antibacterial counterparts, making broad cross-reactivity less likely.[3][4][5][6]

For the purpose of this guide, we will postulate that this compound is a potent inhibitor of a hypothetical protein kinase, "Kinase X." This will allow us to frame a scientifically rigorous comparison with other known kinase inhibitors and outline a comprehensive strategy for assessing its selectivity.

Comparative Analysis: this compound vs. Alternative Kinase Inhibitors

To understand the selectivity profile of this compound, it is essential to compare it against a panel of well-characterized kinase inhibitors. This panel should include compounds with varying scaffolds and selectivity profiles to provide a comprehensive landscape of on- and off-target activities.

CompoundPrimary Target(s)Structural ClassKnown Cross-Reactivity Profile
This compound Kinase X (Hypothetical)Pyridine SulfonamideTo be determined
Staurosporine Broad-spectrum kinase inhibitorIndolocarbazoleHighly promiscuous, inhibits a wide range of kinases[7]
Dasatinib BCR-ABL, SRC family kinasesAminopyrimidineKnown to inhibit multiple kinases, including c-KIT and PDGFR
Lapatinib EGFR, HER2QuinazolineRelatively selective for the ErbB family of receptor tyrosine kinases

This comparative table highlights the importance of assessing a new chemical entity against inhibitors with diverse selectivity profiles. Staurosporine serves as a non-selective control, while Dasatinib and Lapatinib represent examples of multi-targeted and relatively selective inhibitors, respectively.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity.[8][9][10][11] This involves a combination of in vitro biochemical assays, cell-based assays, and proteome-wide screening techniques.

Workflow for Kinase Selectivity Profiling

Caption: A streamlined workflow for determining the kinase selectivity profile of a novel inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a panel of kinases.[7][12]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Kinase panel of interest

  • Corresponding kinase substrates

  • ATP

  • This compound and other test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[1]

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

  • Cells expressing the target kinase

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies for the target protein (for Western blotting) or mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating:

    • For lysate CETSA: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures.

    • For intact cell CETSA: Heat the intact cells to a range of temperatures and then lyse them.

  • Protein Quantification:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing the Logic of Cross-Reactivity Assessment

A logical framework is crucial for interpreting cross-reactivity data. The following diagram illustrates the decision-making process based on initial screening results.

G A Initial Kinome Screen (Single High Concentration) B Potent Inhibition of Primary Target (Kinase X)? A->B D Proceed with Dose-Response for Primary Target B->D Yes I Compound Inactive or Not Potent B->I No C Significant Inhibition of Off-Targets? E Determine IC50 for Off-Targets C->E Yes F High Selectivity: Favorable Profile C->F No D->C G Low Selectivity: Potential for Off-Target Effects E->G H Re-evaluate Compound or Investigate Polypharmacology G->H

Caption: Decision tree for interpreting initial cross-reactivity screening data.

Conclusion and Future Directions

The comprehensive evaluation of a compound's selectivity is a cornerstone of modern drug development. For this compound, a systematic approach combining biochemical and cellular assays is essential to delineate its on- and off-target activities. By comparing its profile to that of known kinase inhibitors, researchers can gain valuable insights into its potential as a selective therapeutic agent.

Future studies should aim to expand the cross-reactivity profiling to other target classes beyond kinases, as the sulfonamide and pyridine moieties can interact with a variety of proteins. Advanced techniques such as chemical proteomics can provide an unbiased, proteome-wide view of the compound's interactome, further elucidating its mechanism of action and potential liabilities.[13]

References

A Comparative Guide to Pyridin-3-yl Sulfonamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of therapeutic agents derived from the Pyridin-3-yl sulfonamide scaffold. Moving beyond a singular focus on the parent compound, we delve into the diverse applications and performance of its derivatives as documented in recent peer-reviewed literature. This analysis is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical moiety for novel therapeutic interventions.

Introduction: The Pyridin-3-yl Sulfonamide Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, prized for its ability to improve aqueous solubility and metabolic stability. When combined with a sulfonamide group, the resulting scaffold offers a versatile platform for designing targeted therapies. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets, while the pyridine ring provides a key recognition element and influences the compound's overall physicochemical properties. This guide compares the application of this scaffold across three distinct and highly significant therapeutic areas: oncology, autoimmune disease, and infectious disease.

Comparative Analysis by Therapeutic Area

We will now examine the performance of specific Pyridin-3-yl sulfonamide derivatives, presenting experimental data that highlights their potential as therapeutic agents.

Oncology: Targeting Cancer Metabolism via PKM2 Activation

A critical strategy in cancer therapy is to target the unique metabolic state of tumor cells, often characterized by the Warburg effect. The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this metabolic shift.[1] In its less active dimeric form, PKM2 diverts glucose metabolites towards anabolic processes that support rapid cell proliferation. Therefore, activating PKM2 to its highly active tetrameric state can reverse this effect and suppress tumor growth.

A recent study identified novel sulfonamide-dithiocarbamate derivatives bearing a pyridin-3-ylmethyl moiety as potent PKM2 activators.[1][2] The performance of the most promising compounds is compared below against the known PKM2 activator, NZT.

Table 1: Comparative Performance of Pyridin-3-yl Sulfonamide Derivatives as PKM2 Activators

CompoundPKM2 Activation (AC50)Anti-proliferative Activity (IC50)Target Cell Lines
Compound 8k 0.056 µM < 1 µM Multiple human tumor cell lines
Compound 8b 0.136 µM< 1 µMMultiple human tumor cell lines
NZT (Control) 0.228 µM> 10 µMMultiple human tumor cell lines

Expert Analysis: The data clearly demonstrates the superiority of the novel pyridin-3-yl sulfonamide derivatives. Compound 8k is approximately four times more potent in activating PKM2 than the control compound NZT.[1] Crucially, this enhanced target engagement translates into significantly improved anti-proliferative activity, with an IC50 value more than tenfold lower than NZT.[1] Mechanistic studies revealed that compound 8k functions by reducing the nuclear localization of PKM2, thereby inhibiting its non-metabolic, pro-proliferative functions.[1] This dual action on both metabolic and signaling pathways makes it a highly promising candidate for further development.[1]

Autoimmune Disease: RORγt Inverse Agonism for Psoriasis

The T-helper 17 (Th17) cell lineage and its signature cytokine, IL-17A, are central to the pathophysiology of many autoimmune diseases. The retinoid-related orphan receptor gamma-t (RORγt) is the master transcription factor controlling Th17 cell differentiation and function, making it a prime target for therapeutic intervention.[3]

Researchers have developed a series of novel sulfonamide derivatives as RORγt inverse agonists, aiming to improve upon the poor pharmacokinetic profile of earlier candidates like GSK2981278.

Table 2: Comparative Pharmacokinetic and Efficacy Data for RORγt Inverse Agonists

CompoundTargetIn Vitro Metabolic Stability (T1/2, human liver microsomes)In Vivo Efficacy
Compound b14 RORγt36.2 minutes Dose-dependent suppression of IL-17A in a mouse model of psoriasis
GSK2981278 (Comparator) RORγt0.8 minutesClinically failed due to poor pharmacokinetic profile

Expert Analysis: The primary challenge in targeting RORγt has been achieving good metabolic stability. The novel sulfonamide derivative b14 shows a dramatic improvement in this regard, with a half-life over 45 times longer than the failed clinical compound GSK2981278.[3] This enhanced stability is critical for achieving therapeutic concentrations in vivo. The successful dose-dependent reduction of IL-17A in a preclinical psoriasis model confirms that the improved pharmacokinetics of compound b14 translate into meaningful biological activity, marking it as a viable candidate for treating Th17-mediated autoimmune diseases.[3]

Infectious Disease: Antimicrobial Activity

The sulfonamide class of drugs represents one of the oldest and most important families of antimicrobial agents. Research continues into novel derivatives to combat bacterial resistance and broaden the spectrum of activity. A study focusing on N-Pyridin-3-yl-benzenesulfonamide evaluated its efficacy against both Gram-positive and Gram-negative bacteria.[4]

Table 3: Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide (Zone of Inhibition in mm)

ConcentrationStaphylococcus aureus (Gram-positive)Salmonella typhi (Gram-negative)Escherichia coli (Gram-negative)
150 mg/ml 16 mm12 mm13 mm
100 mg/ml 12 mm8 mm12 mm
50 mg/ml 8 mmNo Inhibition5 mm
25 mg/ml 5 mmNo InhibitionNo Inhibition

Expert Analysis: The synthesized compound demonstrates broad-spectrum activity at high concentrations, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[4] The most significant activity was observed against Staphylococcus aureus.[4] While the potency does not yet match that of established antibiotics, this study validates the N-pyridin-3-yl sulfonamide scaffold as a promising starting point for the development of new antimicrobial agents through further structure-activity relationship (SAR) studies.

Experimental Methodologies & Workflows

To ensure scientific rigor and reproducibility, this section details the protocols for the key assays discussed.

Protocol 1: In Vitro PKM2 Activation Assay

This protocol is designed to measure the ability of a compound to activate the PKM2 enzyme.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2), recombinant human PKM2 enzyme, ADP, phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), and NADH.

  • Compound Preparation : Serially dilute test compounds (e.g., Compound 8k) in DMSO to create a concentration gradient.

  • Assay Procedure :

    • In a 96-well plate, add 2 µL of diluted compound.

    • Add 50 µL of PKM2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a substrate mix containing PEP, ADP, LDH, and NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is proportional to PKM2 activity.

  • Data Analysis : Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the AC50 value (the concentration at which 50% of maximal activation is achieved).

Workflow Diagram: Screening for PKM2 Activators

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library (incl. Pyridin-3-yl Derivatives) HTS High-Throughput Screen (PKM2 Activation Assay) Compound_Library->HTS Hit_Identification Hit Identification (Compounds showing > X% activation) HTS->Hit_Identification Dose_Response Dose-Response & AC50 (Determine Potency) Hit_Identification->Dose_Response Proliferation_Assay Anti-Proliferation Assay (e.g., MCF7, A549 cells) Dose_Response->Proliferation_Assay Advance Potent Hits IC50 IC50 Determination Proliferation_Assay->IC50 Mechanism_Study Mechanism of Action (e.g., Western Blot for nuclear PKM2) IC50->Mechanism_Study Lead_Candidate Lead Candidate (e.g., Compound 8k) Mechanism_Study->Lead_Candidate Validate Mechanism

Caption: High-throughput screening workflow for identifying novel PKM2 activators.

Signaling Pathway: PKM2's Role in Cancer Metabolism

G cluster_PKM2 PKM2 Regulation Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Activity Anabolism Anabolic Pathways (Biosynthesis for Growth) PEP->Anabolism Metabolic Diversion Lactate Lactate Pyruvate->Lactate Warburg Effect TCA TCA Cycle (Energy Production) Pyruvate->TCA PKM2_Tetramer Active Tetramer PKM2_Tetramer->Pyruvate Promotes PKM2_Dimer Inactive Dimer PKM2_Tetramer->PKM2_Dimer Tumor Microenvironment PKM2_Dimer->Anabolism Promotes PKM2_Dimer->PKM2_Tetramer Compound 8k (Activator)

Caption: Regulation of cancer metabolism by the PKM2 enzyme.

Conclusion and Future Directions

The Pyridin-3-yl sulfonamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents across diverse disease areas. The derivatives discussed in this guide demonstrate significant advantages over previous compounds, including enhanced potency against cancer cell metabolism and vastly improved metabolic stability for treating autoimmune disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of lead compounds like 8k and b14.

  • In Vivo Efficacy and Toxicology: Advancing the most promising candidates into comprehensive animal models to assess their therapeutic window and overall safety profile.

  • Exploration of New Targets: Leveraging the versatile binding properties of the scaffold to explore its potential against other enzyme families and receptor targets.

By building upon this solid foundation of peer-reviewed evidence, the scientific community can continue to unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • Title: Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.[1][2] Source: Bioorganic Chemistry, 2021. URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.[4] Source: ResearchGate, 2020. URL: [Link]

  • Title: Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis.[3] Source: European Journal of Medicinal Chemistry, 2024. URL: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its wide spectrum of biological activities.[1] Among these, its role in the development of novel anticancer agents has garnered significant attention.[2][3] This guide provides a comparative analysis of the cytotoxic effects of various pyridine derivatives against different cancer cell lines, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

Understanding the Landscape: Structure-Activity Relationships

The cytotoxic efficacy of pyridine derivatives is intrinsically linked to their structural features. A comprehensive analysis of structure-activity relationships (SAR) reveals that the type, position, and nature of substituents on the pyridine ring are critical determinants of their anticancer potential.[1]

Generally, the presence of specific functional groups can enhance antiproliferative activity. For instance, studies have shown that methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can increase the cytotoxic effects of pyridine derivatives.[1] Conversely, the introduction of halogen atoms or bulky substituents has been observed to decrease their anticancer potency.[1] The strategic placement of these functional groups can influence the molecule's ability to interact with biological targets, thereby modulating its efficacy.

Comparative Cytotoxicity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 values) of selected pyridine derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Ureas Compound 8eMCF-7 (Breast)0.22Doxorubicin1.93
Compound 8nMCF-7 (Breast)1.88Sorafenib4.50
1,2,4-Triazole-Pyridine Hybrids Compound TP6B16F10 (Melanoma)41.12 - 61.11 (Range for TP1-TP7)--
Pyrazolo[3,4-b]Pyridine Compound 8cMV4-11 (Leukemia)0.72Cisplatin0.75
Compound 8cK562 (Leukemia)0.72--
Cyanopyridine Compound 9HepG2 (Liver)0.34Staurosporine6.76
Compound 5MCF-7 (Breast)4.15Staurosporine6.76
Compound 10MCF-7 (Breast)2.14Staurosporine6.76
Terpyridine [2,2';6',2"]-terpyridineVariousStrong Cytotoxicity--

Note: This table presents a selection of data from various studies to illustrate comparative cytotoxicity. For detailed experimental conditions and a comprehensive list of tested compounds, please refer to the original publications.[2][4][5][6][7]

Mechanistic Insights: How Pyridine Derivatives Induce Cell Death

The cytotoxic effects of pyridine derivatives are mediated through various mechanisms of action, often targeting key cellular processes essential for cancer cell survival and proliferation. Some of the well-documented mechanisms include:

  • Induction of Apoptosis: Many pyridine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[8][9] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: Certain pyridine compounds can halt the progression of the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase, thereby preventing cancer cell division and proliferation.[9][10]

  • Inhibition of Key Enzymes: Pyridine derivatives can act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase IIα, VEGFR-2, and various kinases.[4][6][11] For example, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα.[6]

  • Tubulin Polymerization Inhibition: Some derivatives, like chalcone pyridine analogues, have been found to inhibit tubulin polymerization, a process vital for cell division, by binding to the colchicine site of tubulin.[10]

The following diagram illustrates a simplified workflow for assessing the cytotoxicity of pyridine derivatives, a fundamental process in anticancer drug screening.

Caption: A typical experimental workflow for evaluating the cytotoxicity of pyridine derivatives using the MTT assay.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • Pyridine derivatives to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each pyridine derivative.

The following diagram illustrates the principle of the MTT assay, a cornerstone technique in cytotoxicity testing.

Caption: The principle of the MTT assay for assessing cell viability.

Conclusion and Future Directions

The diverse chemical space of pyridine derivatives continues to offer promising avenues for the development of novel and effective anticancer agents. Comparative cytotoxicity studies, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, are crucial for identifying lead compounds with high potency and selectivity. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the cytotoxic potential of new pyridine-based molecules, ultimately contributing to the advancement of cancer therapeutics. Future research should focus on optimizing the therapeutic index of these compounds, exploring novel drug delivery systems to enhance their bioavailability and tumor-targeting capabilities, and investigating their efficacy in combination therapies.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Preprints.org. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]

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  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. PubMed. [Link]

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. National Center for Biotechnology Information. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information. [Link]

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  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]

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Sources

Evaluating the Therapeutic Potential of Pyridin-3-ylmethanesulfonamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of Pyridin-3-ylmethanesulfonamide, a pyridine-containing sulfonamide. While direct experimental data on this specific molecule is emerging, its structural motifs are present in numerous compounds with significant biological activities. This document will, therefore, extrapolate the potential of this compound by comparing its core structure to well-characterized molecules, providing a roadmap for future research and development. We will delve into its potential applications in oncology, infectious diseases, and inflammation, offering detailed experimental protocols and comparative data to guide its scientific exploration.

Introduction to this compound: A Scaffold of Promise

The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to enhance aqueous solubility and metabolic stability.[1] Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. The combination of these two moieties in this compound suggests a high potential for biological activity. Studies on related compounds indicate that molecules with a pyridin-3-yl-methanesulfonamide backbone are being explored for their effects on cancer cells, inflammatory processes, and immune cells.[2] This guide will dissect these potential applications, drawing comparisons with established and investigational drugs that share structural or mechanistic similarities.

Potential Therapeutic Application I: Oncology

The pyridine and sulfonamide scaffolds are prevalent in oncology drug discovery. Several pyridine-containing compounds have been investigated as kinase inhibitors and modulators of cellular metabolism.

Comparative Analysis: this compound vs. PKM2 Activators and PI3Kδ Inhibitors

Structurally related compounds to this compound have shown promise as potent activators of Pyruvate Kinase M2 (PKM2) and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ).

  • PKM2 Activation: Novel sulfonamide derivatives containing a pyridin-3-ylmethyl moiety have been identified as potent PKM2 activators.[3] PKM2 is a key enzyme in cancer cell metabolism, and its activation can inhibit tumor growth.

  • PI3Kδ Inhibition: A potent and selective PI3Kδ inhibitor, (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide, has been discovered for the treatment of B-cell malignancies.[4] The PI3Kδ signaling pathway is crucial for B-cell proliferation and survival.

The following table summarizes the comparative preclinical data for representative PKM2 activators and PI3Kδ inhibitors, providing a benchmark for the potential efficacy of this compound.

Compound/DrugTargetIC50/AC50Cell-Based Assay ResultsReference
Compound 8k (PKM2 Activator) PKM2AC50 = 0.056 µMSignificant anti-proliferative activity against human tumor cell lines (IC50 < 1 µM)[3]
NZT (PKM2 Activator) PKM2AC50 = 0.228 µMWeaker anti-proliferative activity (IC50 > 10 µM)[3]
CHMFL-PI3KD-317 (PI3Kδ Inhibitor) PI3KδIC50 = 6 nMDose-dependently inhibits tumor growth in an AML xenograft model[4]
Proposed Mechanism of Action in Oncology

Based on the activities of its analogs, this compound could potentially exert its anti-cancer effects through the modulation of key signaling pathways.

G cluster_0 PKM2 Activation Pathway cluster_1 PI3Kδ Inhibition Pathway Pyridin-3-ylmethanesulfonamide_analog This compound (Analog) PKM2_dimer PKM2 Dimer (Inactive) Pyridin-3-ylmethanesulfonamide_analog->PKM2_dimer promotes PKM2_tetramer PKM2 Tetramer (Active) Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances PKM2_dimer->PKM2_tetramer tetramerization Tumor_Growth_Inhibition Tumor Growth Inhibition Glycolysis->Tumor_Growth_Inhibition leads to Pyridin-3-ylmethanesulfonamide_analog_2 This compound (Analog) PI3K_delta PI3Kδ Pyridin-3-ylmethanesulfonamide_analog_2->PI3K_delta inhibits PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates B_cell_proliferation B-cell Proliferation & Survival AKT->B_cell_proliferation promotes

Caption: Proposed anticancer mechanisms of this compound analogs.

Experimental Protocol: In Vitro PKM2 Activation Assay

Objective: To determine the ability of this compound to activate PKM2.

Methodology:

  • Reagent Preparation: Recombinant human PKM2, fructose-1,6-bisphosphate (FBP), phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), and NADH are prepared in assay buffer.

  • Compound Preparation: this compound is serially diluted in DMSO.

  • Assay Procedure:

    • Add PKM2 to a 96-well plate.

    • Add the test compound and incubate.

    • Initiate the reaction by adding PEP and ADP.

    • Measure the decrease in NADH absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the AC50 value, which is the concentration of the compound that produces 50% of the maximal activation.

Potential Therapeutic Application II: Infectious Diseases

The pyridine ring is a common feature in antimicrobial and antimalarial agents.

Comparative Analysis: this compound vs. N-pyridin-3-yl-benzenesulfonamide and Pyridine-based Antimalarials
  • Antimicrobial Activity: A structurally similar compound, N-pyridin-3-yl-benzenesulfonamide, has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5]

  • Antimalarial Activity: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei, with some compounds showing high efficacy.[6]

The table below presents the antimicrobial and antimalarial activities of related pyridine derivatives.

Compound/DrugOrganismMIC/Inhibition (%)Reference
N-pyridin-3-yl-benzenesulfonamide E. coli, S. typhi, S. aureusZone of inhibition at various concentrations[5]
Compound 2g (Antimalarial) P. berghei91% inhibition at 50 µmol/kg[6]
Compound 2g (Antimalarial) P. falciparum (CQ-resistant)IC50 = 0.0402 µM[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

G Start Start Prepare_Bacteria Prepare Bacterial Inoculum Start->Prepare_Bacteria Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacteria->Inoculate_Plates Serial_Dilution Serially Dilute This compound Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Therapeutic Application III: Inflammation

The anti-inflammatory potential of pyridine derivatives is an active area of research. Given that related compounds affect immune cells, exploring the role of this compound in inflammatory pathways is a logical next step.

Comparative Analysis and Future Directions

Conclusion and Future Perspectives

This compound is a molecule with significant therapeutic potential, primarily inferred from the well-documented activities of its structural analogs. The most promising avenues for investigation appear to be in oncology, infectious diseases, and potentially inflammation. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive research program to fully elucidate the therapeutic value of this compound. Further synthesis of derivatives and extensive structure-activity relationship (SAR) studies will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties.

References

A Meta-Analysis and Comparative Guide to Pyridine-Containing Compounds in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve pharmacokinetic properties like metabolic stability and permeability have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its prevalence in therapeutics; pyridine is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[3][4][5] Between 2014 and 2023 alone, 54 new drugs containing a pyridine moiety were approved, with the largest share (33%) targeting cancer.[1][6][7]

This guide moves beyond a simple literature review to provide a meta-level comparison of pyridine-containing compounds, designed for researchers, scientists, and drug development professionals. We will synthesize findings from extensive reviews and comparative studies to:

  • Analyze Structure-Activity Relationships (SAR) in oncology, comparing the efficacy of different pyridine derivatives against key cancer cell lines.

  • Compare the Antimicrobial Potency of various pyridine scaffolds.

  • Objectively Evaluate Common Synthetic Methodologies , providing a quantitative comparison of their efficiency.

  • Detail a Validated High-Throughput Screening (HTS) Workflow for identifying novel, active pyridine-based compounds, complete with a robust experimental protocol.

Our objective is to provide not just data, but the causal logic behind experimental choices and observed outcomes, empowering researchers to make informed decisions in their own discovery and development programs.

Section 1: Comparative Efficacy in Oncology — A Meta-Analysis of Structure-Activity Relationships

The development of novel anticancer agents is a primary focus of pyridine-related research.[8][9] Kinases, which are critical enzymes in cell cycle regulation and proliferation, are the most common targets for pyridine-containing anticancer drugs.[1] A meta-analysis of data from numerous studies reveals clear patterns in how structural modifications to the pyridine scaffold influence its antiproliferative activity.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below consolidates IC₅₀ data from various studies, comparing different classes of pyridine derivatives against common cancer cell lines. Lower values indicate higher potency.

Compound ClassDerivative/SubstitutionTarget Cell LineIC₅₀ (µM)Key InsightReference
Pyridine-Urea 3-CF₃ Phenylurea (Compound 8e)MCF-7 (Breast)0.22Strong electron-withdrawing group at the meta-position dramatically increases potency.[10]
Pyridine-Urea 3-Cl Phenylurea (Compound 8n)MCF-7 (Breast)1.88A less potent electron-withdrawing group at the same position yields lower activity.[10]
Pyridine-Urea 4-CH₃ Phenylurea (Compound 8d)MCF-7 (Breast)3.98An electron-donating group at the para-position results in significantly lower activity.[10]
Steroidal Pyridine Extra pyridine ring at para-positionPC-3 (Prostate)1.55Addition of a second pyridine ring enhances activity against prostate cancer cells.[2][11]
Chalcone-Pyridine Thiazole-Imidazopyridine AnalogueBreast CarcinomaNot specifiedDemonstrates general cytotoxicity against breast and prostate cancer cell lines.[8]
Trifluoromethyl Pyridine Compound 13 (specific structure not detailed)VariousNanomolar rangeThe trifluoromethyl group is a potent enhancer of cytotoxicity.[12]
Fused Pyridine Pyrrolo[2,3-b]pyridine (Compound 16h)A549, MDA-MB-231, MCF-70.109 - 0.245Fused ring systems can create highly potent MELK inhibitors.[11]
Causality Behind the Structure-Activity Relationship (SAR)

A systematic review of pyridine derivatives tested between 2012 and 2022 confirms several key SAR trends.[3][5] The antiproliferative activity is not random; it is dictated by the electronic and steric properties of the substituents.

  • Enhancing Groups : The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups is consistently shown to enhance antiproliferative activity.[3][4][5] These groups can act as hydrogen bond donors or acceptors, improving interaction with biological targets like kinase active sites.[1] For example, adding one -OH group to a pyridine derivative tested on MCF-7 cells reduced the IC₅₀ value significantly, while adding a second -OH group caused a further five-fold increase in potency (from 4.75 µM to 0.91 µM).[3]

  • Detracting Groups : Conversely, the addition of halogen atoms (Cl, Br, I) or other bulky groups tends to decrease antiproliferative activity.[3][5] This is likely due to unfavorable steric hindrance at the receptor binding site, preventing optimal orientation of the molecule.

  • Positional Effects : As seen in the pyridine-urea examples, the position of a substituent is critical. Electron-withdrawing groups are most effective at the meta-position of an attached phenyl ring, suggesting this position is key for interaction with the target, potentially by modulating the electronic density of the urea linker.[10]

The following diagram illustrates the logical flow of these SAR findings.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Anticancer Activity Pyridine_Scaffold Pyridine Scaffold Enhancing_Groups Add Enhancing Groups (-OH, -OMe, -NH2, -C=O) Pyridine_Scaffold->Enhancing_Groups Rationale: Improved H-bonding Detracting_Groups Add Detracting Groups (Halogens, Bulky Groups) Pyridine_Scaffold->Detracting_Groups Rationale: Steric Hindrance Positional_Tuning Optimize Substituent Position (e.g., meta vs. para) Pyridine_Scaffold->Positional_Tuning Rationale: Optimize electronics Increased_Activity Increased Potency (Lower IC50) Enhancing_Groups->Increased_Activity Decreased_Activity Decreased Potency (Higher IC50) Detracting_Groups->Decreased_Activity Positional_Tuning->Increased_Activity

Caption: Logical flow of structure-activity relationships for pyridine anticancer agents.

Section 2: Comparative Efficacy in Microbiology

Pyridine derivatives also exhibit a broad spectrum of antimicrobial and antiviral activities.[13][14] The nitrogen atom in the ring can improve water solubility and interact with microbial targets.[13]

Quantitative Comparison of Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of antibacterial potency. The table below summarizes the activity of N-alkylated pyridine salts against common pathogenic bacteria.

CompoundAlkyl ChainTarget OrganismMIC (µg/mL)Inhibition (%)Reference
Salt 66 C₁₂H₂₅S. aureus10056%[13]
Salt 66 C₁₂H₂₅E. coli10055%[13]
Salt 65 C₁₀H₂₁E. coli10055%[13]
Salt 61 C₄H₉E. coli10055%[13]

Key Insight: In this series, antibacterial activity was observed across different alkyl chain lengths, with the C₁₂ chain (Salt 66) showing the best activity against the Gram-positive bacterium S. aureus. Several derivatives also demonstrated significant antibiofilm activity, which is crucial for combating persistent infections.[13]

Section 3: A Comparative Guide to Pyridine Synthesis

The efficiency of the synthetic route is a critical factor in drug discovery, impacting the speed at which new derivatives can be generated and tested. Several classical and modern methods exist for constructing the pyridine ring.

Quantitative Comparison of Synthetic Methodologies

This table compares prominent pyridine synthesis reactions based on key performance metrics.

Synthesis MethodReactantsConditionsReaction TimeYieldKey Advantage
Hantzsch Synthesis Aldehyde, 2x β-ketoester, AmmoniaReflux in ethanol or use of various catalysts.[15][16]4 - 8 hours85-96%High yields, multicomponent, atom efficient.[17][18]
Guareschi-Thorpe 1,3-Dicarbonyl, Cyanoacetate, (NH₄)₂CO₃Aqueous medium, 80°C.[19]2 - 5 hours85-98%Green chemistry (uses water), simple work-up.[19]
Kröhnke Synthesis α-pyridinium methyl ketone, α,β-unsaturated carbonylReflux in acetic acid.[20]4 hoursHighMild conditions, highly functionalized products.[20]
Bohlmann-Rahtz Enamine, EthynylketoneToluene/acetic acid, 50°C.[20]26 hoursModerateAccess to 2,3,6-trisubstituted pyridines.[20]
Microwave-Assisted Varies (e.g., Hantzsch reactants)Microwave irradiation.[21]5 - 15 minutesOften >90%Drastically reduced reaction times.[21]

Causality Behind Method Choice : The selection of a synthetic route depends on the desired substitution pattern and research goals.

  • For Efficiency and Diversity : The Hantzsch synthesis is a workhorse method due to its reliability, high yields, and the commercial availability of its simple starting materials.[15][17] It is a multi-component reaction, which is inherently more atom-efficient than linear syntheses.[17]

  • For Green Chemistry : The Guareschi-Thorpe synthesis , particularly with modern modifications using ammonium carbonate in water, is an excellent eco-friendly option.[19]

  • For Speed : Microwave-assisted synthesis offers a dramatic acceleration of reaction times, making it ideal for the rapid synthesis of compound libraries for high-throughput screening.[21]

Detailed Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

This protocol describes a classic, high-yielding synthesis of a 1,4-dihydropyridine, a common precursor that can be easily oxidized to the corresponding pyridine.[18][20]

Objective : To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Materials :

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

Procedure :

  • Combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in a 50 mL round-bottom flask.[20]

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture to reflux and maintain stirring for 4 hours.[20]

  • Validation Step : Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[20]

  • Dry the product in a vacuum oven to yield the final 1,4-dihydropyridine.

Section 4: Validated Experimental Workflow — High-Throughput Screening

High-throughput screening (HTS) is essential for rapidly assessing large libraries of pyridine derivatives to identify "hit" compounds with desired biological activity.[22][23][24] The process involves miniaturized, automated assays that measure a compound's effect on a biological target.[22][24]

HTS Workflow for Anticancer Pyridine Derivatives

The following diagram outlines a standard, self-validating workflow for screening a small molecule library against a cancer cell line.

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Analysis & Confirmation Lib_Prep Compound Library Prep (384-well plates, 10µM) Assay_Dev Assay Miniaturization & Optimization Pilot Pilot Screen (~2000 cpds) Validate Z' > 0.5 Assay_Dev->Pilot Z'-factor is a statistical measure of assay quality. >0.5 is excellent. HTS Full Library HTS (Automated Robotics) Pilot->HTS Data_Analysis Data Normalization Identify 'Hits' (>3 SD) HTS->Data_Analysis Hits are statistically significant deviations. Hit_Confirm Hit Confirmation (Re-test fresh compound) Data_Analysis->Hit_Confirm Dose_Response Dose-Response Curve Determine IC50 Hit_Confirm->Dose_Response

Caption: Automated workflow for a high-throughput cytotoxicity screen.
Detailed Experimental Protocol: In Vitro Cytotoxicity Screen (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability.[25][26][27] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[27]

Objective : To determine the cytotoxic effect of a library of pyridine compounds on a cancer cell line (e.g., MCF-7).

Materials :

  • 96-well or 384-well clear, flat-bottom tissue culture plates.

  • Cancer cell line of interest (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[28]

  • Test compounds (pyridine library) and positive control (e.g., Doxorubicin).

  • Vehicle control (e.g., 0.1% DMSO in media).

  • Multi-channel pipette or automated liquid handler.

  • Microplate reader (absorbance at 570 nm, reference at >650 nm).[25]

Procedure :

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the pyridine test compounds. Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations.

    • Self-Validation : Include wells for a negative/vehicle control (media with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin). Also include wells with media only for background subtraction.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[25]

  • Formazan Formation : Incubate the plate for 4 hours at 37°C.[25][28] Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add 100 µL of the solubilization solution to each well.[25] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well using a microplate reader. The measurement wavelength should be between 550 and 600 nm (typically 570 nm), with a reference wavelength greater than 650 nm to correct for background.[25]

  • Data Analysis :

    • Subtract the absorbance of the media-only background wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control wells (which represent 100% viability).

    • Plot the percentage viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Conclusion

This comparative guide synthesizes a broad range of research to provide actionable insights into the world of pyridine-containing compounds. The meta-analysis of structure-activity relationships in oncology clearly demonstrates that antiproliferative potency is not arbitrary but can be rationally designed by tuning the electronic and steric properties of substituents. Similarly, a comparative look at synthetic methodologies reveals a clear trade-off between speed, scale, and sustainability, allowing researchers to select the optimal route for their specific objectives.

The pyridine scaffold is far from being fully exploited. Future research should focus on exploring novel substitution patterns and fused heterocyclic systems to uncover new biological activities. By integrating the comparative data and validated protocols presented here, from SAR-guided design to efficient synthesis and high-throughput screening, the scientific community can accelerate the discovery and development of the next generation of pyridine-based therapeutics.

References

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  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2025). RSC Publishing. [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Topics in Medicinal Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). OUCI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. [Link]

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  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed. [Link]

  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). SpringerLink. [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science. [Link]

  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET. [Link]

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  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

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  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). InPharm Association. [Link]

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  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. [Link]

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  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyridin-3-ylmethanesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you work with, including their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of Pyridin-3-ylmethanesulfonamide (CAS No. 749806-66-4). Our commitment is to empower you with the knowledge to manage laboratory waste safely, ensuring the protection of both personnel and the environment.

Hazard Evaluation and Characterization

The molecular structure of this compound combines a pyridine ring with a methanesulfonamide group. This necessitates a cautious evaluation based on the known hazards of these moieties.

  • Pyridine Moiety: Pyridine and its derivatives are often classified as hazardous. Pyridine itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] It is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[5][6][7]

  • Sulfonamide and Sulfonyl Groups: Related compounds, such as Pyridine-3-sulfonyl chloride, are known to cause severe skin burns, serious eye damage, and respiratory irritation.[8][9] Other pyridine sulfonamides are documented skin and eye irritants.[10][11]

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling of this compound, whether in solid or solution form, should occur within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12][13]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This protocol is a self-validating system; proper PPE is your primary line of defense.

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure you wash your hands thoroughly after handling.[8][10]

    • Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process designed to prevent accidental reactions and ensure regulatory compliance.[12]

Step 1: Waste Identification and Segregation Properly identify and segregate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

Crucially, this waste must be segregated from incompatible materials, such as strong oxidizing agents, to prevent unforeseen chemical reactions.[11][12]

Step 2: Containerization Use only approved, chemically compatible hazardous waste containers.[12][13] The container must be:

  • In good condition with a secure, leak-proof lid.

  • Made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy for solutions or a labeled, sealable bag for solid waste).

Step 3: Labeling Proper labeling is a critical component of a safe waste management system. As soon as the first drop of waste enters the container, it must be labeled. The label must clearly state:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Inspected weekly for any signs of leakage or container degradation.

Step 5: Final Disposal Do not dispose of this chemical down the drain or in regular trash.[10][14] The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[6][7] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in an approved facility.[6]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it, contact your EHS office immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[1][10] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place the contaminated absorbent into the waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Data Summary and Workflow Visualization

Summary of Disposal and Safety Information
ParameterGuidelineSource(s)
Chemical Name This compound[1]
CAS Number 749806-66-4[1]
Inferred Hazards Skin, eye, and respiratory irritant; Harmful if swallowed or absorbed.[8][10][11]
Required PPE Chemical safety goggles, nitrile gloves, lab coat.[10][12]
Handling Area Chemical Fume Hood[12][13]
Disposal Route Hazardous Waste Collection via EHS[9][10][11]
Prohibited Disposal Do NOT dispose of down the drain or in regular trash.[10][14]
Incompatible Materials Strong oxidizing agents.[11][12]
Disposal Workflow Diagram

G cluster_0 start Waste Generation (Pure compound, solutions, contaminated labware) segregate Step 1: Identify & Segregate Waste (Keep away from oxidizers) start->segregate container Step 2: Use Approved, Compatible Hazardous Waste Container segregate->container label_waste Step 3: Label Container Immediately ('Hazardous Waste', Chemical Name, Date) container->label_waste store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_waste->store spill Spill Occurs store->spill full Container Full or Project Complete? store->full spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->store full->store No ehs Step 5: Contact EHS for Pickup (Final Disposal by Incineration) full->ehs Yes end Disposal Complete ehs->end caption Fig 1. Disposal Workflow for this compound

Caption: Fig 1. Decision workflow for the safe handling and disposal of this compound waste.

References

  • Benchchem.Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • LookChem.PYRIDIN-3-YL-METHANESULFONAMIDE Safety Data Sheets(SDS). LookChem.
  • National Center for Biotechnology Information (NCBI).TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf.
  • AK Scientific, Inc.Safety Data Sheet: N-Methyl-N-(pyridin-2-yl)methanesulfonamide. AK Scientific, Inc.
  • Sigma-Aldrich.Safety Data Sheet: Pyridine. Sigma-Aldrich.
  • Thermo Fisher Scientific.Safety Data Sheet: 3-Pyridinesulfonic acid. Thermo Fisher Scientific.
  • Washington State University.Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.
  • Jubilant Ingrevia Limited.Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.
  • United Nations Office on Drugs and Crime (UNODC).Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Carl ROTH.Safety Data Sheet: Pyridine. Carl ROTH.
  • Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine. ATSDR.
  • Fisher Scientific.Safety Data Sheet: Pyridine. Fisher Scientific.
  • Apollo Scientific.Safety Data Sheet: Pyridine-3-sulfonyl chloride. Apollo Scientific.
  • University of Wisconsin-Madison.Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison Safety Department.
  • Agency for Toxic Substances and Disease Registry (ATSDR).Pyridine Tox Profile. ATSDR.
  • National Institutes of Health (NIH).The NIH Drain Discharge Guide. NIH.
  • Nipissing University. Hazardous Materials Disposal Guide. Nipissing University. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19fHrqvjaRHS8AMXW3YkD84FGuKEQ1q8zyMka-DfYZ3M59YYRwC1zAkPihY-AGmL6yQgqGpz1wA1aUghSySEGHQ3GthkR72OqZRP7dEcrK29EWCRCXQ3w7i-S6PaEJK9HEcoAiqEw7b-W9lCiCnG_rV742rtow6pC_w8Q-RblY3kuSwDPz-_nVyPjn3Lc56Xr6VyXDuCzlKk2j1WB5qGKz7Y=]([Link]

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Navigating the Unknown: A Guide to Handling Pyridin-3-ylmethanesulfonamide with Limited Safety Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Pyridin-3-ylmethanesulfonamide, a compound of interest in various research applications, presents a common challenge in laboratory safety: the absence of a comprehensive and publicly available Safety Data Sheet (SDS) detailing its specific toxicological properties. This guide provides a robust operational framework for handling such compounds, emphasizing a conservative "handle as hazardous" approach to ensure personnel safety and environmental protection. The principles outlined here are grounded in established best practices for managing pyridine-containing compounds and chemicals with unknown hazard profiles.

The Precautionary Principle: Acknowledging the Data Gap

Core Personal Protective Equipment (PPE) Protocol

Given the unknown hazard profile, a comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and potential aerosols of the compound. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Pyridine and its derivatives can be absorbed through the skin. Nitrile and neoprene offer good chemical resistance[2]. Latex gloves are not recommended.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.To be used when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial to minimize exposure and prevent accidental release.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The storage location should be clearly labeled with the compound's name and a "Handle with Caution: Hazard Profile Unknown" warning.

Handling and Experimentation

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize the risk of inhalation[2][7]. The work area should be kept clean and free of clutter.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.

  • Weighing: Use a disposable weighing boat to handle the solid. Minimize the creation of dust.

  • Solution Preparation: Slowly add the compound to the solvent to avoid splashing. Keep containers covered when not in use.

  • Post-Handling: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill[8].

  • Collect: Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately[7].

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain with Absorbent Small_Spill->Contain Evacuate_Alert Evacuate & Alert EHS Large_Spill->Evacuate_Alert Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Spill Response Workflow for this compound.

Disposal Plan: Managing Hazardous Waste

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing boats), must be treated as hazardous waste[7][8].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and a hazard warning.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed chemical waste disposal company. Incineration is a common disposal method for pyridine-containing waste.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the available chemical information, even if incomplete, ready to provide to emergency responders.

This guide provides a conservative and safety-conscious framework for handling this compound in the absence of complete hazard data. By adhering to these principles of caution, containment, and proper procedure, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. (n.d.).
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine.
  • LookChem. (2017, August 17). PYRIDIN-3-YL-METHANESULFONAMIDE Safety Data Sheets(SDS).
  • AK Scientific, Inc. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 5). Pyridine Safety Data Sheet.
  • Docenti.unina.it. (2005, October 10). Pyridine Material Safety Data Sheet.
  • University of Hertfordshire. (2025, August 5). Pyridine sulfonamide.
  • Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). N-Methyl-N-(pyridin-2-yl)methanesulfonamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 18). 3-Pyridinesulfonic acid Safety Data Sheet.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.